molecular formula C18H24Cl2N4OS B1663097 Desmethyl-YM-298198 hydrochloride CAS No. 299901-50-1

Desmethyl-YM-298198 hydrochloride

Cat. No.: B1663097
CAS No.: 299901-50-1
M. Wt: 415.4 g/mol
InChI Key: GWKQDDRYXNQZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potent and selective mGLu1 antagonist;  High Quality Biochemicals for Research Uses

Properties

IUPAC Name

7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS.ClH/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18;/h8-10,13H,3-7,19H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTJVUVCSUWZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662765
Record name 6-Amino-N-cyclohexyl-N,3-dimethyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748758-45-4
Record name 6-Amino-N-cyclohexyl-N,3-dimethyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Desmethyl-YM-298198 Hydrochloride: A Technical Guide to its Core Characteristics and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Desmethyl-YM-298198 hydrochloride, chemically known as 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride, is a synthetic compound that has garnered interest for its potential as a selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a derivative of YM-298198, it belongs to a class of compounds that are crucial tools for investigating the physiological and pathological roles of mGluR1. These receptors are implicated in a variety of neurological and psychiatric disorders, making their antagonists valuable candidates for therapeutic development. This guide aims to provide researchers with a detailed understanding of the compound's properties and a framework for its synthesis and potential applications.

Physicochemical Properties and Quantitative Data

The available data for Desmethyl-YM-298198 and its hydrochloride salt are summarized in the tables below. It is important to note that some publicly available data for "Desmethyl-YM-298198" may refer to the free base, and specific assay conditions for biological data are not always provided.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride
Molecular Formula C₁₇H₂₁ClN₄OS
Molecular Weight 364.9 g/mol
Appearance Solid
Purity >99%
Solubility Soluble in DMSO to 50 mM

Table 2: Biological Activity

ParameterValueCompound Form
IC₅₀ 16 nMDesmethyl-YM-298198 (form not specified)
Target mGluR1 AntagonistNot specified

Proposed Synthesis

While a specific, published experimental protocol for the synthesis of this compound is not available, a plausible synthetic route can be devised based on the well-established synthesis of the thiazolo[3,2-a]benzimidazole core. The following protocol is a representative example and may require optimization.

General Synthetic Scheme

The synthesis of the thiazolo[3,2-a]benzimidazole core typically involves the reaction of a substituted 2-mercaptobenzimidazole (B194830) with an α-haloketone, followed by cyclization. The carboxamide side chain can be introduced before or after the core formation. A potential retrosynthetic analysis suggests two key precursors: a substituted 2-mercaptobenzimidazole and a functionalized acetoacetate (B1235776) derivative.

Experimental Protocol (Representative)

Step 1: Synthesis of 4-nitro-1,2-phenylenediamine This starting material can be synthesized from o-phenylenediamine (B120857) through nitration, a standard aromatic substitution reaction.

Step 2: Synthesis of 5-nitro-1H-benzo[d]imidazole-2(3H)-thione 4-nitro-1,2-phenylenediamine is reacted with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form the 2-mercaptobenzimidazole derivative.

Step 3: Synthesis of Ethyl 2-(5-nitro-1H-benzo[d]imidazol-2-ylthio)-3-oxobutanoate The 2-mercaptobenzimidazole from Step 2 is alkylated with ethyl 2-chloroacetoacetate. This reaction typically proceeds in a polar aprotic solvent like DMF with a non-nucleophilic base such as potassium carbonate.

Step 4: Synthesis of Ethyl 6-nitro-3-methylthiazolo[3,2-a]benzimidazole-2-carboxylate The intermediate from Step 3 undergoes an intramolecular cyclization, often facilitated by a dehydrating agent like polyphosphoric acid (PPA) or sulfuric acid, to form the thiazolo[3,2-a]benzimidazole ring system.

Step 5: Synthesis of 6-nitro-3-methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid The ethyl ester from Step 4 is hydrolyzed to the corresponding carboxylic acid using a standard procedure, such as treatment with lithium hydroxide in a mixture of THF and water.

Step 6: Synthesis of N-cyclohexyl-6-nitro-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide The carboxylic acid from Step 5 is coupled with cyclohexylamine. This amide bond formation can be achieved using a variety of coupling reagents, such as HATU or EDC/HOBt, in a suitable solvent like DMF.

Step 7: Synthesis of 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide (Desmethyl-YM-298198) The nitro group of the compound from Step 6 is reduced to an amine. This reduction is commonly performed using reagents like tin(II) chloride in ethanol (B145695) or catalytic hydrogenation with palladium on carbon.

Step 8: Formation of this compound The free base from Step 7 is dissolved in a suitable solvent (e.g., methanol (B129727) or diethyl ether) and treated with a solution of hydrochloric acid in the same or a miscible solvent. The hydrochloride salt typically precipitates and can be collected by filtration.

Signaling Pathway and Experimental Workflow

This compound is an antagonist of the mGluR1 receptor. mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that is central to many neuronal processes.

mGluR1 Signaling Pathway

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates G_protein Gq Protein mGluR1->G_protein Activates Desmethyl_YM Desmethyl-YM-298198 (Antagonist) Desmethyl_YM->mGluR1 Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: The mGluR1 signaling cascade initiated by glutamate and inhibited by Desmethyl-YM-298198.

Experimental Workflow for Characterizing Antagonist Activity

A typical workflow to characterize the antagonist activity of a compound like this compound at the mGluR1 receptor would involve a series of in vitro assays.

Antagonist_Characterization_Workflow A Compound Synthesis and Purification C Radioligand Binding Assay A->C D Functional Assay (e.g., Calcium Mobilization) A->D G Selectivity Profiling (Test against other mGluRs) A->G B Cell Line Expressing mGluR1 (e.g., HEK293) B->C B->D E Determine Ki (Inhibition Constant) C->E F Determine IC50 (Half-maximal inhibitory concentration) D->F H Data Analysis and Structure-Activity Relationship (SAR) E->H F->H G->H

Caption: A generalized workflow for the in vitro characterization of an mGluR1 antagonist.

Conclusion

Desmethyl-YM-298198 Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism Summary

Desmethyl-YM-298198 hydrochloride is a high-affinity, selective, and noncompetitive antagonist of the metabotropic glutamate (B1630785) receptor type 1 (mGluR1).[1] As a negative allosteric modulator (NAM), it binds to a site on the mGluR1 receptor distinct from the glutamate binding site. This allosteric inhibition prevents the receptor from activating its downstream signaling cascade, even in the presence of its endogenous agonist, glutamate.[2][3] This blockade of the canonical Gq/G11 pathway effectively inhibits the production of key second messengers and subsequent intracellular calcium mobilization, thereby modulating neuronal excitability and synaptic transmission.[4][5][6]

In-Depth Mechanism of Action

Target Receptor: Metabotropic Glutamate Receptor 1 (mGluR1)

This compound's activity is centered on its interaction with mGluR1. This receptor is a member of the Group I metabotropic glutamate receptors, which are Class C G-protein-coupled receptors (GPCRs).[2][4] Found throughout the central nervous system, mGluR1 plays a crucial role in modulating synaptic plasticity, learning, memory, and pain perception.[3][6]

Under normal physiological conditions, the binding of the neurotransmitter glutamate to mGluR1 initiates a conformational change that activates the associated heterotrimeric G-protein, Gq/G11.[5] This activation leads to the canonical phospholipase C (PLC) signaling pathway:

  • PLC Activation: The activated Gαq subunit stimulates phospholipase Cβ (PLCβ).

  • Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

  • Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4]

  • PKC Activation: The increase in intracellular Ca2+ along with DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates numerous target proteins, altering their activity and leading to changes in neuronal excitability.

Allosteric Antagonism by Desmethyl-YM-298198

This compound functions as a noncompetitive antagonist , a class of ligands also known as negative allosteric modulators (NAMs).[1][2][3] Unlike competitive antagonists that vie with the endogenous ligand for the primary binding (orthosteric) site, Desmethyl-YM-298198 binds to a distinct, allosteric site located within the seven-transmembrane domain of the mGluR1 receptor.[3]

This binding event induces a conformational change in the receptor that prevents its activation, effectively uncoupling it from the G-protein. Consequently, the entire downstream signaling cascade is inhibited. This mechanism is responsible for the potent and selective blockade of mGluR1-mediated effects. The parent compound, YM-298198, has been shown to have no agonist or antagonist activity at other mGluR subtypes (mGluR2, 3, 4a, 6, or 7b) at concentrations up to 10 μM, underscoring the selectivity of this chemical class.[7]

Signaling Pathway Diagram

The following diagram illustrates the canonical mGluR1 signaling pathway and the inhibitory action of this compound.

mGluR1_Signaling_Pathway cluster_membrane Cell Membrane Glutamate Glutamate mGluR1 mGluR1 Receptor Glutamate->mGluR1 Binds to Orthosteric Site Antagonist Desmethyl-YM-298198 Antagonist->mGluR1 Binds to Allosteric Site Gq11 Gq/G11 mGluR1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Intracellular Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Cellular Responses (Modulation of Neuronal Excitability) PKC->Response

Caption: mGluR1 signaling cascade and its inhibition by Desmethyl-YM-298198.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound and its parent compound, YM-298198.

CompoundParameterValueReceptor/SystemReference
Desmethyl-YM-298198 IC₅₀16 nMmGluR1[1]
YM-298198 IC₅₀16 nMGlutamate-induced IP production in mGluR1-NIH3T3 cells[7]
YM-298198 Kᵢ19 nMRat mGluR1 membranes[7]
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of the antagonist required to inhibit 50% of the maximal response to an agonist.

  • Kᵢ (Inhibition constant): A measure of the binding affinity of an antagonist to its receptor.

Experimental Protocols

The characterization of Desmethyl-YM-298198 and its parent compound relies on established in vitro pharmacological assays.

Radioligand Binding Assay (for Kᵢ Determination)

This protocol is used to determine the binding affinity of the compound for the mGluR1 receptor.

  • Objective: To measure the displacement of a known high-affinity radioligand from mGluR1 by the test compound (e.g., YM-298198).

  • Materials:

    • Membranes prepared from cells expressing recombinant mGluR1 (e.g., rat mGluR1-NIH3T3 cells).[7]

    • A radiolabeled mGluR1 antagonist (e.g., [³H]YM-298198).

    • Test compound (Desmethyl-YM-298198) at various concentrations.

    • Assay buffer, filtration apparatus, and scintillation counter.

  • Methodology:

    • Incubate the mGluR1-expressing membranes with a fixed concentration of the radioligand.

    • Add increasing concentrations of the unlabeled test compound to compete for binding.

    • Allow the reaction to reach equilibrium.

    • Separate the bound from unbound radioligand via rapid vacuum filtration through glass fiber filters.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Analyze the data to determine the concentration of the test compound that displaces 50% of the specific radioligand binding (IC₅₀).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Inositol Phosphate (B84403) (IP) Accumulation Assay (for Functional IC₅₀ Determination)

This functional assay measures the ability of the antagonist to block the agonist-induced downstream signaling of the mGluR1 receptor.

  • Objective: To quantify the inhibition of glutamate-induced inositol phosphate production by Desmethyl-YM-298198.

  • Materials:

    • Intact cells expressing mGluR1 (e.g., mGluR1-NIH3T3 cells).[7]

    • [³H]myo-inositol for metabolic labeling.

    • Lithium chloride (LiCl) to inhibit inositol monophosphatase and allow IP accumulation.

    • Glutamate (agonist).

    • Test compound (Desmethyl-YM-298198) at various concentrations.

    • Ion-exchange chromatography columns.

  • Methodology:

    • Culture the mGluR1-expressing cells and label them overnight with [³H]myo-inositol, which is incorporated into membrane phosphoinositides like PIP2.

    • Pre-incubate the cells with LiCl and varying concentrations of Desmethyl-YM-298198.

    • Stimulate the cells with a fixed concentration of glutamate to activate mGluR1.

    • Terminate the reaction and lyse the cells.

    • Isolate the total inositol phosphates from the cell lysate using anion-exchange chromatography.

    • Quantify the amount of [³H]-labeled inositol phosphates using scintillation counting.

    • Plot the inhibition of IP accumulation against the concentration of the antagonist to determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the Inositol Phosphate Accumulation Assay used to determine the functional potency of an mGluR1 antagonist.

IP_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result A1 Culture mGluR1-expressing cells (e.g., NIH3T3) A2 Label cells overnight with [³H]myo-inositol A1->A2 B1 Pre-incubate cells with LiCl and varying concentrations of Desmethyl-YM-298198 A2->B1 B2 Stimulate with Glutamate (Agonist) B1->B2 B3 Terminate reaction and lyse cells B2->B3 C1 Isolate total [³H]-IPs via anion-exchange chromatography B3->C1 C2 Quantify radioactivity using scintillation counting C1->C2 D1 Plot inhibition curve and determine IC₅₀ value C2->D1

Caption: Workflow for functional characterization using an IP accumulation assay.

References

"Desmethyl-YM-298198 hydrochloride" as a selective mGluR1 antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Desmethyl-YM-298198 hydrochloride is a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a derivative of the well-characterized mGluR1 antagonist YM-298198, this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of mGluR1.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, detailed experimental protocols for its characterization, and visualization of relevant biological pathways and experimental workflows. This document is intended to support researchers, scientists, and drug development professionals in their exploration of mGluR1-targeted therapeutics.

1. Core Compound Properties

This compound is recognized for its high affinity and selectivity for mGluR1. It acts as a non-competitive antagonist, meaning it binds to an allosteric site on the receptor, distinct from the glutamate binding site, to inhibit receptor activation.[3] This mode of action offers a nuanced approach to modulating mGluR1 activity. The compound has demonstrated analgesic effects in preclinical models, highlighting its therapeutic potential.[4]

2. Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound and its parent compound, YM-298198, for comparative purposes. The data underscores the high potency and selectivity of these compounds for the mGluR1 receptor.

CompoundParameterValueSpecies/SystemReference
This compound IC50 16 nMmGluR1-NIH3T3 cells
YM-298198 IC50 16 ± 5.8 nMGlutamate-induced inositol (B14025) phosphate (B84403) production in mGluR1-NIH3T3 cells[3]
Kd 32 ± 8.5 nM[3H]YM-298198 binding to mGluR1-NIH3T3 cell membranes[3]
Ki 19 nMRat mGluR1-NIH membranes[4]
Selectivity No activity up to 10 µMmGluR2, 3, 4a, 6, or 7b[4]

3. Signaling Pathways and Mechanism of Action

Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This compound, as a non-competitive antagonist, binds to an allosteric site on the mGluR1 receptor, preventing the conformational change necessary for G-protein activation, thereby blocking this downstream signaling cascade.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gaq/11 Gαq/11 mGluR1->Gaq/11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gaq/11->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Downstream_Signaling Downstream Signaling DAG->Downstream_Signaling Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->Downstream_Signaling Activates Desmethyl-YM-298198 Desmethyl-YM-298198 hydrochloride Desmethyl-YM-298198->mGluR1

Caption: mGluR1 Signaling Pathway and Inhibition by this compound.

4. Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound and its parent compound, YM-298198.

4.1. Radioligand Binding Assay (Displacement Assay)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

  • Materials:

    • Membrane preparation from cells expressing mGluR1 (e.g., NIH3T3 cells or rat cerebellum)

    • [3H]YM-298198 (radioligand)

    • This compound (test compound)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Non-specific binding control (e.g., a high concentration of unlabeled YM-298198)

    • 96-well microplates

    • Glass fiber filters

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]YM-298198, and varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of unlabeled YM-298198.

    • Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.2. Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a downstream second messenger of mGluR1 activation.

  • Materials:

    • Cells expressing mGluR1 (e.g., NIH3T3 cells)

    • [3H]myo-inositol

    • Cell culture medium

    • Assay medium containing LiCl (to inhibit inositol monophosphatase)

    • Glutamate (agonist)

    • This compound (test compound)

    • Dowex anion-exchange resin

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Seed mGluR1-expressing cells in multi-well plates and grow to confluency.

    • Label the cells by incubating them overnight with [3H]myo-inositol in the culture medium. This incorporates the radiolabel into the cellular phosphoinositide pool.

    • Wash the cells to remove excess unincorporated [3H]myo-inositol.

    • Pre-incubate the cells with varying concentrations of this compound in assay medium containing LiCl for a specified time.

    • Stimulate the cells with a fixed concentration of glutamate for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid) to lyse the cells and stop enzymatic activity.

    • Neutralize the cell lysates.

    • Separate the total [3H]inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography (Dowex resin).

    • Elute the [3H]inositol phosphates and quantify the radioactivity using a scintillation counter.

    • Plot the amount of [3H]inositol phosphate accumulation against the logarithm of the antagonist concentration to determine the IC50 value.

5. Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for characterizing a novel mGluR1 antagonist and the logical relationship of its non-competitive antagonism.

Experimental_Workflow Start Start Compound_Synthesis Compound Synthesis (Desmethyl-YM-298198 HCl) Start->Compound_Synthesis Primary_Screening Primary Screening: In Vitro Functional Assay (e.g., Calcium Flux) Compound_Synthesis->Primary_Screening Hit_Confirmation Hit Confirmation: IC50 Determination (IP Accumulation Assay) Primary_Screening->Hit_Confirmation Binding_Affinity Binding Affinity Determination (Radioligand Binding Assay) Hit_Confirmation->Binding_Affinity Selectivity_Profiling Selectivity Profiling (Against other mGluRs and off-target receptors) Binding_Affinity->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (Non-competitive vs. Competitive) Selectivity_Profiling->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Safety (e.g., Analgesia models, Motor function tests) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Experimental Workflow for Characterizing a Selective mGluR1 Antagonist.

Noncompetitive_Antagonism cluster_receptor mGluR1 Receptor Receptor mGluR1 Agonist_Site Orthosteric Site (Glutamate) Activation Receptor Activation Agonist_Site->Activation Leads to No_Activation No Receptor Activation Agonist_Site->No_Activation Binding of Glutamate does not lead to activation Allosteric_Site Allosteric Site Allosteric_Site->No_Activation Prevents Glutamate Glutamate Glutamate->Agonist_Site Binds Antagonist Desmethyl-YM-298198 Antagonist->Allosteric_Site Binds

Caption: Logical Relationship of Non-competitive Antagonism at the mGluR1 Receptor.

This compound is a valuable research tool for the specific inhibition of mGluR1. Its high affinity, selectivity, and non-competitive mechanism of action make it a precise instrument for dissecting the complex roles of mGluR1 in the central nervous system and for exploring its potential as a therapeutic target for a variety of neurological and psychiatric disorders. The experimental protocols and data presented in this guide are intended to facilitate further research and development in this promising area.

References

A Comparative Analysis of Desmethyl-YM-298198 and YM-298198: Structure, and Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical structures and functional activities of Desmethyl-YM-298198 hydrochloride and YM-298198, two closely related negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document is intended to serve as a resource for researchers in neuroscience, pharmacology, and drug development, offering detailed data, experimental protocols, and pathway visualizations to facilitate further investigation into mGluR1 modulation.

Chemical Structure and Properties

The primary structural difference between YM-298198 and its desmethyl analog lies in the substitution on the carboxamide nitrogen. YM-298198 possesses an N-methyl group, which is absent in Desmethyl-YM-298198. This seemingly minor alteration in the chemical scaffold can have significant implications for the compound's physicochemical properties and its interaction with the mGluR1 binding pocket.

Below is a summary of the key chemical properties for both compounds.

PropertyThis compoundYM-298198 hydrochloride
IUPAC Name 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride[1]6-Amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride[2][3]
Molecular Formula C₁₇H₂₀N₄OS·HCl[1]C₁₈H₂₂N₄OS·HCl[2]
Molecular Weight 364.89 g/mol [1]378.92 g/mol [2][4]
CAS Number 1177767-57-5[1][5]1216398-09-2[2]
Solubility Soluble in DMSO to 50 mM[5]Soluble in water to 100 mM, DMSO to 25 mg/mL[3]
Purity ≥98% (HPLC)[1]>99%

Quantitative Pharmacological Data

Both Desmethyl-YM-298198 and YM-298198 are potent and selective non-competitive antagonists of mGluR1. They exert their effects by binding to an allosteric site on the receptor, distinct from the glutamate binding site, thereby inhibiting receptor activation.

The following table summarizes the available quantitative data for these compounds. Notably, while Desmethyl-YM-298198 is described as a high-affinity and selective mGluR1 antagonist, specific binding affinity data (Ki) is not as readily available in the public domain as it is for YM-298198.

ParameterThis compoundYM-298198 hydrochloride
mGluR1 IC₅₀ (Inositol Phosphate (B84403) Production) 16 nM[6][7]16 nM[8]
mGluR1 IC₅₀ (Synaptic Activation, Cerebellar Slices) Not Available24 nM[9][10]
mGluR1 Binding Affinity (Ki) Not Available19 nM[2][3][11]
Selectivity Selective for mGluR1Inactive at mGluR2-7, ionotropic glutamate receptors, and glutamate transporters (IC₅₀ > 10 µM)[2]
In Vivo Activity Analgesic effect in streptozotocin-induced hyperalgesic mice[6][7]Orally active with analgesic and antinociceptive properties in vivo[4]

Signaling Pathways and Experimental Workflows

mGluR1 Signaling Pathway

YM-298198 and its desmethyl analog act as negative allosteric modulators of the mGluR1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand glutamate, activates the Gq alpha subunit of the G-protein complex. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By binding to an allosteric site, these NAMs prevent the conformational change necessary for G-protein activation, thus inhibiting this downstream signaling.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds G_protein Gq Protein mGluR1->G_protein Activates NAM YM-298198 / Desmethyl-YM-298198 NAM->mGluR1 Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates

Caption: mGluR1 signaling pathway and NAM inhibition.
Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity of a compound is through a competitive radioligand binding assay. This workflow outlines the key steps in such an experiment to determine the Ki of a test compound like YM-298198.

Radioligand_Binding_Workflow A Prepare Cell Membranes Expressing mGluR1 B Incubate Membranes with: - Fixed concentration of Radioligand - Varying concentrations of Test Compound A->B C Separate Bound from Free Radioligand (e.g., Filtration) B->C D Quantify Radioactivity of Bound Ligand C->D E Plot % Inhibition vs. Test Compound Concentration D->E F Calculate IC₅₀ E->F G Calculate Ki using Cheng-Prusoff Equation F->G

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of a test compound for mGluR1.

  • Membrane Preparation:

    • Cell pellets from a cell line stably expressing mGluR1 (e.g., HEK293 or CHO cells) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

    • The homogenate is centrifuged at low speed to remove nuclei and large debris.

    • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Binding Assay:

    • In a 96-well plate, incubate the cell membranes (typically 50-120 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [³H]YM-298198 or another high-affinity mGluR1 ligand) and varying concentrations of the unlabeled test compound (Desmethyl-YM-298198 or YM-298198).

    • The incubation is carried out in an appropriate binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known mGluR1 antagonist.

    • The binding reaction is terminated by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding).

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value (the inhibition constant for the test compound) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay (HTRF IP-One Protocol)

This functional assay measures the downstream signaling of mGluR1 activation.

  • Cell Culture and Plating:

    • HEK293 or CHO cells stably expressing mGluR1 are cultured in appropriate media.

    • Cells are seeded into 384-well plates and allowed to adhere and grow.

  • Assay Procedure:

    • The culture medium is removed, and the cells are incubated with a stimulation buffer containing LiCl. LiCl is used to inhibit the degradation of inositol monophosphate (IP1), allowing it to accumulate.

    • The test compound (Desmethyl-YM-298198 or YM-298198) is added at various concentrations, followed by a fixed concentration (typically EC₈₀) of an mGluR1 agonist like glutamate or quisqualate.

    • The plate is incubated for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

    • Following stimulation, the cells are lysed, and the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (IP1-d2 conjugate and anti-IP1 cryptate) are added.

    • The plate is incubated to allow for the competitive binding reaction between the labeled and unlabeled IP1 for the antibody.

    • The fluorescence is read at two wavelengths (665 nm for the acceptor and 620 nm for the donor) on an HTRF-compatible plate reader.

  • Data Analysis:

    • The ratio of the fluorescence signals (665/620) is calculated, which is inversely proportional to the amount of IP1 produced.

    • The data are plotted as the response versus the log concentration of the antagonist to determine the IC₅₀ value.

In Vivo Analgesia Model (Streptozotocin-Induced Hyperalgesia)

This protocol describes a common animal model to assess the analgesic effects of the compounds.

  • Induction of Diabetes and Hyperalgesia:

    • Diabetes is induced in mice by intraperitoneal injections of streptozotocin (B1681764) (STZ), a toxin that destroys pancreatic β-cells. A common regimen is multiple low doses (e.g., 50 mg/kg for 5 consecutive days).

    • Blood glucose levels are monitored to confirm the diabetic state (typically >300 mg/dL).

    • The development of hyperalgesia (increased sensitivity to pain) is assessed over time, usually starting a few weeks after STZ injection.

  • Assessment of Analgesic Effect:

    • The test compound (Desmethyl-YM-298198 or YM-298198) is administered to the diabetic, hyperalgesic mice, often orally (p.o.) or intraperitoneally (i.p.).

    • Pain sensitivity is measured at different time points after drug administration using methods such as the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).

    • In the von Frey test, calibrated filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.

    • In the Hargreaves test, a radiant heat source is applied to the hind paw, and the latency to paw withdrawal is measured.

  • Data Analysis:

    • The paw withdrawal thresholds or latencies are compared between vehicle-treated and drug-treated groups.

    • A significant increase in the withdrawal threshold or latency in the drug-treated group indicates an analgesic effect.

    • Dose-response curves can be generated to determine the ED₅₀ (the dose that produces 50% of the maximal effect).

Conclusion

Desmethyl-YM-298198 and YM-298198 are potent and selective non-competitive allosteric modulators of mGluR1. The primary structural difference is the presence of an N-methyl group on the carboxamide of YM-298198. While both compounds exhibit similar in vitro potency in inhibiting glutamate-induced inositol phosphate production, a more detailed comparative analysis of their binding kinetics, in vivo efficacy, and pharmacokinetic profiles would be beneficial for a complete understanding of the structure-activity relationship. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate these and other mGluR1 modulators, ultimately contributing to the development of novel therapeutics for neurological disorders.

References

"Desmethyl-YM-298198 hydrochloride" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-YM-298198 hydrochloride is a chemical analogue of YM-298198, a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a derivative, it is utilized in neuroscience research to investigate the physiological and pathological roles of the mGluR1. This receptor is implicated in a variety of neurological and psychiatric disorders, making its antagonists valuable tools for drug discovery and development. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, presumed biological activity based on its parent compound, and relevant experimental methodologies.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for clear and easy reference.

PropertyValueReference
CAS Number 1177767-57-5[1]
Molecular Weight 364.9 Da
Molecular Formula C₁₇H₂₁ClN₄OS
Purity >98%[1]
Solubility Soluble in DMSO to 50 mM[1]
Biochemical Name 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride[1]

Biological Activity and Mechanism of Action

This compound is characterized as a derivative of the selective mGluR1 antagonist, YM-298198.[1] While specific studies on the desmethyl variant are limited, its mechanism of action is inferred from its parent compound. YM-298198 is a high-affinity, non-competitive antagonist of mGluR1, also known as a negative allosteric modulator (NAM). It binds to an allosteric site on the receptor, distinct from the glutamate binding site, to inhibit receptor activation.

The parent compound, YM-298198, demonstrates high selectivity for mGluR1 with an IC₅₀ of 16 nM and shows no significant activity at other mGluR subtypes. It has been shown to have analgesic effects in animal models of pain.

Core Signaling Pathway

Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway. Upon activation by glutamate, mGluR1 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). This signaling cascade modulates a wide range of cellular processes, including neuronal excitability, synaptic plasticity, and gene expression. As a negative allosteric modulator, this compound is expected to inhibit this pathway by preventing the conformational changes in mGluR1 required for G-protein coupling.

mGluR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular mGluR1 mGluR1 G_protein Gq/G₁₁ mGluR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Glutamate Glutamate Glutamate->mGluR1 Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Triggers release PKC PKC DAG->PKC Activates Ca2_cyto Ca²⁺ (Cytosol) Ca2_ER->Ca2_cyto Ca2_cyto->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets Desmethyl_YM Desmethyl-YM-298198 Hydrochloride Desmethyl_YM->mGluR1 Inhibits

Caption: mGluR1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to the mGluR1 receptor.

  • Membrane Preparation:

    • Culture cells expressing recombinant mGluR1 (e.g., HEK293 cells).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, a radiolabeled mGluR1 ligand (e.g., [³H]R214127), and varying concentrations of this compound.

    • For non-specific binding determination, include a high concentration of a known mGluR1 antagonist in separate wells.

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a specified time to allow binding to reach equilibrium.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Analyze the data using non-linear regression to determine the IC₅₀ value of this compound.

In Vivo Analgesic Effect Assessment (Streptozotocin-induced Hyperalgesia Model)

This protocol, adapted from studies with YM-298198, can be used to evaluate the in vivo efficacy of this compound.

  • Induction of Hyperalgesia:

    • Induce diabetes in mice by a single intraperitoneal injection of streptozotocin.

    • Monitor blood glucose levels to confirm the diabetic state.

    • Allow sufficient time (e.g., 2-4 weeks) for the development of hyperalgesia.

  • Drug Administration:

    • Prepare a solution of this compound in an appropriate vehicle.

    • Administer the compound to the hyperalgesic mice via a suitable route (e.g., oral gavage).

  • Nociceptive Testing (Hot Plate Test):

    • At various time points after drug administration, place the mice on a hot plate maintained at a constant temperature (e.g., 55°C).

    • Measure the latency for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping).

    • A significant increase in the response latency compared to vehicle-treated animals indicates an analgesic effect.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the analgesic effect.

Experimental_Workflow cluster_invitro In Vitro: Radioligand Binding Assay cluster_invivo In Vivo: Analgesic Effect Assessment Membrane_Prep 1. Membrane Preparation Binding_Reaction 2. Binding Reaction Membrane_Prep->Binding_Reaction Detection 3. Detection & Analysis Binding_Reaction->Detection IC50 IC₅₀ Determination Detection->IC50 Induction 1. Induce Hyperalgesia Administration 2. Drug Administration Induction->Administration Testing 3. Nociceptive Testing Administration->Testing Analysis 4. Data Analysis Testing->Analysis Analgesic_Effect Analgesic Effect Analysis->Analgesic_Effect

Caption: General Experimental Workflows for Characterizing this compound.

Conclusion

This compound is a valuable research tool for the study of mGluR1. Based on the well-characterized pharmacology of its parent compound, YM-298198, it is expected to act as a potent and selective negative allosteric modulator of mGluR1. The provided information on its chemical properties, presumed mechanism of action, and relevant experimental protocols serves as a comprehensive guide for researchers and scientists in the field of drug development and neuroscience. Further studies are warranted to fully elucidate the specific pharmacological profile of this desmethyl derivative.

References

Delving into Desmethyl-YM-298198 Hydrochloride: A Technical Guide to its Solubility and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Desmethyl-YM-298198 hydrochloride, a derivative of the potent and selective mGluR1 antagonist, YM-298198.[1] Aimed at researchers, scientists, and professionals in drug development, this document compiles essential data on the compound's solubility in various solvents, outlines experimental protocols for solubility determination, and visualizes its role in signaling pathways and experimental workflows.

Core Compound Specifications

This compound is a key tool for investigating the physiological and pathological roles of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). Understanding its solubility is paramount for the design and execution of in vitro and in vivo studies.

Quantitative Solubility Data

SolventThis compoundYM-298198 hydrochloride
DMSO Soluble up to 50 mM[1]Not specified
Water Data not availableSoluble up to 100 mM
Ethanol Data not availableNot specified
Methanol Data not availableNot specified

Note: The lack of specific quantitative solubility data for this compound in aqueous solutions and alcohols highlights a data gap in the current literature.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound is not published, a general and widely accepted method, the "shake-flask method," can be employed. This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., DMSO, water, ethanol)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

  • Calibrated analytical balance

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. For complete separation, centrifuge the samples at a high speed.

  • Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Visualizing the Molecular Landscape

To better understand the context in which this compound is utilized, the following diagrams illustrate its associated signaling pathway and a typical experimental workflow.

mGluR1 Signaling Pathway

Desmethyl-YM-298198 acts as an antagonist at the mGluR1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, initiates a signaling cascade. The diagram below outlines the canonical Gq-coupled signaling pathway that is inhibited by Desmethyl-YM-298198.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates Gq Gq protein mGluR1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream Antagonist Desmethyl-YM-298198 hydrochloride Antagonist->mGluR1 Inhibits

Caption: Antagonism of the mGluR1 signaling cascade by this compound.

Experimental Workflow: Conditioned Place Preference (CPP)

A common application for mGluR1 antagonists like Desmethyl-YM-298198 is in behavioral neuroscience, particularly in studies of addiction and reward. The Conditioned Place Preference (CPP) paradigm is a standard assay to evaluate the rewarding or aversive properties of drugs and the effects of antagonists on these properties.

CPP_Workflow cluster_preconditioning Phase 1: Pre-Conditioning cluster_conditioning Phase 2: Conditioning (several days) cluster_postconditioning Phase 3: Post-Conditioning PreTest Pre-Test: Record baseline preference for two distinct chambers Group1 Group 1: Vehicle + Saline Group2 Group 2: Vehicle + Rewarding Drug Group3 Group 3: Antagonist + Rewarding Drug Group4 Group 4: Antagonist + Saline Conditioning Confine animal to one chamber after injection Group1->Conditioning Group2->Conditioning Group3->Conditioning Group4->Conditioning PostTest Post-Test: Place animal in apparatus with free access to both chambers Analysis Analysis: Measure time spent in the drug-paired chamber PostTest->Analysis

Caption: Workflow for a Conditioned Place Preference (CPP) experiment using an antagonist.

References

Desmethyl-YM-298198 Hydrochloride: A Technical Guide to Purity and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-YM-298198 hydrochloride is a potent and selective noncompetitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a derivative of the well-characterized mGluR1 antagonist YM-298198, this small molecule is a valuable tool for researchers investigating the role of mGluR1 in various physiological and pathological processes.[1][2] Given its high affinity for its target, with a reported IC50 of 16 nM, ensuring the purity and quality of this compound is paramount for obtaining reliable and reproducible experimental results. This technical guide provides an in-depth overview of the key quality control parameters for this compound, detailed experimental methodologies for its analysis, and a summary of its mechanism of action.

Quality Control Parameters

The quality of this compound is assessed through a series of analytical tests designed to confirm its identity, purity, and physical properties. The following table summarizes the key quality control specifications for this compound, based on information from various suppliers and general guidelines for pharmaceutical reference standards.[3][4][5][6][7]

ParameterSpecificationMethod
Identification Conforms to the structure of 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride¹H NMR, ¹³C NMR, Mass Spectrometry
Purity ≥98% (typically >99%)High-Performance Liquid Chromatography (HPLC)
Appearance White to off-white or light yellow solidVisual Inspection
Solubility Soluble in DMSO (e.g., to 50 mM)Visual Inspection
Residual Solvents To be determined based on the synthetic processGas Chromatography (GC)
Water Content To be determinedKarl Fischer Titration

Experimental Protocols

Detailed and validated analytical methods are crucial for the accurate assessment of this compound's quality. Below are representative protocols for the key analytical techniques used.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound by separating it from any impurities.[6]

Objective: To quantify the purity of this compound by separating it from potential impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., DMSO or the mobile phase) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques used to confirm the chemical structure of this compound, which is a benzimidazole (B57391) derivative.[8][9][10][11]

Objective: To confirm the identity and structural integrity of the compound.

Instrumentation: 400 MHz or higher NMR spectrometer.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube

Procedure:

  • Sample Preparation:

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using standard parameters.

    • Expected Chemical Shifts (δ) in DMSO-d₆:

      • Aromatic Protons: Signals corresponding to the protons on the benzimidazole ring system.

      • Cyclohexyl Protons: A series of signals for the protons of the cyclohexyl group.

      • Methyl Protons: A singlet for the methyl group protons.

      • Amine Protons: A broad signal for the amine protons.

      • NH Proton: A signal for the amide proton.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using standard parameters with proton decoupling.

    • Expected Signals: Signals corresponding to all unique carbon atoms in the molecule.

  • Data Analysis:

    • Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a noncompetitive antagonist of the mGluR1 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (an allosteric site) and, by doing so, prevents the receptor from being activated by glutamate.[2][12]

mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to a Gq/11 protein. This initiates a downstream signaling cascade that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[1][13][14][15][16]

The key steps in the mGluR1 signaling pathway are:

  • Glutamate Binding and Receptor Activation: In the absence of an antagonist, glutamate binds to the orthosteric site of mGluR1, causing a conformational change and activating the receptor.

  • G-Protein Activation: The activated mGluR1 receptor activates the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG and the increased intracellular Ca²⁺ levels activate Protein Kinase C (PKC).

  • Downstream Signaling: PKC can then phosphorylate various downstream targets, including the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in regulating gene expression and cellular processes.

The action of this compound is to bind to an allosteric site on mGluR1, which prevents this entire cascade from being initiated by glutamate.

Visualizations

mGluR1 Signaling Pathway Antagonized by this compound

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds to orthosteric site Antagonist Desmethyl-YM-298198 hydrochloride Antagonist->mGluR1 Binds to allosteric site Gq Gq mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates ERK ERK PKC->ERK Activates Response Cellular Response ERK->Response Leads to QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_release Batch Release Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Sampling Representative Sampling Purification->Sampling Appearance Appearance Test (Visual) Sampling->Appearance Solubility Solubility Test (Visual) Sampling->Solubility Identification Identification (NMR, MS) Sampling->Identification Purity Purity Assay (HPLC) Sampling->Purity Impurities Residual Solvents (GC) Water Content (KF) Sampling->Impurities CoA Certificate of Analysis Generation Appearance->CoA Solubility->CoA Identification->CoA Purity->CoA Impurities->CoA Release Batch Release for Research Use CoA->Release Noncompetitive_Antagonism Receptor mGluR1 Receptor OrthostericSite Orthosteric Site (Glutamate Binding) Receptor->OrthostericSite Contains AllostericSite Allosteric Site Receptor->AllostericSite Contains NoActivation Receptor Activation Blocked OrthostericSite->NoActivation Results in AllostericSite->NoActivation Results in Agonist Glutamate (Agonist) Agonist->OrthostericSite Binds to Antagonist Desmethyl-YM-298198 (Noncompetitive Antagonist) Antagonist->AllostericSite Binds to

References

Navigating the Shelf Life of Desmethyl-YM-298198 Hydrochloride: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the storage and stability considerations for Desmethyl-YM-298198 hydrochloride (CAS 1177767-57-5). Due to the limited availability of in-depth public stability studies for this specific compound, this document consolidates vendor-supplied storage recommendations and outlines general best-practice protocols for stability assessment.

This compound is a derivative of the potent and selective non-competitive mGluR1 antagonist, YM-298198.[1] As with any high-purity research compound, understanding its stability profile is critical for ensuring the accuracy and reproducibility of experimental results.

Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity and purity of this compound. The following table summarizes the recommended conditions for the solid compound and for solutions based on supplier data.

Form Condition Temperature Duration Notes Source
SolidShort-term+4°C-Shipped at ambient temperature.
SolidLong-term+4°CUp to 12 monthsStore under desiccating conditions.
SolidLong-termRoom Temperature-Store under desiccating conditions.[1]
Stock Solution (Inferred)Long-term-20°CUp to 1 monthSealed, away from moisture. Avoid freeze-thaw cycles.[2]
Stock Solution (Inferred)Long-term-80°CUp to 6 monthsSealed, away from moisture. Avoid freeze-thaw cycles.[2]

Note: Data for stock solutions is inferred from the parent compound, YM-298198 hydrochloride, and represents general best practice.

General Protocol for Stability Assessment

While specific stability data for this compound is not publicly available, a generalized protocol can be employed to determine its stability under various experimental conditions. The following methodology outlines a typical approach using High-Performance Liquid Chromatography (HPLC), a common technique for assessing purity.[1]

Objective: To determine the stability of this compound in a specified solvent at various temperatures over time.

Materials:

  • This compound (solid, >99% purity)

  • HPLC-grade solvent (e.g., DMSO, as the compound is soluble in DMSO up to 50 mM)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled chambers/incubators

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve in the chosen solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Preparation of Stability Samples:

    • Aliquot the stock solution into multiple vials to avoid contamination and evaporation.

    • Prepare separate sets of samples for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).

  • Time-Zero (T=0) Analysis:

    • Immediately analyze one of the freshly prepared samples via a validated HPLC method.

    • This initial analysis will serve as the baseline (100% purity) against which all subsequent samples will be compared. The primary peak's area should be recorded.

  • Incubation:

    • Place the prepared sample sets into their respective temperature-controlled environments.

  • Analysis at Subsequent Time Points:

    • At predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one sample from each storage condition.

    • Allow the sample to equilibrate to room temperature before analysis.

    • Analyze the sample using the same HPLC method as the T=0 analysis.

  • Data Analysis:

    • For each time point, calculate the percentage of the remaining this compound by comparing the area of the main peak to the area of the main peak at T=0.

    • Remaining Compound (%) = (Peak Area at T=x / Peak Area at T=0) * 100

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizing the Stability Assessment Workflow

The following diagram illustrates the logical flow of a typical chemical stability study.

G Figure 1: General Workflow for Chemical Compound Stability Assessment cluster_prep Preparation cluster_analysis Analysis & Incubation cluster_results Data Interpretation A Receive & Log Compound B Prepare Stock Solution (e.g., 50 mM in DMSO) A->B C Aliquot into Vials for Each Condition & Time Point B->C D T=0 Analysis (HPLC Baseline) C->D E Store Samples at Varied Conditions (RT, 4°C, -20°C, -80°C) C->E G Compare Peak Area (T=x vs T=0) D->G F Analyze at Subsequent Time Points (T=x) E->F Retrieve Samples at Intervals F->G H Calculate % Degradation G->H I Identify Degradation Products (if applicable) G->I J Determine Shelf Life & Optimal Storage Conditions H->J I->J

Caption: Figure 1: General Workflow for Chemical Compound Stability Assessment.

This structured approach ensures that any degradation is quantitatively monitored, allowing researchers to confidently define the optimal storage and handling procedures for this compound in their specific experimental contexts.

References

Navigating the Neuropharmacological Frontier: A Technical Guide to Desmethyl-YM-298198 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and core pharmacological principles of Desmethyl-YM-298198 hydrochloride. Designed for the laboratory and drug development environment, this document synthesizes critical data to ensure safe and effective utilization of this potent mGluR1 antagonist.

Core Compound Identification and Properties

This compound is a derivative of the selective and non-competitive metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, YM-298198.[1][2][3] It is a valuable tool for investigating the role of mGluR1 in various neurological processes and as a potential scaffold for the development of novel therapeutics.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₇H₂₀N₄OS.HCl[2]
Molecular Weight 364.89 g/mol [2]
CAS Number 1177767-57-5
Purity >98% (HPLC)[2]
Appearance Solid
Solubility Soluble in DMSO to 50 mM[3]

Safety Data Sheet Summary

The following information is derived from the Safety Data Sheet (SDS) for Desmethyl-YM-298198.[4] Adherence to these guidelines is paramount for ensuring laboratory safety.

Hazard Identification

While specific quantitative toxicological data is largely unavailable, the compound should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Table 2: Toxicological Data

Toxicological EndpointResult
Acute Toxicity (Oral) No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
STOT-Single Exposure No data available
STOT-Repeated Exposure No data available
Source: TargetMol Safety Data Sheet[4]
Handling and Storage Precautions

Proper handling and storage are critical to maintain the integrity of the compound and protect personnel.

Table 3: Handling and Storage Guidelines

GuidelineSpecification
Ventilation Handle in a well-ventilated place.[4]
Personal Protective Equipment Wear suitable protective clothing, including chemical-impermeable gloves, and tightly fitting safety goggles with side-shields.[4]
Hygiene Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[4]
Storage Conditions Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Store under desiccating conditions. Appropriate long-term storage is at +4°C.
Incompatible Materials Store apart from foodstuff containers or incompatible materials.[4]
First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately.[4]

Table 4: First-Aid Procedures

Exposure RouteFirst-Aid Measure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
Skin Contact Immediately wash off with soap and plenty of water.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols and Handling

Due to the lack of publicly available, detailed experimental protocols for this compound, researchers should adapt established protocols for similar mGluR1 antagonists, always prioritizing safety and conducting thorough risk assessments.

Preparation of Stock Solutions

For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 50 mM.[3]

Protocol for Preparing a 50 mM Stock Solution in DMSO:

  • Calculate the required mass: For 1 mL of a 50 mM stock solution, the required mass is:

    • Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 364.89 g/mol * (1000 mg / 1 g) = 18.24 mg

  • Weigh the compound: Accurately weigh 18.24 mg of this compound in a suitable microcentrifuge tube.

  • Add solvent: Add 1 mL of high-purity DMSO to the tube.

  • Dissolve: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

This compound acts as a selective, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1] mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, initiates a downstream signaling cascade through Gαq/11. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

As a non-competitive antagonist, this compound binds to an allosteric site on the mGluR1 receptor, preventing its activation by glutamate and thereby inhibiting the entire downstream signaling cascade.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates Gq Gαq/11 mGluR1->Gq Activates Desmethyl_YM Desmethyl-YM-298198 hydrochloride Desmethyl_YM->mGluR1 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca²⁺]i ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Figure 1: Signaling pathway of mGluR1 and the inhibitory action of this compound.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4] Do not discharge to sewer systems.[4]

Disclaimer: This document is intended for informational purposes only and does not constitute a replacement for a formal risk assessment or the official Safety Data Sheet provided by the manufacturer. Always consult the most up-to-date SDS and your institution's safety guidelines before handling this or any other chemical.

References

Desmethyl-YM-298198 Hydrochloride: An In-Depth Technical Review of its Putative In Vitro Binding Affinity for mGluR1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

This technical guide provides a comprehensive overview of the available in vitro binding data for Desmethyl-YM-298198 hydrochloride, a derivative of the potent and selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, YM-298198. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of mGluR1 antagonists.

While this compound is commercially available as a research chemical, a thorough review of published scientific literature reveals a lack of primary data specifically characterizing its in vitro binding affinity for the mGluR1 receptor. Chemical suppliers frequently cite an IC50 value of 16 nM; however, this value originates from studies on the parent compound, YM-298198. This guide will present the detailed binding characteristics of YM-298198 as a critical reference point and provide a generalized experimental protocol for assessing the binding affinity of such compounds.

Core Compound Profile: YM-298198

YM-2981998 is a high-affinity, selective, and non-competitive antagonist of mGluR1.[1] Its antagonistic properties have been well-characterized in several studies.

In Vitro Binding and Functional Data for YM-298198

The following table summarizes the key quantitative data for the parent compound, YM-298198, from which the binding properties of this compound are often inferred.

ParameterValueSpecies/Cell LineAssay TypeReference
IC_50 16 nMmGluR1-expressing NIH3T3 cellsGlutamate-induced inositol (B14025) phosphate (B84403) production
K_i 19 nMRat mGluR1-NIH membranesRadioligand binding assay

Note: The IC50 value represents the concentration of the antagonist required to inhibit 50% of the maximal response to glutamate. The Ki value represents the inhibition constant, indicating the binding affinity of the antagonist to the receptor.

Experimental Protocols

Detailed experimental protocols for determining the in vitro binding affinity of a compound like this compound for mGluR1 typically involve radioligand binding assays and functional assays measuring downstream signaling.

Radioligand Competition Binding Assay

This assay determines the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

1. Membrane Preparation:

  • Cells stably expressing the mGluR1 receptor (e.g., NIH3T3 or HEK293 cells) are harvested.

  • The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the BCA assay.

2. Binding Incubation:

  • The membrane preparation is incubated with a fixed concentration of a suitable radioligand for mGluR1 (e.g., [³H]R214127).

  • A range of concentrations of the unlabeled competitor compound (this compound) is added to the incubation mixture.

  • The incubation is carried out at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioactivity.

4. Quantification:

  • The radioactivity trapped on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a saturating concentration of a known mGluR1 ligand.

5. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • The IC50 value is determined from the resulting sigmoidal curve.

  • The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inositol Phosphate (IP) Accumulation

This assay measures the ability of an antagonist to inhibit the agonist-induced activation of the Gq signaling pathway, which is the primary pathway for mGluR1.

1. Cell Culture and Labeling:

  • Cells expressing mGluR1 are cultured in appropriate media.

  • The cells are incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.

2. Antagonist and Agonist Treatment:

  • The cells are pre-incubated with varying concentrations of the antagonist (this compound).

  • An mGluR1 agonist (e.g., glutamate or quisqualate) is then added to stimulate the receptor.

3. Extraction of Inositol Phosphates:

  • The reaction is stopped, and the cells are lysed.

  • The total inositol phosphates are extracted and separated from other cellular components using anion-exchange chromatography.

4. Quantification and Analysis:

  • The amount of [³H]inositol phosphates is quantified by scintillation counting.

  • The data are analyzed to determine the IC50 of the antagonist for the inhibition of agonist-induced IP accumulation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical mGluR1 signaling pathway and a typical experimental workflow for determining antagonist affinity.

mGluR1_Signaling_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream Antagonist Desmethyl-YM-298198 hydrochloride Antagonist->mGluR1 Inhibits Experimental_Workflow cluster_prep cluster_assay cluster_analysis Node1 Culture mGluR1-expressing cells Node2 Prepare cell membranes Node1->Node2 Node3 Determine protein concentration Node2->Node3 Node4 Incubate membranes with radioligand and competitor (Desmethyl-YM-298198) Node3->Node4 Node5 Separate bound and free radioligand via filtration Node4->Node5 Node6 Quantify radioactivity Node5->Node6 Node7 Calculate specific binding Node6->Node7 Node8 Generate competition curve Node7->Node8 Node9 Determine IC50 and calculate Ki Node8->Node9

References

Desmethyl-YM-298198 Hydrochloride: A Technical Guide to its Role in Glutamatergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Desmethyl-YM-298198 hydrochloride, a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a key modulator of glutamatergic signaling, this compound serves as a valuable research tool for investigating the physiological and pathological roles of mGluR1. This document details its mechanism of action, presents its pharmacological data in a comparative context with its parent compound, YM-298198, and provides comprehensive experimental protocols for its characterization. Furthermore, this guide illustrates the relevant signaling pathways and a typical experimental workflow using Graphviz diagrams, offering a practical resource for researchers in neuroscience and drug discovery.

Introduction to this compound

This compound is a derivative of YM-298198, a well-established, high-affinity, and selective non-competitive antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is mediated by both ionotropic and metabotropic receptors. The mGluR family, which is composed of eight subtypes, plays a crucial modulatory role in synaptic transmission and neuronal excitability.

Group I mGluRs, which include mGluR1 and mGluR5, are coupled to the Gq/G11 family of G-proteins. Upon activation by glutamate, these receptors stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), influencing a wide array of cellular processes.

Desmethyl-YM-298198, by acting as a non-competitive antagonist at an allosteric site on the mGluR1, provides a powerful tool to dissect the specific contributions of this receptor subtype to glutamatergic signaling in both health and disease. Its high affinity and selectivity make it a valuable pharmacological agent for in vitro and in vivo studies.

Physicochemical Properties

PropertyValue
Chemical Name 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride
Molecular Formula C₁₇H₂₁ClN₄OS
Molecular Weight 364.9 g/mol
CAS Number 1177767-57-5
Appearance Solid
Purity >99%
Solubility Soluble in DMSO to 50 mM

Pharmacological Data

The following tables summarize the quantitative data for this compound and its parent compound, YM-298198, for comparative analysis.

Table 3.1: In Vitro Potency and Affinity

CompoundAssaySpeciesCell Line/PreparationParameterValue (nM)Reference(s)
Desmethyl-YM-298198 HCl Inhibition of Glutamate-induced IP ProductionRatmGluR1-NIH3T3 cellsIC₅₀16
YM-298198 HCl Inhibition of Glutamate-induced IP ProductionRatmGluR1-NIH3T3 cellsIC₅₀16[1]
YM-298198 HCl Radioligand Binding ([³H]R214127)RatmGluR1-NIH3T3 membranesKᵢ19[1]
YM-298198 HCl Inhibition of Synaptic Activation of mGluR1RatCerebellar SlicesIC₅₀24[2]

Table 3.2: Selectivity Profile of YM-298198

Receptor SubtypeActivity (up to 10 µM)
mGluR2No agonistic or antagonistic activity
mGluR3No agonistic or antagonistic activity
mGluR4aNo agonistic or antagonistic activity
mGluR6No agonistic or antagonistic activity
mGluR7bNo agonistic or antagonistic activity

Mechanism of Action and Role in Glutamatergic Signaling

This compound acts as a non-competitive antagonist of mGluR1. This means it does not compete with the endogenous ligand, glutamate, for binding at the orthosteric site. Instead, it binds to an allosteric site within the seven-transmembrane domain of the receptor. This binding event induces a conformational change in the receptor that prevents its activation, even when glutamate is bound.

The primary role of Desmethyl-YM-298198 in glutamatergic signaling is the specific inhibition of the mGluR1-mediated signaling cascade. By blocking mGluR1, the compound prevents the Gq-protein-mediated activation of phospholipase C and the subsequent downstream events, including IP₃ production, intracellular calcium mobilization, and DAG-mediated PKC activation. This targeted inhibition allows for the precise investigation of the roles of mGluR1 in various physiological processes, such as synaptic plasticity, learning and memory, and pain perception.

Signaling Pathway Diagram

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq Protein mGluR1->Gq Activates Desmethyl_YM Desmethyl-YM-298198 (Antagonist) Desmethyl_YM->mGluR1 Inhibits (Allosteric) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phosphorylates Targets

Canonical mGluR1 signaling pathway and inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Kᵢ) of Desmethyl-YM-298198 for mGluR1.

Materials:

  • Membrane preparations from cells expressing recombinant mGluR1 (e.g., HEK293 or CHO cells).

  • Radioligand specific for the allosteric site of mGluR1 (e.g., [³H]YM-298198 or a similar radiolabeled non-competitive antagonist).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Non-specific binding control (a high concentration of a non-radiolabeled mGluR1 antagonist, e.g., 10 µM YM-298198).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize cells expressing mGluR1 in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kₑ, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of varying concentrations of Desmethyl-YM-298198, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Desmethyl-YM-298198. Determine the IC₅₀ value from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

Objective: To measure the functional antagonism of mGluR1 by Desmethyl-YM-298198.

Materials:

  • Cells expressing recombinant mGluR1 (e.g., HEK293 or CHO cells).

  • [³H]myo-inositol.

  • Inositol-free culture medium.

  • Stimulation buffer (e.g., HBSS containing 10 mM LiCl).

  • Glutamate (agonist).

  • This compound.

  • Perchloric acid or trichloroacetic acid.

  • Dowex AG1-X8 resin (formate form).

  • Scintillation cocktail and counter.

Procedure:

  • Cell Culture and Labeling: Seed cells in 24-well plates. The next day, replace the medium with inositol-free medium containing [³H]myo-inositol (e.g., 1 µCi/mL) and incubate for 16-24 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with varying concentrations of Desmethyl-YM-298198 or vehicle for 15-30 minutes.

  • Stimulation: Add glutamate (at a concentration that elicits a submaximal response, e.g., EC₈₀) to the wells and incubate for 30-60 minutes at 37°C.

  • Extraction: Terminate the reaction by aspirating the medium and adding ice-cold perchloric acid (e.g., 0.5 M). Incubate on ice for 30 minutes.

  • Separation: Neutralize the extracts and apply them to Dowex anion-exchange columns. Wash the columns to remove free inositol. Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).

  • Quantification: Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.

  • Data Analysis: Plot the amount of [³H]inositol phosphates accumulated against the log concentration of Desmethyl-YM-298198. Determine the IC₅₀ value from the dose-response curve.

Calcium Mobilization Assay (FLIPR)

Objective: To assess the real-time inhibition of mGluR1-mediated calcium release by Desmethyl-YM-298198.

Materials:

  • Cells expressing recombinant mGluR1 (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Probenecid (B1678239) (to prevent dye leakage).

  • Glutamate (agonist).

  • This compound.

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells into the microplates and incubate overnight to form a confluent monolayer.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C, protected from light.

  • Compound Addition: Prepare a plate with varying concentrations of Desmethyl-YM-298198. Place both the cell plate and the compound plate into the fluorescence plate reader.

  • Assay Execution:

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument adds the Desmethyl-YM-298198 solutions to the cell plate. Incubate for a predetermined time (e.g., 5-15 minutes).

    • The instrument then adds a solution of glutamate (at a concentration that gives a robust signal, e.g., EC₈₀).

    • Record the fluorescence signal for an additional 1-2 minutes.

  • Data Analysis: The change in fluorescence upon glutamate addition is measured as the peak response over baseline. Plot the percentage of inhibition of the glutamate response against the log concentration of Desmethyl-YM-298198 to determine the IC₅₀.

Experimental Workflow

The characterization of a novel mGluR1 non-competitive antagonist like Desmethyl-YM-298198 typically follows a structured workflow, from initial screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Primary_Screening Primary Screening (e.g., HTS with FLIPR) Binding_Assay Radioligand Binding Assay (Determine Ki and Bmax) Primary_Screening->Binding_Assay Functional_Assay Functional Assays (IP Accumulation, Calcium Mobilization) (Determine IC50 and mode of antagonism) Binding_Assay->Functional_Assay Selectivity_Panel Selectivity Profiling (Screen against other mGluRs and a panel of off-targets) Functional_Assay->Selectivity_Panel PK_Studies Pharmacokinetic Studies (ADME, Brain Penetration) Selectivity_Panel->PK_Studies PD_Studies Pharmacodynamic Studies (Target Engagement) PK_Studies->PD_Studies Efficacy_Models Efficacy Models (e.g., Analgesia, Anxiety Models) PD_Studies->Efficacy_Models Safety_Tox Safety and Toxicology (e.g., Motor Coordination, Off-target effects) Efficacy_Models->Safety_Tox Lead_Opt Lead Optimization Safety_Tox->Lead_Opt

Workflow for mGluR1 antagonist characterization.

Conclusion

This compound is a potent and selective tool for the investigation of mGluR1 function. Its non-competitive mechanism of action provides a distinct advantage for probing the allosteric modulation of this important receptor. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of glutamatergic signaling and its role in neurological and psychiatric disorders. The continued characterization and application of such selective pharmacological tools will be instrumental in advancing our understanding of the complex roles of mGluRs in brain function and in the development of novel therapeutics.

References

Desmethyl-YM-298198 Hydrochloride: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Desmethyl-YM-298198 hydrochloride, a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). Given the critical role of mGluR1 in synaptic plasticity, neuronal excitability, and various neuropathological conditions, this compound presents a valuable pharmacological tool for neuroscience research. This document details its mechanism of action, key pharmacological data, and comprehensive protocols for its application in essential in vitro and in vivo experimental paradigms. All information is intended to support the design and execution of rigorous scientific investigations into the function of mGluR1 and its potential as a therapeutic target.

Introduction

This compound is a derivative of the well-characterized mGluR1 antagonist, YM-298198. As a selective, non-competitive antagonist, it offers a high degree of specificity for studying mGluR1-mediated signaling pathways.[1][2] Metabotropic glutamate receptors, particularly the Group I subtype to which mGluR1 belongs, are pivotal in modulating synaptic transmission and plasticity throughout the central nervous system. Dysregulation of mGluR1 signaling has been implicated in a range of neurological and psychiatric disorders, including chronic pain, epilepsy, and anxiety. This guide serves as a comprehensive resource for researchers utilizing this compound to explore these fundamental processes and disease states.

Chemical and Physical Properties

This compound is a synthetic compound with the following properties:

PropertyValueReference
IUPAC Name 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride[3]
Molecular Formula C₁₇H₂₁ClN₄OS[3]
Molecular Weight 364.9 g/mol [3]
CAS Number 1177767-57-5[3]
Purity >99%[3]
Solubility Soluble in DMSO to 50 mM[3]
Form Solid[3]
Storage Store under desiccating conditions at +4°C for up to 12 months.[3]

Mechanism of Action

This compound functions as a high-affinity, selective, and non-competitive antagonist of the mGluR1 receptor.[1][2] Unlike competitive antagonists that bind to the same site as the endogenous ligand glutamate, non-competitive antagonists like this compound bind to an allosteric site on the receptor. This binding event induces a conformational change in the receptor that prevents its activation, even in the presence of glutamate.

The mGluR1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through its coupling to Gαq. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). By binding to an allosteric site, this compound effectively blocks this entire downstream signaling pathway.

mGluR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gαq mGluR1->Gq Activates Desmethyl_YM Desmethyl-YM-298198 hydrochloride Desmethyl_YM->mGluR1 Inhibits (Allosteric) PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates

Figure 1: mGluR1 Signaling Pathway and Inhibition by this compound.

Pharmacological Data

As "this compound" is consistently referred to as a derivative or analogue of YM-298198, the following pharmacological data for YM-298198 is presented as a reference.

In Vitro Affinity and Potency
ParameterValueCell Line/PreparationSpeciesReference
Ki 19 nMmGluR1-NIH membranesRat[1]
IC₅₀ 16 nMmGluR1-NIH3T3 cellsNot Specified[1][2]
Selectivity

YM-298198 hydrochloride demonstrates high selectivity for mGluR1, showing no agonistic or antagonistic activity at mGluR2, mGluR3, mGluR4a, mGluR6, or mGluR7b at concentrations up to 10 μM.[1]

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in common neuroscience research applications.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the mGluR1 receptor.

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (e.g., from mGluR1-expressing cells) Incubation 2. Incubation - Membranes - [³H]-labeled ligand (e.g., [³H]-R214127) - Desmethyl-YM-298198 (varying concentrations) Membrane_Prep->Incubation Filtration 3. Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Scintillation 4. Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis 5. Data Analysis (calculate IC₅₀ and Ki) Scintillation->Analysis

Figure 2: Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes expressing mGluR1

  • [³H]-labeled mGluR1 antagonist (e.g., [³H]-R214127)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine (PEI)

  • Scintillation cocktail

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing mGluR1. Homogenize cells in a hypotonic buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer

    • 50 µL of this compound at various concentrations (typically a serial dilution). For total binding, add 50 µL of buffer. For non-specific binding, add a high concentration of a known mGluR1 antagonist (e.g., 10 µM YM-298198).

    • 50 µL of [³H]-labeled mGluR1 antagonist at a fixed concentration (typically at or below its Kd).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to inhibit glutamate-induced IP production.

Figure 3: Workflow for Inositol Phosphate Accumulation Assay.

Materials:

  • Cell line stably expressing mGluR1 (e.g., NIH3T3 or CHO cells)

  • [³H]-myo-inositol

  • Cell culture medium

  • Assay buffer (e.g., HEPES-buffered saline)

  • Lithium chloride (LiCl)

  • Glutamate

  • This compound

  • Perchloric acid or trichloroacetic acid

  • Anion exchange resin (e.g., Dowex AG1-X8)

  • Scintillation cocktail

Procedure:

  • Cell Culture and Labeling: Plate mGluR1-expressing cells in multi-well plates. Once confluent, incubate the cells overnight in a medium containing [³H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells for 15-30 minutes in an assay buffer containing LiCl (typically 10 mM). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates. Add varying concentrations of this compound during this step.

  • Stimulation: Stimulate the cells by adding a fixed concentration of glutamate (typically corresponding to the EC₅₀ or EC₈₀ for IP production). Incubate for 30-60 minutes at 37°C.

  • Extraction: Terminate the reaction by adding ice-cold acid (e.g., 0.5 M perchloric acid). Scrape the cells and collect the lysate.

  • Separation of Inositol Phosphates: Neutralize the extracts and apply them to an anion exchange column. Wash the column to remove free [³H]-myo-inositol. Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).

  • Quantification: Add the eluate to a scintillation cocktail and quantify the amount of [³H]-inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³H]-inositol phosphates accumulated against the log concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Analgesia Model (Streptozotocin-induced Hyperalgesia)

This protocol describes a model for assessing the analgesic effects of this compound in a neuropathic pain model.

Materials:

  • Mice or rats

  • Streptozotocin (STZ)

  • Vehicle for this compound (e.g., saline, DMSO/PEG/Tween/saline mixture)

  • Apparatus for assessing nociceptive threshold (e.g., hot plate, von Frey filaments)

Procedure:

  • Induction of Hyperalgesia: Induce diabetes and subsequent hyperalgesia by a single intraperitoneal injection of STZ (e.g., 200 mg/kg in mice).[1] Monitor blood glucose levels to confirm the diabetic state. Allow several days for the development of hyperalgesia, which can be confirmed by a decrease in the nociceptive threshold.

  • Drug Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection). A dose of 30 mg/kg (p.o.) has been shown to be effective for YM-298198.[1]

  • Assessment of Nociception: At various time points after drug administration, assess the nociceptive threshold using a suitable method. For example, using a hot plate, measure the latency for the animal to lick its paw or jump.

  • Data Analysis: Compare the nociceptive thresholds of the drug-treated group to a vehicle-treated control group. A significant increase in the pain threshold indicates an analgesic effect.

Electrophysiology in Cerebellar Slices

This protocol outlines the use of this compound to study mGluR1-mediated synaptic transmission in Purkinje cells of the cerebellum.

Materials:

  • Rodent (rat or mouse)

  • Vibrating microtome

  • Artificial cerebrospinal fluid (aCSF)

  • Recording chamber for brain slices

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes

  • Stimulating electrode

  • This compound

Procedure:

  • Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare sagittal cerebellar slices (200-300 µm thick) using a vibrating microtome in ice-cold aCSF.

  • Slice Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.

  • Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Obtain whole-cell patch-clamp recordings from Purkinje cells.

  • Synaptic Stimulation: Place a stimulating electrode in the molecular layer to activate parallel fibers. Elicit synaptic responses in the Purkinje cell.

  • Pharmacology: To isolate mGluR1-mediated slow excitatory postsynaptic currents (EPSCs), block ionotropic glutamate receptors (e.g., with CNQX and AP5) and GABAergic transmission (e.g., with picrotoxin). Evoke slow EPSCs with a train of stimuli to the parallel fibers.

  • Application of this compound: After obtaining a stable baseline of mGluR1-mediated EPSCs, bath-apply this compound at the desired concentration.

  • Data Analysis: Measure the amplitude and/or area of the mGluR1-mediated EPSC before and after the application of the antagonist to quantify its inhibitory effect.

Conclusion

This compound is a valuable and highly selective pharmacological tool for the investigation of mGluR1 function in the central nervous system. Its non-competitive mechanism of action provides a reliable means of inhibiting mGluR1-mediated signaling in a variety of experimental contexts. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of neuroscience and the development of novel therapeutics for neurological and psychiatric disorders. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to the fundamental principles outlined herein.

References

Desmethyl-YM-298198 Hydrochloride: A Pharmacological Tool for Probing mGluR1 Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabotropic glutamate (B1630785) receptor 1 (mGluR1) plays a crucial role in modulating synaptic plasticity and neuronal excitability, making it a significant target for therapeutic intervention in various neurological and psychiatric disorders. Desmethyl-YM-298198 hydrochloride, a close analog of the potent and selective mGluR1 negative allosteric modulator (NAM) YM-298198, has emerged as a valuable pharmacological tool for dissecting the physiological and pathological functions of mGluR1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data primarily derived from its parent compound, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of mGluR1.

Introduction to this compound

This compound is a derivative of YM-298198, a well-characterized, potent, and selective non-competitive antagonist of the metabotropic glutamate receptor type 1 (mGluR1). As a negative allosteric modulator, it does not compete with the endogenous ligand glutamate for the orthosteric binding site but instead binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for and/or its ability to be activated by glutamate.

Due to its close structural similarity to YM-298198, this compound is presumed to share a similar pharmacological profile, exhibiting high affinity and selectivity for mGluR1. While specific quantitative data for the desmethyl derivative is limited in publicly available literature, the data for YM-298198 serves as a strong surrogate for understanding its expected behavior as a research tool.

Chemical Properties of this compound:

PropertyValue
Chemical Name 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride
Molecular Formula C₁₇H₂₁ClN₄OS
Molecular Weight 364.9 g/mol
CAS Number 1177767-57-5
Purity >99%
Solubility Soluble in DMSO to 50 mM
Physical Form Solid

Pharmacological Data (Derived from YM-298198 Hydrochloride)

The following tables summarize the key quantitative pharmacological data for YM-298198 hydrochloride, which is expected to be highly indicative of the activity of this compound.

Table 1: In Vitro Potency and Affinity of YM-298198 Hydrochloride

ParameterReceptorCell Line/PreparationValueReference
IC₅₀ rat mGluR1mGluR1-NIH3T3 cells16 nM[1]
Kᵢ rat mGluR1rat mGluR1-NIH membranes19 nM[1]

Table 2: Selectivity Profile of YM-298198 Hydrochloride

Receptor SubtypeActivityConcentrationReference
mGluR2, mGluR3, mGluR4a, mGluR6, mGluR7bNo agonistic or antagonistic activityup to 10 µM[1]

Mechanism of Action and Signaling Pathways

As a negative allosteric modulator of mGluR1, this compound inhibits the downstream signaling cascades initiated by glutamate binding. mGluR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events modulate a wide range of cellular processes, including ion channel activity, gene expression, and synaptic plasticity.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates Gq Gαq/11 mGluR1->Gq Activates Desmethyl_YM Desmethyl-YM-298198 Hydrochloride Desmethyl_YM->mGluR1 Inhibits (Allosterically) PLC PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: mGluR1 Signaling Pathway Inhibition.

Experimental Protocols

The following protocols provide a general framework for characterizing the pharmacological activity of this compound at the mGluR1 receptor.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Kᵢ) of this compound for the mGluR1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing mGluR1 (e.g., HEK293 or CHO cells).

  • Radiolabeled mGluR1 antagonist (e.g., [³H]YM-298198).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂ and 2 mM CaCl₂.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Thaw the mGluR1-expressing cell membranes on ice and resuspend in Assay Buffer to a final protein concentration of 10-20 µ g/well .

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) or a high concentration of a non-radiolabeled mGluR1 antagonist (for non-specific binding).

    • 50 µL of the this compound dilution series.

    • 50 µL of [³H]YM-298198 at a concentration close to its K₋d.

    • 100 µL of the membrane suspension.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value by non-linear regression analysis of the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to inhibit glutamate-induced mGluR1 signaling.

Materials:

  • HEK293 or CHO cells stably expressing mGluR1.

  • [³H]myo-inositol.

  • Stimulation Buffer: HBSS containing 10 mM LiCl.

  • Glutamate.

  • This compound.

  • Dowex AG1-X8 resin (formate form).

  • Scintillation cocktail and counter.

Procedure:

  • Seed the mGluR1-expressing cells in 24-well plates and grow to near confluency.

  • Label the cells by incubating overnight with [³H]myo-inositol in inositol-free medium.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with various concentrations of this compound in Stimulation Buffer for 15-30 minutes.

  • Stimulate the cells with a sub-maximal concentration (EC₈₀) of glutamate for 30-60 minutes at 37°C.

  • Terminate the reaction by adding ice-cold 0.5 M perchloric acid.

  • Neutralize the samples with KOH.

  • Separate the total inositol phosphates from free [³H]myo-inositol using Dowex AG1-X8 chromatography.

  • Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Generate a concentration-response curve for the inhibition of glutamate-stimulated IP accumulation by this compound and determine the IC₅₀ value.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Kᵢ) Selectivity_Screen Selectivity Screening (vs. other mGluRs) Binding_Assay->Selectivity_Screen Functional_Assay Inositol Phosphate Assay (Determine IC₅₀) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (Brain Penetration, Half-life) Selectivity_Screen->PK_Studies PD_Models Pharmacodynamic Models (e.g., Analgesia, Anti-anxiety) PK_Studies->PD_Models Target_Engagement Target Engagement Studies (e.g., ex vivo binding) PD_Models->Target_Engagement Data_Analysis Data Analysis and Pharmacological Profile Target_Engagement->Data_Analysis Start Compound Synthesis (Desmethyl-YM-298198 HCl) Start->Binding_Assay Start->Functional_Assay

Caption: Workflow for mGluR1 Antagonist Characterization.

In Vivo Applications

Based on the known in vivo effects of YM-298198, this compound is expected to be a valuable tool for in vivo studies aimed at understanding the role of mGluR1 in various physiological and pathological processes. For instance, YM-298198 has been shown to exhibit analgesic effects in animal models of pain[1]. Therefore, this compound could be utilized in preclinical models of:

  • Neuropathic and inflammatory pain

  • Anxiety and depression

  • Neurodegenerative diseases

  • Epilepsy

When planning in vivo experiments, it is crucial to conduct preliminary pharmacokinetic studies to determine the optimal dosing regimen, route of administration, and to confirm brain penetration of the compound.

Conclusion

This compound, as a close analog of the potent and selective mGluR1 negative allosteric modulator YM-298198, represents a key pharmacological tool for the investigation of mGluR1 function. Its presumed high potency and selectivity make it suitable for a wide range of in vitro and in vivo applications. This guide provides a foundational understanding of its mechanism of action, expected pharmacological profile, and detailed experimental protocols to facilitate its effective use in research and drug discovery. Further studies are warranted to fully characterize the specific pharmacological properties of this compound and to further validate its utility as a precise tool for mGluR1 research.

References

Desmethyl-YM-298198 Hydrochloride: A Potential Therapeutic Agent Targeting the Metabotropic Glutamate Receptor 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide provides a comprehensive overview of Desmethyl-YM-298198 hydrochloride, a derivative of the potent and selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, YM-298198. Due to a scarcity of primary literature specifically characterizing the desmethyl derivative, this document focuses on the extensive data available for the parent compound, YM-298198, as a scientifically-grounded proxy. Desmethyl-YM-298198 is anticipated to share a similar pharmacological profile. The antagonism of mGluR1 presents a promising therapeutic avenue for a range of neurological and psychiatric disorders, including neuropathic pain, anxiety, and addiction. This document details the mechanism of action, pharmacological data, relevant experimental protocols, and the underlying signaling pathways.

Introduction to this compound

This compound is a chemical analogue of YM-298198, a well-characterized, high-affinity, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1)[1]. As a derivative, it is presumed to exert its biological effects through the same mechanism of action. Publicly available data on this compound is limited; however, one supplier reports an IC50 value of 16 nM, identical to that of its parent compound, and suggests analgesic effects[2]. It is important to note that this information appears to reference the primary studies conducted on YM-298198.

Given the extensive characterization of YM-298198, its pharmacological profile serves as the basis for understanding the potential therapeutic applications of its desmethyl derivative.

Mechanism of Action

Desmethyl-YM-298198, like its parent compound, is a negative allosteric modulator (NAM) of the mGluR1 receptor[3]. This means it does not compete with the endogenous ligand, glutamate, at its binding site. Instead, it binds to a distinct, allosteric site on the receptor, inducing a conformational change that prevents the receptor from being activated by glutamate[3].

The mGluR1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). By antagonizing mGluR1, Desmethyl-YM-298198 is expected to inhibit these downstream signaling events.

Quantitative Pharmacological Data (YM-298198)

The following tables summarize the key quantitative data for the parent compound, YM-298198, which is expected to be indicative of the activity of Desmethyl-YM-298198.

Parameter Value Assay Conditions Reference
IC50 16 nMInhibition of glutamate-induced inositol phosphate (B84403) production in mGluR1-NIH3T3 cells.[4]
Ki 19 nMRadioligand displacement assay using [3H]YM-298198 on rat mGluR1-NIH membranes.[4]
Selectivity No activityTested up to 10 µM on mGluR2, 3, 4a, 6, or 7b.[4]

Note: One commercial supplier lists an IC50 of 16 nM for this compound, citing the reference for the parent compound[2].

Potential Therapeutic Applications

The antagonism of mGluR1 by compounds like YM-298198 and its derivatives has shown promise in various preclinical models of central nervous system (CNS) disorders.

  • Neuropathic Pain: Oral administration of YM-298198 (30 mg/kg) has demonstrated a significant analgesic effect in a streptozotocin-induced hyperalgesia mouse model[4]. This suggests a role for mGluR1 antagonists in managing chronic pain states.

  • Anxiety and Depression: The modulation of glutamatergic signaling is a key area of research for anxiolytic and antidepressant therapies[5][6]. By dampening excessive glutamatergic activity, mGluR1 antagonists may help rebalance (B12800153) neural circuits implicated in these disorders.

  • Addiction: Preclinical studies have shown that mGluR1 antagonists can reduce the behavioral effects of drugs of abuse, such as cocaine[3][7]. They may work by inhibiting the formation of drug-cue associations, a key factor in relapse[7].

  • Neurodegenerative Diseases: Overactive glutamatergic systems can lead to excitotoxicity, a process implicated in neurodegenerative diseases. By modulating this activity, mGluR1 antagonists could offer neuroprotective benefits[5].

Signaling Pathways and Experimental Workflows

mGluR1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mGluR1 receptor, which is inhibited by Desmethyl-YM-298198.

mGluR1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR1 mGluR1 Gq Gαq/11 mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Glutamate Glutamate Glutamate->mGluR1 Activates Antagonist Desmethyl-YM-298198 (Antagonist) Antagonist->mGluR1 Inhibits

Figure 1: mGluR1 Antagonist Mechanism of Action.
Experimental Workflow: Streptozotocin-Induced Hyperalgesia Model

This diagram outlines a typical workflow for evaluating the analgesic effects of a compound like Desmethyl-YM-298198 in a mouse model of diabetic neuropathy.

STZ_Workflow cluster_setup Model Induction cluster_testing Compound Evaluation cluster_analysis Data Analysis A1 Acclimatize Mice A2 Baseline Nociceptive Testing (e.g., von Frey, Hargreaves) A1->A2 A3 Induce Diabetes: Single high-dose Streptozotocin (B1681764) (STZ) i.p. injection A2->A3 A4 Monitor Blood Glucose Confirm Hyperglycemia (>250 mg/dL) A3->A4 B1 Group Assignment: Vehicle vs. Desmethyl-YM-298198 A4->B1 B2 Administer Compound (e.g., oral gavage) B1->B2 B3 Post-treatment Nociceptive Testing (Measure paw withdrawal latency/threshold) B2->B3 C1 Compare withdrawal latencies between treatment groups B3->C1 C2 Statistical Analysis (e.g., ANOVA, t-test) C1->C2 C3 Determine Analgesic Efficacy C2->C3

Figure 2: Workflow for assessing analgesic efficacy.

Experimental Protocols

In Vitro: Inhibition of Inositol Phosphate Production

This protocol is based on the methods used to characterize the parent compound, YM-298198.

  • Cell Line: NIH3T3 cells stably expressing rat mGluR1 (mGluR1-NIH3T3).

  • Procedure:

    • Seed cells in 24-well plates and culture for 24 hours.

    • Label cells with myo-[³H]inositol (0.5 µCi/well) in inositol-free DMEM for 16-24 hours.

    • Wash cells with assay buffer (e.g., HEPES-buffered saline containing 10 mM LiCl).

    • Pre-incubate cells with various concentrations of this compound or vehicle for 15 minutes.

    • Stimulate cells with a sub-maximal concentration of glutamate (e.g., 10 µM) for 30 minutes at 37°C.

    • Terminate the reaction by adding a cold solution of formic acid.

    • Isolate the total inositol phosphates (IPs) using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

    • Quantify the [³H]IPs using liquid scintillation counting.

  • Data Analysis: Calculate the concentration of the antagonist that produces 50% inhibition (IC50) of the glutamate-induced response by non-linear regression analysis.

In Vivo: Streptozotocin-Induced Hyperalgesia in Mice

This protocol outlines a general procedure for inducing diabetic neuropathy and assessing analgesic effects.

  • Animals: Male mice (e.g., C57BL/6), 8-10 weeks old.

  • Induction of Diabetes:

    • Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ), typically between 150-200 mg/kg, dissolved in a citrate (B86180) buffer (pH 4.5)[4][8].

    • Monitor blood glucose levels from tail vein blood samples starting 3-5 days post-injection. Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic[9].

  • Assessment of Hyperalgesia (Thermal):

    • Use a plantar test apparatus (e.g., Hargreaves' test) to measure thermal pain sensitivity.

    • Acclimatize mice to the testing environment.

    • A radiant heat source is focused on the plantar surface of the hind paw. The time taken for the mouse to withdraw its paw (paw withdrawal latency) is recorded.

    • Establish baseline latencies before compound administration.

  • Compound Administration and Testing:

    • Administer this compound orally (p.o.) or via another desired route at various doses (e.g., 30 mg/kg as used for YM-298198)[4].

    • Measure paw withdrawal latencies at set time points after administration (e.g., 30, 60, 120 minutes) to determine the time course of the analgesic effect.

  • Data Analysis: Compare the paw withdrawal latencies of the compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA). An increase in latency indicates an analgesic effect.

Conclusion

This compound, as a close derivative of the potent and selective mGluR1 antagonist YM-298198, represents a valuable research tool and a potential therapeutic candidate. The antagonism of mGluR1 has demonstrated preclinical efficacy in models of pain, addiction, and other CNS disorders. While further studies are required to specifically characterize the pharmacological profile of the desmethyl variant, the extensive data on its parent compound provides a strong foundation for future drug discovery and development efforts. The methodologies and data presented in this guide are intended to facilitate further research into this promising therapeutic target.

References

An In-depth Technical Guide to the Synthesis of Thiazolo[3,2-a]benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolo[3,2-a]benzimidazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the synthetic methodologies for preparing these valuable compounds, with a focus on practical applications for researchers in drug discovery and development. Detailed experimental protocols for key reactions, quantitative data summaries, and visualizations of synthetic and biological pathways are presented to facilitate the efficient synthesis and exploration of novel thiazolo[3,2-a]benzimidazole derivatives.

Introduction

Thiazolo[3,2-a]benzimidazoles are a class of fused heterocyclic compounds characterized by the fusion of a thiazole (B1198619) and a benzimidazole (B57391) ring system. This structural motif has been identified as a key pharmacophore in a wide range of biologically active molecules, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Notably, certain derivatives have emerged as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle, highlighting their potential as novel cancer therapeutics.[2] This guide will delve into the core synthetic strategies for accessing this important class of molecules.

Core Synthetic Strategies

The synthesis of the thiazolo[3,2-a]benzimidazole core is most commonly achieved through the construction of the thiazole ring onto a pre-existing benzimidazole moiety. The workhorse for this approach is 2-mercaptobenzimidazole (B194830), a readily available starting material. Variations of this strategy, as well as alternative routes, are discussed below.

Synthesis from 2-Mercaptobenzimidazole

The reaction of 2-mercaptobenzimidazole with various electrophiles is the most prevalent and versatile method for the synthesis of thiazolo[3,2-a]benzimidazoles.

A widely employed method involves the reaction of 2-mercaptobenzimidazole with α-haloketones. This two-step process begins with the S-alkylation of 2-mercaptobenzimidazole to form a 2-(benzoylmethyl)thio)benzimidazole intermediate, which is then cyclized under acidic or basic conditions to yield the desired thiazolo[3,2-a]benzimidazole.[3]

G cluster_0 Synthesis via α-Haloketones 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole Intermediate 2-(Benzoylmethyl)thio)- benzimidazole 2-Mercaptobenzimidazole->Intermediate S-Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate Thiazolo[3,2-a]benzimidazole Thiazolo[3,2-a]benzimidazole Intermediate->Thiazolo[3,2-a]benzimidazole Cyclization (Acid/Base)

Caption: General workflow for the synthesis of thiazolo[3,2-a]benzimidazoles from 2-mercaptobenzimidazole and α-haloketones.

A more streamlined approach involves the one-pot reaction of 2-mercaptobenzimidazole with various aliphatic or alicyclic ketones in the presence of an acid catalyst, such as a mixture of acetic acid and sulfuric acid. This method directly affords the thiazolo[3,2-a]benzimidazole derivatives in good yields.[1][3]

Other electrophilic reagents can also be utilized to construct the thiazole ring. For instance, reaction with epoxides can lead to the formation of 2,3-dihydrothiazolo[3,2-a]benzimidazole derivatives.[1]

The Thiazolium Route

An alternative strategy involves the formation of the benzimidazole ring in the final step. This route commences with a pre-formed thiazolium salt. For example, 3-alkyl-thiazolo[3,2-a]benzimidazole derivatives can be obtained in high yields from 4-alkyl-N-3-(2-aminophenyl)-thiazoline-2-thiones, which are prepared from 1,2-diaminobenzene, carbon disulfide, and a haloketone.[4][5]

G cluster_1 The Thiazolium Route 1,2-Diaminobenzene 1,2-Diaminobenzene Thiazoline-2-thione 4-Alkyl-N-3-(2-aminophenyl)- thiazoline-2-thione 1,2-Diaminobenzene->Thiazoline-2-thione CS2 CS2 CS2->Thiazoline-2-thione Haloketone Haloketone Haloketone->Thiazoline-2-thione Thiazolium_Iodide Thiazolo[3,2-a]benzimidazolium Iodide Thiazoline-2-thione->Thiazolium_Iodide Methylation Final_Product 3-Alkyl-thiazolo[3,2-a]- benzimidazole Thiazolium_Iodide->Final_Product Cyclization

Caption: Synthetic workflow for 3-alkyl-thiazolo[3,2-a]benzimidazoles via the thiazolium route.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative thiazolo[3,2-a]benzimidazole derivatives.

General Procedure for the Synthesis of 3-Alkyl-thiazolo[3,2-a]benzimidazoles (Thiazolium Route)[4][5]

Step 1: Synthesis of N-(2-Aminophenyl)-4-alkyl-thiazoline-2-thione To a suspension of 1,2-phenylenediamine in carbon disulfide, triethylamine (B128534) is added, and the mixture is stirred. The resulting dithiocarbamate (B8719985) salt is filtered and washed. The salt is then suspended in acetonitrile, and the appropriate α-haloketone (e.g., 1-chloro-propan-2-one for a 4-methyl derivative) is added. After stirring, the solvent is removed, and hydrochloric acid is added. The mixture is then extracted with dichloromethane, and the organic phase is washed, dried, and evaporated. The crude product is recrystallized to afford the N-(2-aminophenyl)-4-alkyl-thiazoline-2-thione.

Step 2: Synthesis of 3-Alkyl-thiazolo[3,2-a]benzimidazole The N-(2-aminophenyl)-thiazoline-2-thione and methyl iodide are stirred in acetone (B3395972) at room temperature. Evaporation of the solvent and excess methyl iodide affords the thiazolium iodide. This crude intermediate is then refluxed in methanol. After evaporation of the methanol, a saturated sodium bicarbonate solution is added, and the product is extracted with dichloromethane. The organic phase is dried and evaporated to yield the final 3-alkyl-thiazolo[3,2-a]benzimidazole derivative.

One-Pot Synthesis of 2-Substituted-thiazolo[3,2-a]benzimidazol-3(2H)-ones[6][7][8]

A mixture of 2-mercaptobenzimidazole, chloroacetic acid, an aromatic or heteroaromatic aldehyde, acetic anhydride, and glacial acetic acid is heated in the presence of sodium acetate (B1210297) or piperidine. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed, and recrystallized to give the desired 2-substituted-thiazolo[3,2-a]benzimidazol-3(2H)-one.

Synthesis of Isatin-Thiazolo[3,2-a]benzimidazole Hybrids[9][10][11]

Step 1: Synthesis of 1-(2-Bromoethyl)isatin To a solution of the appropriate isatin (B1672199) in dry DMF, potassium carbonate and 1,2-dibromoethane (B42909) are added. The mixture is stirred at room temperature. After the reaction is complete, the mixture is poured into ice water, and the precipitate is filtered, washed, and dried to yield the 1-(2-bromoethyl)isatin.

Step 2: Synthesis of the Hybrid Molecule The synthesized 1-(2-bromoethyl)isatin is then reacted with a pre-formed thiazolo[3,2-a]benzimidazole derivative containing a suitable nucleophile (e.g., a hydrazide) to form the final hybrid molecule through a linker.

Quantitative Data

The following tables summarize the reaction conditions and yields for the synthesis of various thiazolo[3,2-a]benzimidazole derivatives.

Table 1: Synthesis of 3-Alkyl-thiazolo[3,2-a]benzimidazoles via the Thiazolium Route [4][5]

DerivativeR1R2Yield (%)Melting Point (°C)
1a MeH9595-96
1b MeMe96134-135
1c t-BuH94Oil

Table 2: One-Pot Synthesis of 2-Substituted-thiazolo[3,2-a]benzimidazol-3(2H)-ones [6]

CompoundAr-CHOYield (%)Melting Point (°C)
7 4-Fluorobenzaldehyde72230-232
9 2-Fluorobenzaldehyde68182-184
11 4-Nitrobenzaldehyde75258-260

Table 3: Synthesis of Isatin-Thiazolo[3,2-a]benzimidazole Hybrids (Anticancer Agents) [2][7][8][9]

CompoundRYield (%)Melting Point (°C)IC50 (CDK2, nM)
7a H85240-24296.46 ± 5.3
7d 5-OCH382230-23226.24 ± 1.4
10a H88260-26242.95 ± 2.3

Biological Activity and Signaling Pathway

Several thiazolo[3,2-a]benzimidazole derivatives have demonstrated potent anticancer activity by inhibiting cyclin-dependent kinase 2 (CDK2).[2] CDK2 is a key protein in the regulation of the cell cycle, particularly at the G1/S transition.[2][3] The binding of cyclin E to CDK2 forms an active complex that phosphorylates various substrates, including the retinoblastoma protein (Rb). Phosphorylation of Rb leads to its dissociation from the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and S-phase entry.[10]

Inhibition of the Cyclin E/CDK2 complex by thiazolo[3,2-a]benzimidazole derivatives prevents the phosphorylation of Rb, keeping it bound to E2F. This complex represses the transcription of S-phase genes, leading to cell cycle arrest at the G1/S checkpoint and ultimately inhibiting cancer cell proliferation.[3][11]

G cluster_pathway CDK2 Signaling Pathway in G1/S Transition CyclinE Cyclin E CyclinE_CDK2 Active Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb_E2F Rb-E2F Complex (Inactive) CyclinE_CDK2->Rb_E2F Rb Rb E2F E2F S_phase_genes S-Phase Genes E2F->S_phase_genes Transcription Rb_E2F->Rb Phosphorylation Arrest G1/S Arrest G1_S_Transition G1/S Phase Transition S_phase_genes->G1_S_Transition Inhibitor Thiazolo[3,2-a]benzimidazole Derivative Inhibitor->CyclinE_CDK2 Inhibitor->Arrest

Caption: Inhibition of the CDK2 signaling pathway by thiazolo[3,2-a]benzimidazole derivatives, leading to G1/S cell cycle arrest.

Conclusion

The thiazolo[3,2-a]benzimidazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic routes outlined in this guide, particularly those starting from the readily accessible 2-mercaptobenzimidazole, provide a robust platform for the generation of diverse libraries of these compounds. The demonstrated activity of certain derivatives as CDK2 inhibitors underscores the potential of this chemical class in the development of targeted anticancer therapies. The detailed protocols and compiled data herein serve as a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of novel thiazolo[3,2-a]benzimidazole derivatives.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Desmethyl-YM-298198 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-YM-298198 hydrochloride is a derivative of YM-298198, a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a Group I mGluR, mGluR1 plays a significant role in excitatory neurotransmission and has been implicated in a variety of neurological and psychiatric disorders. Consequently, selective mGluR1 antagonists like this compound are valuable tools for preclinical research.

These application notes provide a representative framework for conducting in vivo experimental studies to evaluate the efficacy of this compound. The following protocols are synthesized from publicly available data on the parent compound, YM-298198, and other selective mGluR1 antagonists, as specific in vivo studies for this compound are not widely published.

Key Compound Information

ParameterValueSource
Molecular Weight 364.89 g/mol [1]
Formula C₁₇H₂₀N₄OS·HCl[1]
Purity ≥98%[1]
Solubility Soluble to 50 mM in DMSO[1]
Storage Desiccate at room temperature. For long-term storage, +4°C is recommended.[1]

Signaling Pathway

This compound is an antagonist of the mGluR1 receptor. This receptor is part of the Group I metabotropic glutamate receptors, which are G-protein coupled receptors that activate the Gαq signaling cascade. Upon activation by glutamate, mGluR1 stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn modulates various downstream signaling pathways, including the ERK and mTOR pathways.[2] Antagonism by this compound would block this cascade.

mGluR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR1 mGluR1 Gq Gαq mGluR1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Ca->PKC Downstream Downstream Signaling (e.g., ERK, mTOR) PKC->Downstream Glutamate Glutamate Glutamate->mGluR1 Desmethyl_YM Desmethyl-YM-298198 (Antagonist) Desmethyl_YM->mGluR1

Figure 1: mGluR1 Signaling Pathway and Point of Antagonism

Representative In Vivo Experimental Protocol: Conditioned Place Preference (CPP)

This protocol is a representative example to assess the effect of this compound on the rewarding properties of a substance of abuse, such as cocaine. This is based on studies using other mGluR1 antagonists.[2]

Animals
  • Species: Male Sprague Dawley rats

  • Age: 8-10 weeks old

  • Housing: Housed in pairs in a temperature-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.

Drug Preparation
  • This compound: Dissolve in a vehicle suitable for in vivo administration. Given its solubility in DMSO, a common vehicle preparation involves dissolving the compound in a small amount of DMSO and then bringing it to the final volume with saline or a solution containing Tween 80 and/or PEG300. For example, a vehicle could be 10% DMSO, 10% Tween 80, and 80% saline. The final concentration should be calculated based on the desired dose (e.g., in mg/kg) and the injection volume (e.g., 1 ml/kg).

  • Cocaine hydrochloride: Dissolve in sterile 0.9% saline.

Experimental Workflow

CPP_Workflow cluster_pre Pre-Conditioning Phase (Days 1-3) cluster_cond Conditioning Phase (Days 4-11) cluster_post Post-Conditioning Phase (Day 12) PreTest Day 1-2: Habituation Day 3: Pre-Test (Baseline Preference) Day4 Day 4: Vehicle + Cocaine (Paired Compartment) PreTest->Day4 Day5 Day 5: Vehicle + Saline (Unpaired Compartment) Day4->Day5 Day6 Day 6: Desmethyl-YM + Cocaine (Paired Compartment) Day5->Day6 Day7 Day 7: Desmethyl-YM + Saline (Unpaired Compartment) Day6->Day7 Day8 Day 8: Vehicle + Cocaine (Paired Compartment) Day7->Day8 Day9 Day 9: Vehicle + Saline (Unpaired Compartment) Day8->Day9 Day10 Day 10: Desmethyl-YM + Cocaine (Paired Compartment) Day9->Day10 Day11 Day 11: Desmethyl-YM + Saline (Unpaired Compartment) Day10->Day11 PostTest Day 12: Post-Test (Measure Time in Each Compartment) Day11->PostTest

Figure 2: Conditioned Place Preference Experimental Workflow
Detailed Methodology

  • Apparatus: A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a smaller neutral central chamber.

  • Pre-Conditioning (Baseline Preference):

    • On days 1 and 2, allow rats to freely explore all three chambers for 15 minutes for habituation.

    • On day 3 (Pre-Test), record the time spent in each of the two outer chambers for 15 minutes to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded.

  • Conditioning:

    • This phase consists of 8 daily sessions (Days 4-11).

    • On alternate days, animals receive an injection of this compound (or its vehicle) followed by an injection of cocaine and are confined to one of the outer chambers (the initially less-preferred chamber, designated as the "paired" chamber) for 30 minutes.

    • On the intervening days, animals receive an injection of this compound (or its vehicle) followed by an injection of saline and are confined to the other outer chamber (the "unpaired" chamber) for 30 minutes.

    • The assignment of cocaine to a specific chamber should be counterbalanced across subjects.

  • Post-Conditioning (Test):

    • On day 12, the partitions are removed, and the rats are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes, with no drug injections.

    • The time spent in each chamber is recorded.

    • A significant increase in time spent in the cocaine-paired chamber from pre-test to post-test indicates the development of CPP. The effect of this compound is evaluated by its ability to attenuate this preference.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of results from a CPP study, illustrating how data could be presented.

Treatment GroupPre-Test Time in Paired Chamber (s)Post-Test Time in Paired Chamber (s)CPP Score (Post-Test - Pre-Test, s)
Vehicle + Saline295 ± 25310 ± 3015 ± 10
Vehicle + Cocaine305 ± 30550 ± 45245 ± 35
10 mg/kg Desmethyl-YM + Cocaine310 ± 28400 ± 4090 ± 20
30 mg/kg Desmethyl-YM + Cocaine290 ± 22320 ± 3530 ± 15

Data are presented as mean ± SEM.

Disclaimer

The provided protocol is a representative example based on methodologies used for similar compounds in the scientific literature. Researchers should develop a specific protocol tailored to their experimental question and perform dose-response studies to determine the optimal dose of this compound for their model. It is also crucial to conduct appropriate control experiments to rule out effects on locomotor activity or other behaviors that could confound the interpretation of the results. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for Desmethyl-YM-298198 Hydrochloride: In Vitro Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-YM-298198 hydrochloride is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] As a derivative of the well-characterized mGluR1 antagonist YM-298198, this compound serves as a valuable tool for studying the physiological and pathological roles of the mGluR1 signaling pathway.[3] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its antagonist activity at the mGluR1 receptor. The provided methodologies are essential for researchers in neuroscience and drug discovery investigating the therapeutic potential of mGluR1 modulation.

Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator (NAM) of the mGluR1 receptor. Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq/11 signaling pathway. Upon activation by the endogenous ligand glutamate, mGluR1 initiates a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway plays a crucial role in modulating synaptic plasticity and neuronal excitability.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq_protein Gq/11 mGluR1->Gq_protein Activates Desmethyl_YM Desmethyl-YM-298198 Hydrochloride Desmethyl_YM->mGluR1 Inhibits PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC Activation DAG->PKC Ca2_release Ca2+ Release ER->Ca2_release Induces Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

mGluR1 Signaling Pathway

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound and its parent compound, YM-298198.

Table 1: Pharmacological Profile of this compound

ParameterReceptorCell LineAssay TypeValue (nM)Reference
IC50mGluR1Not SpecifiedNot Specified16[1][2]

Table 2: Pharmacological Profile of YM-298198

ParameterReceptorCell LineAssay TypeValue (nM)Reference
IC50mGluR1NIH3T3Inositol Phosphate Accumulation16[4]
KimGluR1Rat mGluR1-NIH membranesRadioligand Binding19[4]

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the mGluR1 receptor through competition with a radiolabeled ligand.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing mGluR1) start->prepare_membranes incubation Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubation prepare_reagents Prepare Radioligand and Test Compound Dilutions prepare_reagents->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (IC50 and Ki Determination) scintillation->analysis end End analysis->end

Radioligand Binding Assay Workflow

Materials:

  • HEK293 cells stably expressing human or rat mGluR1

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4)

  • Radioligand (e.g., [3H]-Quisqualic acid)

  • This compound

  • Non-specific binding control (e.g., unlabeled glutamate)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • 96-well filter plates

Procedure:

  • Membrane Preparation:

    • Culture mGluR1-expressing cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer

      • 50 µL of radioligand at a fixed concentration (typically at its Kd)

      • 50 µL of this compound at various concentrations (for competition curve) or buffer (for total binding) or a saturating concentration of unlabeled glutamate (for non-specific binding).

      • 100 µL of cell membrane suspension (typically 10-50 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in binding buffer using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the ability of this compound to inhibit glutamate-induced intracellular calcium mobilization in cells expressing mGluR1.

Calcium_Flux_Workflow start Start seed_cells Seed mGluR1-expressing Cells in a 96-well Plate start->seed_cells load_dye Load Cells with a Calcium-sensitive Fluorescent Dye seed_cells->load_dye pre_incubate Pre-incubate Cells with This compound load_dye->pre_incubate add_agonist Add Glutamate (Agonist) to Stimulate Calcium Release pre_incubate->add_agonist measure_fluorescence Measure Fluorescence Changes over Time (FLIPR or Plate Reader) add_agonist->measure_fluorescence analysis Data Analysis (IC50 Determination) measure_fluorescence->analysis end End analysis->end

Calcium Flux Assay Workflow

Materials:

  • HEK293 cells stably expressing mGluR1

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Probenecid (B1678239) (to prevent dye leakage)

  • This compound

  • Glutamate

  • 96- or 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed mGluR1-expressing cells into black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

    • Aspirate the cell culture medium from the wells and add the loading buffer.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in assay buffer.

    • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

    • Add the this compound dilutions to the wells and incubate for 15-30 minutes.

    • Add a fixed concentration of glutamate (typically the EC80 concentration) to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100%) and a no-agonist control (0%).

    • Plot the percentage of inhibition against the logarithm of the concentration of this compound.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more direct measure of Gq-coupled receptor activation by quantifying the accumulation of IP1, a stable downstream metabolite of IP3. The HTRF® IP-One assay is a common method for this measurement.[1][5][6][7][8][9]

IP1_Accumulation_Workflow start Start seed_cells Seed mGluR1-expressing Cells in a 96-well Plate start->seed_cells pre_incubate_compound Pre-incubate Cells with This compound seed_cells->pre_incubate_compound stimulate_cells Stimulate Cells with Glutamate in the Presence of LiCl pre_incubate_compound->stimulate_cells lyse_cells Lyse Cells and Add HTRF Reagents (IP1-d2 and anti-IP1-cryptate) stimulate_cells->lyse_cells incubate_detection Incubate for HTRF Signal Development lyse_cells->incubate_detection read_htrf Read HTRF Signal (665 nm / 620 nm) incubate_detection->read_htrf analysis Data Analysis (IC50 Determination) read_htrf->analysis end End analysis->end

IP1 Accumulation Assay Workflow

Materials:

  • HEK293 cells stably expressing mGluR1

  • Cell culture medium

  • Stimulation buffer (containing LiCl to inhibit IP1 degradation)

  • This compound

  • Glutamate

  • HTRF® IP-One assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer)

  • 96- or 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating:

    • Seed mGluR1-expressing cells into white plates and incubate overnight.

  • Compound Incubation and Cell Stimulation:

    • Aspirate the culture medium and add stimulation buffer containing various concentrations of this compound.

    • Incubate for 15-30 minutes at 37°C.

    • Add a fixed concentration of glutamate (typically the EC80 concentration) and incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.

  • Cell Lysis and HTRF® Reagent Addition:

    • Add the HTRF® IP1-d2 conjugate followed by the anti-IP1 cryptate to the wells. These are typically diluted in the lysis buffer provided with the kit.

  • Signal Detection:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Convert the HTRF ratio to IP1 concentration using a standard curve.

    • Plot the percentage of inhibition of glutamate-stimulated IP1 accumulation against the logarithm of the concentration of this compound.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound as an mGluR1 antagonist. By employing radioligand binding, calcium flux, and inositol monophosphate accumulation assays, researchers can accurately determine the potency and mechanism of action of this compound, facilitating its use as a pharmacological tool and advancing our understanding of mGluR1 function in health and disease.

References

Application Notes and Protocols: Desmethyl-YM-298198 Hydrochloride for Slice Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-YM-298198 hydrochloride is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor type 1 (mGluR1).[1] mGluR1s are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[2] Their involvement in various neurological and psychiatric disorders has made them a significant target for drug development.[2][3] These application notes provide a comprehensive guide for the use of this compound in acute brain slice electrophysiology, a key technique for studying synaptic function and plasticity.

Data Presentation

The following table summarizes the key quantitative data for this compound and its parent compound, YM-298198.

ParameterValueSpeciesReceptorAssayReference
This compound
IC5016 nMRatmGluR1Inositol phosphate (B84403) production[1]
YM-298198 hydrochloride
Ki19 nMRatmGluR1Radioligand binding[4]
IC5016 nMRatmGluR1Inositol phosphate production[4]

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of mGluR1 and the inhibitory action of this compound.

mGluR1_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq mGluR1->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Desmethyl-YM-298198 Desmethyl-YM-298198 hydrochloride Desmethyl-YM-298198->mGluR1 Inhibits (Non-competitive) Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation downstream Downstream Cellular Effects Ca2_release->downstream PKC_activation->downstream

mGluR1 signaling and antagonism by Desmethyl-YM-298198.

Experimental Protocols

Acute Brain Slice Preparation

This protocol describes the preparation of acute brain slices for electrophysiological recordings.[5][6][7]

Materials:

  • Slicing Solution (aCSF), ice-cold and oxygenated (95% O2 / 5% CO2):

    • Sucrose-based or NMDG-based protective recovery solutions are recommended for enhanced neuronal viability.

    • Example Sucrose-based aCSF (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 D-Glucose, 0.5 CaCl2, 7 MgCl2.

  • Recording Solution (aCSF), oxygenated (95% O2 / 5% CO2) at room temperature or 32-34°C:

    • Example aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 10 D-Glucose, 2 CaCl2, 1 MgCl2.[8]

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps, scalpel)

  • Petri dish on ice

  • Recovery chamber

  • Recording chamber

Procedure:

  • Anesthetize the animal (e.g., mouse or rat) according to approved institutional animal care and use committee (IACUC) protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated slicing solution.[7]

  • Trim the brain to isolate the region of interest (e.g., hippocampus, cortex).

  • Mount the brain block onto the vibratome stage using cyanoacrylate glue.

  • Submerge the brain in the ice-cold, oxygenated slicing solution in the vibratome buffer tray.

  • Cut slices at the desired thickness (typically 250-350 µm).[9]

  • Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.[5]

  • After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until they are transferred to the recording chamber.

Slice Electrophysiology Recordings

This protocol outlines the general procedure for whole-cell patch-clamp recordings from neurons in acute brain slices to study the effects of this compound.

Materials:

  • Upright microscope with DIC optics

  • Micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Glass capillaries for pulling patch pipettes

  • Intracellular solution (composition depends on the experimental goal, e.g., potassium gluconate-based for current-clamp or cesium-based for voltage-clamp)

  • Perfusion system for drug application

  • This compound stock solution (e.g., in DMSO or water)

  • Recording aCSF

Procedure:

  • Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min).

  • Identify the target neuron(s) using the microscope.

  • Pull patch pipettes from glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Approach the target neuron with the patch pipette and establish a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents/potentials).

  • Prepare the desired final concentration of this compound by diluting the stock solution in the recording aCSF. Given the IC50 of 16 nM, a concentration range of 10-100 nM is a reasonable starting point for investigating its antagonist effects.

  • Apply this compound to the slice via the perfusion system.

  • Record the changes in synaptic activity in the presence of the compound.

  • Wash out the drug by perfusing with regular aCSF and record any recovery of synaptic activity.

Experimental Workflow

The following diagram outlines the general workflow for a slice electrophysiology experiment investigating the effect of this compound.

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_drug_app Drug Application cluster_analysis Data Analysis slice_prep Acute Brain Slice Preparation recovery Slice Recovery (30-60 min) slice_prep->recovery transfer Transfer Slice to Recording Chamber recovery->transfer patch Obtain Whole-Cell Patch-Clamp Recording transfer->patch baseline Record Baseline Activity patch->baseline drug_app Apply Desmethyl-YM-298198 Hydrochloride baseline->drug_app drug_rec Record Activity in Presence of Drug drug_app->drug_rec washout Washout Drug drug_rec->washout washout_rec Record Recovery washout->washout_rec analysis Analyze Electrophysiological Data washout_rec->analysis

Workflow for slice electrophysiology with drug application.

References

Application Notes: Desmethyl-YM-298198 Hydrochloride for Behavioral Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Desmethyl-YM-298198 hydrochloride is a potent and selective antagonist for the serotonin (B10506) type 3 (5-HT3) receptor. As a member of the ligand-gated ion channel family, the 5-HT3 receptor is implicated in a variety of physiological and pathological processes, including anxiety, depression, nausea, and cognition.[1] The blockade of this receptor by antagonists like this compound has shown potential therapeutic effects, making it a valuable pharmacological tool for preclinical behavioral research.[1][2] These compounds often exhibit an anxiolytic-like profile in a range of animal models.[2][3] This document provides a comprehensive overview, experimental protocols, and data presentation guidelines for utilizing this compound in behavioral studies.

Mechanism of Action: The 5-HT3 receptor is a cation-selective ion channel. When the endogenous ligand, serotonin (5-HT), binds to the receptor, it induces a conformational change that opens the channel, allowing for the rapid influx of cations such as Na+ and Ca2+. This influx leads to depolarization of the neuronal membrane and subsequent downstream signaling.

This compound acts as a competitive antagonist at the 5-HT3 receptor. It binds to the receptor at or near the same site as serotonin, but its binding does not activate the channel. By occupying the binding site, it prevents serotonin from binding and activating the receptor, thus inhibiting the downstream signaling cascade. This blockade of serotonergic transmission at the postsynaptic 5-HT3 receptors is thought to underlie its behavioral effects, potentially by increasing the availability of serotonin to act on other receptor subtypes like 5-HT1A and 5-HT2, which are also implicated in mood and anxiety.[1][4]

// Normal Activation Serotonin -> Receptor:c [label="Binds"]; Receptor -> Receptor_Open [style=invis]; Receptor_Open -> Ions_In [label="Opens Channel"]; Ions_In -> Depolarization [label="Leads to"];

// Antagonist Action Antagonist -> Receptor_Blocked:c [label="Binds & Blocks", color="#EA4335", fontcolor="#EA4335"]; Serotonin -> Receptor_Blocked:c [label="Binding Prevented", style=dashed, color="#5F6368", fontcolor="#5F6368"]; Receptor_Blocked -> NoDepolarization [label="Inhibits Channel\nOpening"];

// Layout helpers {rank=same; Serotonin; Antagonist;} {rank=same; Receptor; Receptor_Blocked;} {rank=same; Receptor_Open;} {rank=same; Ions_In;} {rank=same; Depolarization; NoDepolarization;} }

Caption: General workflow for a behavioral study.

Data Presentation

To ensure clarity and comparability, quantitative data from behavioral studies should be summarized in tables. Below are examples for the protocols described.

Table 1: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)

Treatment GroupDose (mg/kg, i.p.)n% Time in Open Arms (Mean ± SEM)% Entries in Open Arms (Mean ± SEM)Total Distance (m) (Mean ± SEM)
Vehicle (Saline)-825.4 ± 3.130.1 ± 4.522.5 ± 1.8
Desmethyl-YM-2981980.1835.2 ± 3.942.5 ± 5.123.1 ± 2.0
Desmethyl-YM-2981981.0845.8 ± 4.2 51.3 ± 4.821.9 ± 1.5
Diazepam2.0848.1 ± 5.0 55.6 ± 5.318.4 ± 1.3
*Data are hypothetical. *p < 0.05, *p < 0.01 compared to Vehicle group.

Table 2: Effect of this compound on Depressive-Like Behavior in the Forced Swim Test (FST)

Treatment GroupDose (mg/kg, i.p.)nImmobility Time (s) (Mean ± SEM)Swimming Time (s) (Mean ± SEM)Climbing Time (s) (Mean ± SEM)
Vehicle (Saline)-8165.7 ± 10.2100.5 ± 8.533.8 ± 5.1
Desmethyl-YM-2981981.08120.3 ± 9.8 145.2 ± 11.1*34.5 ± 4.9
Desmethyl-YM-2981985.0895.4 ± 8.5***168.9 ± 12.435.7 ± 5.3
Imipramine20.0888.6 ± 7.9***115.3 ± 9.096.1 ± 8.2**
*Data are hypothetical. *p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle group.

References

Administration Protocols for Desmethyl-YM-298198 Hydrochloride in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Desmethyl-YM-298198 hydrochloride, a close structural analog of YM-298198, is a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor type 1 (mGluR1). Its ability to modulate glutamatergic neurotransmission makes it a valuable tool for investigating the role of mGluR1 in various physiological and pathological processes within the central nervous system (CNS). This document provides detailed protocols for the in vivo administration of this compound, intended for researchers, scientists, and drug development professionals. The protocols outlined below are based on established methodologies for the parent compound, YM-298198, and can be adapted for its desmethyl analog.

The primary mechanism of action for this compound is the allosteric inhibition of mGluR1, which is a Gq-protein coupled receptor. Activation of mGluR1 typically leads to the activation of phospholipase C (PLC), initiating a signaling cascade that results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By antagonizing this receptor, this compound can effectively block these downstream signaling events, making it a crucial instrument for studying neurological disorders, pain, and addiction.

Quantitative Data Summary

The following table summarizes key quantitative data for the in vivo administration of the parent compound, YM-298198 hydrochloride. This information can serve as a starting point for dose-finding studies with this compound.

ParameterValueSpeciesApplicationAdministration RouteReference
Dosage 30 mg/kgMouse (ICR)Analgesia (Streptozotocin-induced hyperalgesia)Oral (p.o.)[1]
Concentration 5-50 µMRatAddiction (Incubation of craving)Intracranial (Nucleus Accumbens core and shell)

Experimental Protocols

Oral Administration Protocol (for Analgesic Studies)

This protocol is adapted from studies using YM-298198 in mouse models of pain.

a. Materials:

  • This compound

  • Vehicle components:

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Saline (0.9% NaCl)

  • Oral gavage needles (18-20 gauge for mice)

  • Syringes

  • Animal scale

b. Vehicle Preparation: A common vehicle for oral administration of YM-298198 consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

To prepare 10 mL of this vehicle:

  • Add 1 mL of DMSO to a sterile conical tube.

  • Add 4 mL of PEG300 and mix thoroughly.

  • Add 0.5 mL of Tween-80 and vortex until the solution is homogeneous.

  • Add 4.5 mL of saline and mix well.

c. Drug Formulation:

  • Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the weight of the animals.

  • Dissolve the compound in the prepared vehicle to achieve the final desired concentration. Gentle warming or sonication may be used to aid dissolution. It is recommended to prepare the formulation fresh on the day of the experiment.

d. Administration Procedure (Oral Gavage):

  • Weigh the mouse to determine the precise volume of the drug formulation to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

  • Gently restrain the mouse.

  • Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib.

  • Insert the gavage needle into the mouth, slightly to one side of the tongue, and gently advance it into the esophagus. Do not force the needle.

  • Slowly administer the calculated volume of the drug formulation.

  • Carefully withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress post-administration.

Intracranial Administration Protocol (for Addiction Studies)

This protocol provides a general framework for intracranial injections into the nucleus accumbens, based on studies investigating the role of mGluR antagonists in addiction models.

a. Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF) or sterile saline

  • Surgical instruments for stereotaxic surgery

  • Stereotaxic frame

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Guide cannulae and dummy cannulae

  • Injection cannulae

  • Microinfusion pump

  • Hamilton syringes

b. Drug Solution Preparation:

  • Dissolve this compound in aCSF or sterile saline to the desired final concentration (e.g., 5-50 µM).

  • Ensure the solution is sterile by filtering it through a 0.22 µm filter.

c. Surgical Procedure (Cannula Implantation):

  • Anesthetize the animal and place it in the stereotaxic frame.

  • Shave and clean the scalp with an antiseptic solution.

  • Make a midline incision to expose the skull.

  • Identify bregma and lambda for leveling the skull.

  • Determine the stereotaxic coordinates for the nucleus accumbens (coordinates will vary depending on the species and atlas used). For rats, representative coordinates for the nucleus accumbens core are approximately: Anteroposterior (AP): +1.7 mm from bregma; Mediolateral (ML): ±1.6 mm from midline; Dorsoventral (DV): -7.0 mm from the skull surface.

  • Drill small holes in the skull at the determined coordinates.

  • Lower the guide cannulae to the target depth and secure them to the skull with dental cement and skull screws.

  • Insert dummy cannulae into the guide cannulae to maintain patency.

  • Allow the animal to recover for at least one week before starting the injection experiments.

d. Microinjection Procedure:

  • Gently restrain the animal and remove the dummy cannulae.

  • Insert the injection cannulae, which should extend slightly beyond the tip of the guide cannulae, into the guide.

  • Connect the injection cannulae to a microinfusion pump via tubing.

  • Infuse the drug solution at a slow, controlled rate (e.g., 0.1-0.5 µL/min) to a final volume of typically 0.5-1.0 µL per side.

  • Leave the injection cannulae in place for a few minutes post-infusion to allow for diffusion of the solution.

  • Withdraw the injection cannulae and replace the dummy cannulae.

  • Return the animal to its home cage and observe for any behavioral changes.

Visualizations

Experimental Workflow for Oral Administration

oral_administration_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration vehicle_prep Vehicle Preparation (DMSO, PEG300, Tween-80, Saline) drug_formulation Drug Formulation (Dissolve Desmethyl-YM-298198 HCl) vehicle_prep->drug_formulation weigh_animal Weigh Animal & Calculate Dose Volume drug_formulation->weigh_animal restrain_animal Restrain Animal weigh_animal->restrain_animal gavage Oral Gavage restrain_animal->gavage monitor Monitor for Distress gavage->monitor behavioral_testing Behavioral Testing (e.g., Analgesia Assays) monitor->behavioral_testing

Caption: Workflow for the oral administration of this compound.

Experimental Workflow for Intracranial Administration

intracranial_administration_workflow cluster_surgery Surgical Preparation cluster_injection Microinjection Procedure cluster_post_injection Post-Injection anesthesia Anesthesia stereotaxic_surgery Stereotaxic Surgery anesthesia->stereotaxic_surgery cannula_implantation Guide Cannula Implantation stereotaxic_surgery->cannula_implantation recovery Surgical Recovery (≥ 1 week) cannula_implantation->recovery drug_prep Prepare Sterile Drug Solution recovery->drug_prep remove_dummy Remove Dummy Cannulae drug_prep->remove_dummy insert_injector Insert Injection Cannulae remove_dummy->insert_injector infusion Microinfusion insert_injector->infusion observation Post-infusion Observation infusion->observation behavioral_assays Behavioral Assays (e.g., Addiction Models) observation->behavioral_assays

Caption: Workflow for intracranial administration of this compound.

mGluR1 Signaling Pathway and Site of Action

mGluR1_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR1 mGluR1 Gq Gq protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates downstream Downstream Cellular Effects (e.g., gene expression, ion channel modulation) PKC->downstream Ca_release->downstream Glutamate Glutamate Glutamate->mGluR1 Activates YM298198 Desmethyl-YM-298198 HCl YM298198->mGluR1 Inhibits

Caption: Antagonistic action of Desmethyl-YM-298198 HCl on the mGluR1 signaling pathway.

References

Application Notes and Protocols for Desmethyl-YM-298198 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-YM-298198 hydrochloride is a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3][4][5] As a key regulator of excitatory synaptic transmission in the central nervous system, mGluR1 is a significant target in neuroscience research and drug development for neurological disorders. These application notes provide a comprehensive overview of the use of this compound in cell culture, including recommended dosage and concentration, experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound acts as a negative allosteric modulator of the mGluR1. It binds to a site on the receptor distinct from the glutamate binding site, thereby inhibiting receptor activation in a non-competitive manner.[1][3] The mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By inhibiting mGluR1, this compound can effectively block these downstream signaling events.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSpeciesSystemReference
IC50 16 nMRatmGluR1 expressed in NIH3T3 cells[1][3]

Note: The IC50 value represents the concentration of the antagonist required to inhibit 50% of the mGluR1 response to an agonist. This value is a critical starting point for determining appropriate working concentrations in cell culture experiments.

Recommended Dosage and Concentration for Cell Culture

While specific published protocols for this compound in cell culture are limited, a suitable starting concentration range can be extrapolated from its IC50 value and from studies using other mGluR1 antagonists.

ParameterRecommended RangeJustification
Starting Concentration 100 nM - 1 µMThis range is approximately 6 to 60-fold higher than the IC50, which is a common starting point for cell-based assays to ensure complete target engagement.
Concentration Range for Dose-Response Experiments 1 nM - 10 µMA broad range is recommended to establish a full dose-response curve and determine the optimal concentration for a specific cell type and experimental endpoint.

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols

General Protocol for Evaluating the Effect of this compound on mGluR1 Signaling

This protocol provides a general framework for assessing the antagonist activity of this compound in a cell line endogenously or exogenously expressing mGluR1.

1. Cell Culture and Plating:

  • Culture cells expressing mGluR1 (e.g., primary neurons, CHO-K1 or HEK293 cells stably expressing mGluR1) in appropriate media and conditions.

  • Plate cells in a suitable format (e.g., 96-well plate for functional assays) at a density that allows for optimal growth and response.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Abcam suggests solubility in DMSO up to 50 mM.

  • From the stock solution, prepare serial dilutions in a serum-free medium or appropriate assay buffer to achieve the desired final concentrations.

3. Treatment:

  • Pre-incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 15-30 minutes). This allows the antagonist to bind to the receptor.

  • Following pre-incubation, stimulate the cells with an mGluR1 agonist (e.g., glutamate or the specific agonist (S)-3,5-DHPG) at a concentration that elicits a submaximal response (e.g., EC80).

4. Assay:

  • Measure the downstream signaling event of interest. Common readouts for mGluR1 activation include:

    • Intracellular Calcium Mobilization: Use a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) and a plate reader with fluorescence detection capabilities.

    • Inositol Phosphate (IP) Accumulation: Utilize commercially available IP accumulation assay kits.

5. Data Analysis:

  • Plot the response (e.g., fluorescence intensity or IP levels) against the concentration of this compound.

  • Calculate the IC50 value of the antagonist by fitting the data to a four-parameter logistic equation.

Visualizations

mGluR1 Signaling Pathway

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates Gq11 Gq/11 mGluR1->Gq11 Activates Desmethyl_YM Desmethyl-YM-298198 hydrochloride Desmethyl_YM->mGluR1 Inhibits PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: mGluR1 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Testing this compound

Experimental_Workflow start Start cell_culture Culture mGluR1- expressing cells start->cell_culture plating Plate cells in 96-well plates cell_culture->plating prepare_compound Prepare serial dilutions of Desmethyl-YM-298198 HCl plating->prepare_compound pre_incubation Pre-incubate cells with the antagonist prepare_compound->pre_incubation agonist_stimulation Stimulate with an mGluR1 agonist pre_incubation->agonist_stimulation measurement Measure downstream signaling (e.g., Ca²⁺ flux) agonist_stimulation->measurement data_analysis Analyze data and calculate IC50 measurement->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Studying Synaptic Plasticity with Desmethyl-YM-298198 Hydrochloride (YM-298198)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the use of Desmethyl-YM-298198 hydrochloride (YM-298198), a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), in the investigation of synaptic plasticity. The protocols herein cover electrophysiological recordings of Long-Term Potentiation (LTP) and Long-Term Depression (LTD) in hippocampal slices, as well as calcium imaging techniques to monitor synaptic activity. This guide is intended to facilitate the study of mGluR1's role in the molecular mechanisms underpinning learning and memory.

Introduction to this compound (YM-298198)

This compound, hereafter referred to as YM-298198, is a highly potent and selective antagonist for the mGluR1 receptor.[1] Group I mGluRs, which include mGluR1 and mGluR5, are G-protein coupled receptors that play crucial roles in modulating synaptic transmission and plasticity.[2][3] Activation of mGluR1 is linked to the Gq/G11 signaling cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][4] This pathway ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[2][4]

Given its critical role in these signaling pathways, mGluR1 is a key target for studying the mechanisms of synaptic plasticity, including LTP and LTD.[5][6] YM-298198 provides a valuable pharmacological tool to dissect the specific contributions of mGluR1 to these processes.

Quantitative Data

The following table summarizes the key quantitative parameters for YM-298198 based on available literature.

ParameterValueSpeciesBrain RegionExperimental PreparationReference
IC₅₀ 24 nMRatCerebellumBrain Slices[1][7]
Concentration for Depotentiation Enhancement 1 µMNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Electrophysiology Protocol for LTP and LTD in Hippocampal Slices

This protocol describes the methodology for preparing acute hippocampal slices and performing extracellular field potential recordings to study the effects of YM-298198 on LTP and LTD.

3.1.1. Materials and Reagents

  • Adult Sprague-Dawley rats or C57BL/6 mice

  • This compound (YM-298198)

  • Artificial cerebrospinal fluid (aCSF)

  • High-sucrose cutting solution

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Vibratome

  • Recording chamber and perfusion system

  • Glass microelectrodes

  • Amplifier and data acquisition system

3.1.2. Solutions

  • High-Sucrose Cutting Solution (ice-cold): 212.7 mM sucrose, 2.6 mM KCl, 1.23 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM dextrose, 3 mM MgCl₂, 1 mM CaCl₂. Continuously bubble with carbogen.

  • Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM dextrose, 1.3 mM MgCl₂, 2.5 mM CaCl₂. Continuously bubble with carbogen.

3.1.3. Procedure

  • Slice Preparation:

    • Anesthetize the animal and rapidly dissect the brain, placing it in ice-cold, carbogenated high-sucrose cutting solution.

    • Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber containing aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

  • Recording Setup:

    • Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at 2-3 ml/min at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at 0.05 Hz.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

    • To study the effect of YM-298198 on LTP, pre-incubate the slice with the desired concentration of YM-298198 (e.g., starting with a concentration range around its IC₅₀) for 20-30 minutes before HFS.

  • LTD Induction:

    • Induce LTD using a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.

    • To investigate the role of mGluR1 in LTD, apply YM-298198 during the baseline recording period before LFS.

  • Data Analysis:

    • Measure the slope of the fEPSP to quantify synaptic strength.

    • Normalize all data to the pre-stimulation baseline period.

    • Compare the magnitude and duration of LTP or LTD in the presence and absence of YM-298198.

Calcium Imaging Protocol

This protocol outlines the use of calcium imaging to investigate the effect of YM-298198 on synaptic activity-induced calcium transients in hippocampal neurons.

3.2.1. Materials and Reagents

  • Hippocampal slices (prepared as in 3.1)

  • Calcium indicator dye (e.g., Fluo-4 AM or Oregon Green BAPTA-1 AM)

  • Pluronic F-127

  • Two-photon or confocal microscope equipped for live-cell imaging

3.2.2. Procedure

  • Dye Loading:

    • Incubate hippocampal slices in a solution of aCSF containing the calcium indicator dye and Pluronic F-127 for 30-60 minutes at 32-34°C.

    • Wash the slices with fresh aCSF for at least 30 minutes before imaging.

  • Imaging Setup:

    • Place the loaded slice in the recording chamber on the microscope stage and perfuse with aCSF.

    • Identify a region of interest, such as the dendritic spines of CA1 pyramidal neurons.

  • Baseline Imaging:

    • Acquire baseline fluorescence images to establish a stable signal.

  • Stimulation and Imaging:

    • Stimulate the Schaffer collaterals to evoke synaptic responses and capture the resulting calcium transients in dendritic spines.

    • Apply YM-298198 to the bath and repeat the stimulation protocol to observe its effect on the amplitude and kinetics of the calcium signals.

  • Data Analysis:

    • Measure the change in fluorescence intensity (ΔF/F₀) to quantify the calcium transients.

    • Compare the characteristics of the calcium signals before and after the application of YM-298198.

Signaling Pathways and Experimental Workflows

mGluR1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by mGluR1 and the point of inhibition by YM-298198.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 binds Gq_G11 Gq/G11 mGluR1->Gq_G11 activates PLC PLC Gq_G11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes YM298198 YM-298198 YM298198->mGluR1 inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds PKC PKC DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release induces Ca2_release->PKC activates Plasticity Synaptic Plasticity (LTP/LTD) PKC->Plasticity modulates

Caption: mGluR1 signaling cascade and inhibition by YM-298198.

Electrophysiology Experimental Workflow

The diagram below outlines the logical flow of the electrophysiology experiments described in this protocol.

Electrophysiology_Workflow Start Start Slice_Prep Prepare Hippocampal Slices Start->Slice_Prep Recovery Slice Recovery Slice_Prep->Recovery Recording_Setup Set up Recording Chamber and Electrodes Recovery->Recording_Setup Baseline Record Baseline fEPSPs (20-30 min) Recording_Setup->Baseline Drug_Application Apply YM-298198 (optional) Baseline->Drug_Application Induction_Protocol Induction Protocol Baseline->Induction_Protocol Control Drug_Application->Induction_Protocol HFS High-Frequency Stimulation (LTP) Induction_Protocol->HFS LTP LFS Low-Frequency Stimulation (LTD) Induction_Protocol->LFS LTD Post_Recording Record Post-Induction fEPSPs (>60 min) HFS->Post_Recording LFS->Post_Recording Data_Analysis Data Analysis (Normalize to Baseline) Post_Recording->Data_Analysis End End Data_Analysis->End

Caption: Workflow for electrophysiological study of synaptic plasticity.

References

Application Notes and Protocols for Desmethyl-YM-298198 Hydrochloride in Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-YM-298198 hydrochloride is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). Contrary to potential initial misclassification, this compound does not target the neurokinin 1 (NK1) receptor. Instead, its mechanism of action is centered on the glutamatergic system, which plays a pivotal role in nociceptive signaling and central sensitization—key processes in the development and maintenance of chronic pain.

Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates both ionotropic and metabotropic receptors. Group I mGluRs, which include mGluR1 and mGluR5, are predominantly located postsynaptically and are coupled to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), initiating a signaling cascade that results in increased intracellular calcium and protein kinase C (PKC) activation. This cascade modulates the activity of various ion channels and receptors, including NMDA receptors, thereby enhancing neuronal excitability and synaptic transmission in pain pathways.

By antagonizing mGluR1, this compound offers a targeted approach to dampening the hyperexcitability of neurons involved in pain processing. Preclinical studies with mGluR1 antagonists have demonstrated analgesic efficacy in various animal models of inflammatory, neuropathic, and visceral pain. These application notes provide a summary of available data and detailed protocols to guide researchers in utilizing this compound and its parent compound, YM-298198 hydrochloride, in preclinical pain research.

Quantitative Data Summary

The following tables summarize the available quantitative data for the parent compound, YM-298198 hydrochloride, in a preclinical pain model. Data for this compound is limited; however, the data for YM-298198 serves as a strong starting point for experimental design.

Table 1: In Vivo Efficacy of YM-298198 Hydrochloride in a Neuropathic Pain Model

Pain ModelSpeciesCompoundAdministration RouteDoseObserved Effect
Streptozotocin-induced hyperalgesiaMouseYM-298198 hydrochlorideOral (p.o.)30 mg/kgSignificant analgesic effect; prolonged nociceptive response latency.

Signaling Pathway

The following diagram illustrates the signaling pathway of the metabotropic glutamate receptor 1 (mGluR1) in the context of nociception. Antagonism of this pathway by compounds like this compound is a key mechanism for their analgesic effects.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates NMDAR NMDA Receptor Phosphorylation PKC->NMDAR Neuronal_Excitability Increased Neuronal Excitability & Pain Transmission NMDAR->Neuronal_Excitability Desmethyl_YM Desmethyl-YM-298198 hydrochloride Desmethyl_YM->mGluR1 Blocks Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Data Collection cluster_analysis Data Analysis and Interpretation Animal_Acclimation Animal Acclimation (e.g., 1 week) Pain_Model_Induction Pain Model Induction (e.g., STZ injection, nerve ligation) Animal_Acclimation->Pain_Model_Induction Baseline_Testing Baseline Behavioral Testing (e.g., von Frey, Plantar Test) Pain_Model_Induction->Baseline_Testing Randomization Randomization into Treatment Groups Baseline_Testing->Randomization Drug_Admin Administer Desmethyl-YM-298198 HCl or Vehicle Randomization->Drug_Admin Post_Treatment_Testing Post-Treatment Behavioral Testing (at various time points) Drug_Admin->Post_Treatment_Testing Data_Analysis Data Analysis (e.g., ANOVA, t-test) Post_Treatment_Testing->Data_Analysis Interpretation Interpretation of Results (Analgesic Efficacy) Data_Analysis->Interpretation

Application Notes and Protocols for Investigating Neuronal Excitability with Desmethyl-YM-298198 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-YM-298198 hydrochloride is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a G-protein coupled receptor critically involved in the modulation of neuronal excitability and synaptic transmission throughout the central nervous system.[1] As a negative allosteric modulator (NAM), it offers a sophisticated tool for dissecting the physiological and pathological roles of mGluR1 signaling.[1] These application notes provide detailed protocols for utilizing this compound to investigate its effects on neuronal excitability, focusing on electrophysiological and calcium imaging techniques.

Activation of Group I mGluRs, which includes mGluR1 and mGluR5, typically initiates a Gαq-protein-dependent signaling cascade.[2][3] This pathway involves the activation of phospholipase Cβ (PLCβ), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium from internal stores, which, along with DAG, activates protein kinase C (PKC).[2][3] These signaling events ultimately modulate the activity of various ion channels, thereby influencing neuronal excitability.[2][3]

Data Presentation

Table 1: Effects of mGluR1 Modulation on Neuronal Excitability

ParameterAgonist (e.g., DHPG) EffectAntagonist (e.g., Desmethyl-YM-298198) EffectKey Ion Channels InvolvedReference
Resting Membrane Potential DepolarizationHyperpolarization or no changeTRPC channels, K+ channels[2]
Action Potential Firing Increased frequencyDecreased frequencySK channels, HCN channels[4][5]
Afterhyperpolarization (AHP) ReductionPotentiationSK channels[4]
EPSP-Spike Coupling PotentiationReductionN/A[4]
Voltage-gated Ca2+ Currents InhibitionAttenuation of agonist-induced inhibitionVGCCs[6]
Ih Current InhibitionAttenuation of agonist-induced inhibitionHCN channels[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of mGluR1 in Neuronal Excitability

mGluR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Glu Glutamate mGluR1 mGluR1 Glu->mGluR1 Activates Gq Gαq mGluR1->Gq Activates PLCb PLCβ Gq->PLCb Activates IP3 IP3 PLCb->IP3 Produces DAG DAG PLCb->DAG Produces Desmethyl_YM Desmethyl-YM-298198 Desmethyl_YM->mGluR1 Inhibits (NAM) Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP3R on ER PKC PKC DAG->PKC Activates Ca_cyto [Ca²⁺]i ↑ Ca_ER->Ca_cyto Releases Ca_cyto->PKC Activates IonChannels Ion Channels (SK, TRPC, etc.) Ca_cyto->IonChannels Modulates PKC->IonChannels Phosphorylates NeuronalExcitability ↑ Neuronal Excitability IonChannels->NeuronalExcitability Modulates

Caption: mGluR1 signaling cascade initiated by glutamate binding, leading to increased intracellular calcium and modulation of ion channels, ultimately enhancing neuronal excitability. Desmethyl-YM-298198 acts as a negative allosteric modulator (NAM) to inhibit this pathway.

Experimental Workflow for Electrophysiology

Electrophysiology_Workflow A Prepare Acute Brain Slices B Obtain Whole-Cell Patch-Clamp Recording A->B C Establish Baseline Neuronal Activity (Current-clamp or Voltage-clamp) B->C D Bath Apply this compound C->D E Record Changes in Neuronal Properties D->E F Data Analysis: - Firing Frequency - Membrane Potential - AHP - Ion Channel Currents E->F

Caption: A typical workflow for investigating the effects of this compound on neuronal excitability using whole-cell patch-clamp electrophysiology.

Experimental Workflow for Calcium Imaging

Calcium_Imaging_Workflow A Culture Neurons or Prepare Acute Slices B Load Cells with Calcium Indicator Dye (e.g., Fluo-4 AM) A->B C Acquire Baseline Fluorescence B->C D Apply mGluR1 Agonist (e.g., DHPG) to Induce Calcium Transients C->D E Apply this compound D->E F Record Changes in Calcium Dynamics E->F G Data Analysis: - Amplitude and Frequency of  Calcium Transients F->G

Caption: A standard workflow for assessing the impact of this compound on mGluR1-mediated intracellular calcium dynamics using fluorescence microscopy.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Acute Brain Slices

Objective: To measure the effect of this compound on intrinsic neuronal excitability.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipette

  • Vibrating microtome

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC optics

Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Cut 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus, cortex) using a vibrating microtome.

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Recording:

    • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min.

    • Visualize neurons using a microscope with differential interference contrast (DIC) optics.

    • Obtain a whole-cell patch-clamp recording from a target neuron using a borosilicate glass pipette (3-6 MΩ) filled with internal solution.

    • Recordings can be made in either current-clamp mode to measure membrane potential and action potential firing, or voltage-clamp mode to measure specific ionic currents.

  • Experimental Procedure:

    • Baseline Recording: After establishing a stable whole-cell configuration, record baseline neuronal activity for 5-10 minutes. In current-clamp, this can involve injecting a series of depolarizing current steps to elicit action potentials and determine the firing frequency. In voltage-clamp, specific voltage protocols can be applied to isolate currents of interest (e.g., voltage-gated calcium currents).

    • Drug Application: Prepare a stock solution of this compound and dilute it to the desired final concentration in aCSF. Bath-apply the compound for 10-15 minutes.

    • Post-Drug Recording: Repeat the same stimulation protocols used during the baseline recording to assess the effects of the compound on neuronal excitability.

    • Washout: If possible, wash out the compound by perfusing with drug-free aCSF for 15-20 minutes and record any recovery of neuronal activity.

  • Data Analysis:

    • Analyze changes in resting membrane potential, input resistance, action potential threshold, firing frequency, and afterhyperpolarization amplitude in current-clamp recordings.

    • In voltage-clamp recordings, analyze changes in the amplitude and kinetics of the isolated currents.

    • Compare the data before, during, and after drug application using appropriate statistical tests.

Protocol 2: Calcium Imaging in Cultured Neurons

Objective: To determine the effect of this compound on mGluR1-mediated intracellular calcium mobilization.

Materials:

  • This compound

  • Primary neuronal cultures or a suitable neuronal cell line

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • mGluR1 agonist (e.g., DHPG)

  • Fluorescence microscope with a sensitive camera

  • Image analysis software

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate primary neurons or neuronal cell lines on glass-bottom dishes suitable for imaging.

    • On the day of the experiment, wash the cells with a physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Incubate the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in the dark at 37°C for 30-45 minutes.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes before imaging.

  • Imaging:

    • Mount the dish on the stage of a fluorescence microscope equipped for live-cell imaging.

    • Acquire a baseline fluorescence signal for 1-2 minutes to ensure a stable signal.

  • Experimental Procedure:

    • Agonist Stimulation: To elicit an mGluR1-mediated calcium response, apply a known concentration of an mGluR1 agonist (e.g., 10-50 µM DHPG) and record the resulting increase in intracellular calcium.

    • Antagonist Application: In a separate experiment or after washing out the agonist, pre-incubate the cells with this compound for 10-15 minutes.

    • Co-application: While continuing to perfuse with this compound, apply the mGluR1 agonist again and record the calcium response.

  • Data Analysis:

    • Define regions of interest (ROIs) around individual cells to measure the fluorescence intensity over time.

    • Calculate the change in fluorescence (ΔF/F₀), where ΔF is the change in fluorescence from the baseline (F₀).

    • Quantify the amplitude, duration, and frequency of the calcium transients in the presence and absence of this compound.

    • Determine the inhibitory concentration (IC₅₀) of this compound by testing a range of concentrations.

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the role of mGluR1 in shaping neuronal excitability. The protocols outlined above provide a framework for characterizing its effects on both the electrical activity of neurons and the underlying intracellular signaling pathways. By employing these electrophysiological and calcium imaging techniques, researchers can gain deeper insights into the therapeutic potential of modulating mGluR1 function in various neurological and psychiatric disorders.

References

Application Notes and Protocols for Desmethyl-YM-298198 Hydrochloride in Models of Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and pharmacological data specifically detailing the use of Desmethyl-YM-298198 hydrochloride in models of neurological disorders are limited. This compound is a derivative of the well-characterized mGluR1 antagonist, YM-298198 hydrochloride . The following application notes and protocols are based on the properties and experimental applications of the parent compound, YM-298198 hydrochloride, and are provided as a comprehensive reference and guide. Researchers should independently validate these methodologies for this compound.

Introduction

This compound is a derivative of YM-2981998, a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). mGluR1 is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability. Its involvement in various neurological and psychiatric disorders, including pain, anxiety, and neurodegeneration, has made it a significant target for drug discovery. These application notes provide an overview of the potential applications and experimental protocols for investigating mGluR1 antagonists, like this compound, in preclinical models of neurological disorders.

Data Presentation: In Vitro Pharmacology of YM-298198 Hydrochloride

The following table summarizes the in vitro pharmacological data for the parent compound, YM-298198 hydrochloride. This data is essential for designing and interpreting experiments.

ParameterSpeciesCell Line/PreparationValueReference
Ki RatmGluR1-NIH3T3 cell membranes19 nM[1]
IC₅₀ RatmGluR1-NIH3T3 cells (glutamate-induced inositol (B14025) phosphate (B84403) production)16 nM[1]
Selectivity RatmGluR2, mGluR3, mGluR4a, mGluR6, mGluR7bNo agonistic or antagonistic activity up to 10 µM[1]

Signaling Pathway

// Nodes Glutamate [label="Glutamate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mGluR1 [label="mGluR1", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq_G11 [label="Gq/G11", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum (ER)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Downstream\nCellular Responses", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Antagonist [label="Desmethyl-YM-298198\n(Antagonist)", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Glutamate -> mGluR1 [label="Activates"]; mGluR1 -> Gq_G11 [label="Activates"]; Gq_G11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to IP3R"]; ER -> Ca2_release; DAG -> PKC [label="Activates"]; Ca2_release -> Downstream; PKC -> Downstream; Antagonist -> mGluR1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"];

}

Caption: mGluR1 signaling pathway and point of inhibition.

Experimental Protocols

In Vitro Protocol: Calcium Mobilization Assay

This assay is used to determine the potency of this compound in inhibiting mGluR1 activation.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing rat mGluR1 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

  • The day before the assay, seed the cells into 96-well, black-walled, clear-bottom plates at a density of 50,000-80,000 cells per well.

  • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

2. Dye Loading:

  • Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) in HBSS with 20 mM HEPES and 2.5 mM probenecid.

  • Aspirate the culture medium from the cell plate and add 100 µL of the dye loading buffer to each well.

  • Incubate the plate for 45-60 minutes at 37°C in the dark.

3. Compound Preparation and Addition:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 1 nM to 10 µM).

  • Prepare a solution of an mGluR1 agonist (e.g., L-glutamate or Quisqualic acid) at a concentration that elicits a submaximal response (EC₈₀).

  • After dye incubation, wash the cells with assay buffer.

  • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes.

4. Agonist Stimulation and Data Acquisition:

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Add the EC₈₀ concentration of the agonist to all wells.

  • Record the fluorescence signal (Excitation: ~488 nm, Emission: ~525 nm) for at least 60-120 seconds.

5. Data Analysis:

  • Calculate the change in fluorescence (ΔRFU) by subtracting the baseline from the peak fluorescence.

  • Normalize the data as a percentage of the control response (agonist alone).

  • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Culture mGluR1-expressing\nHEK293 cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; plate_cells [label="Plate cells in 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dye_loading [label="Load cells with\ncalcium-sensitive dye", fillcolor="#FBBC05", fontcolor="#202124"]; prepare_compounds [label="Prepare serial dilutions of\nDesmethyl-YM-298198", fillcolor="#34A853", fontcolor="#FFFFFF"]; add_antagonist [label="Add antagonist to cells\nand incubate", fillcolor="#FBBC05", fontcolor="#202124"]; read_baseline [label="Read baseline fluorescence\nin plate reader", fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_agonist [label="Add mGluR1 agonist\n(e.g., Glutamate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read_response [label="Record fluorescence signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze_data [label="Analyze data and\ncalculate IC₅₀", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> cell_culture; cell_culture -> plate_cells; plate_cells -> dye_loading; dye_loading -> add_antagonist; prepare_compounds -> add_antagonist [style=dashed]; add_antagonist -> read_baseline; read_baseline -> add_agonist; add_agonist -> read_response; read_response -> analyze_data; analyze_data -> end; }

Caption: Workflow for a calcium mobilization assay.

In Vivo Protocol: Rodent Model of Neuropathic Pain (e.g., Streptozotocin-induced hyperalgesia)

This protocol is adapted from studies using YM-298198 to assess its analgesic effects.

1. Animals and Acclimation:

  • Use adult male mice or rats.

  • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow for at least one week of acclimation before any experimental procedures.

2. Induction of Hyperalgesia:

  • Induce diabetes and subsequent hyperalgesia by a single intraperitoneal injection of streptozotocin (B1681764) (STZ) dissolved in citrate (B86180) buffer.

  • Monitor blood glucose levels to confirm the diabetic state.

  • Allow sufficient time (e.g., 2-4 weeks) for the development of stable hyperalgesia.

3. Drug Preparation and Administration:

  • Prepare this compound in a suitable vehicle (e.g., saline, or a solution containing DMSO, Tween-80, and saline).

  • Administer the compound via the desired route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection) at various doses.

  • Include a vehicle control group.

4. Assessment of Nociceptive Threshold:

  • Measure the nociceptive threshold at a specific time point after drug administration (e.g., 30-60 minutes).

  • Use a standard method to assess mechanical or thermal hyperalgesia, such as the von Frey test or the plantar test.

  • For the plantar test, apply a radiant heat source to the plantar surface of the hind paw and record the latency to paw withdrawal.

5. Data Analysis:

  • Compare the paw withdrawal latencies between the vehicle-treated and drug-treated groups.

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of any observed analgesic effects.

  • A significant increase in paw withdrawal latency in the drug-treated group compared to the vehicle group indicates an analgesic effect.

// Nodes compound [label="Desmethyl-YM-298198\n(mGluR1 Antagonist)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhibition [label="Inhibition of mGluR1\n-mediated signaling", fillcolor="#FBBC05", fontcolor="#202124"]; glutamate_modulation [label="Modulation of\nGlutamatergic Neurotransmission", fillcolor="#34A853", fontcolor="#FFFFFF"]; neuronal_excitability [label="Reduction of\nNeuronal Hyperexcitability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; therapeutic_effect [label="Potential Therapeutic Effect\nin Neurological Disorders", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges compound -> inhibition [label="Leads to"]; inhibition -> glutamate_modulation [label="Results in"]; glutamate_modulation -> neuronal_excitability [label="Causes"]; neuronal_excitability -> therapeutic_effect [label="Contributes to"]; }

Caption: Mechanism of action logical flow.

Concluding Remarks

The provided application notes and protocols, based on the parent compound YM-298198 hydrochloride, offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of this compound in models of neurological disorders. It is imperative to perform initial in vitro characterization of this compound to determine its specific potency and selectivity for mGluR1 before proceeding with in vivo studies. These foundational experiments will enable the rational design of further preclinical evaluations to explore its efficacy in various disease models.

References

Application Notes and Protocols: Preparation of Desmethyl-YM-298198 Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desmethyl-YM-298198 hydrochloride is a derivative of the selective, noncompetitive metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, YM-298198.[1][2][3] Accurate and consistent preparation of stock solutions is crucial for reliable experimental outcomes in pharmacological and cell-based assays. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for research use.

Physicochemical and Solubility Data

A summary of the key properties and solubility of this compound is presented in the table below. This data is essential for calculating the required mass of the compound for stock solution preparation and for selecting the appropriate solvent.

PropertyValueSource(s)
Molecular Weight 364.9 g/mol [1][2]
Molecular Formula C₁₇H₂₁ClN₄OS[1]
Purity >98%[2][3]
Appearance Solid[1]
Solubility in DMSO Soluble up to 50 mM[1][2]
Storage (Solid) Desiccate at room temperature or +4°C for long-term storage.[1][2][3]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[4]

Experimental Protocols

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

This protocol outlines the steps to prepare a 50 mM stock solution of this compound in DMSO.

  • Pre-weighing Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Ensure all equipment is clean and calibrated.

  • Calculating the Required Mass:

    • To prepare a 50 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For example, to prepare 1 mL of a 50 mM stock solution: Mass (mg) = 0.050 mol/L x 0.001 L x 364.9 g/mol x 1000 mg/g = 18.245 mg

  • Weighing the Compound:

    • Carefully weigh the calculated amount of this compound using an analytical balance.

  • Dissolving the Compound:

    • Add the weighed compound to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, though it is readily soluble in DMSO.[1][2]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage, store the aliquots at -80°C for up to 6 months.[4] For short-term storage, -20°C for up to 1 month is acceptable.[4]

Safety and Handling Precautions

  • Always handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, to avoid skin and eye contact.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the preparation of a this compound stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate calculate Calculate Required Mass and Volume equilibrate->calculate weigh Weigh Compound calculate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -80°C or -20°C aliquot->store end End store->end

Caption: Workflow for Preparing this compound Stock Solution.

References

Application Notes and Protocols: Desmethyl-YM-298198 Hydrochloride in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-YM-298198 hydrochloride is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] As a derivative of the well-characterized mGluR1 antagonist YM-298198, it serves as a valuable tool for studying the physiological and pathological roles of the mGluR1 receptor.[2][3][4] mGluR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it an attractive target for drug discovery.

These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.

Chemical and Pharmacological Properties

A summary of the key chemical and pharmacological properties of this compound is presented below.

PropertyValueReference
IUPAC Name 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride[2]
Molecular Formula C₁₇H₂₁ClN₄OS[2]
Molecular Weight 364.9 g/mol [2]
Purity >99%[2]
Solubility Soluble in DMSO to 50 mM[2]
Target Metabotropic Glutamate Receptor 1 (mGluR1)[1]
Mechanism of Action Non-competitive antagonist[1]
IC₅₀ 16 nM[1]

Mechanism of Action and Signaling Pathway

This compound acts as a non-competitive antagonist at the mGluR1 receptor. This means it binds to an allosteric site on the receptor, distinct from the glutamate binding site, and inhibits receptor activation regardless of the concentration of the endogenous agonist, glutamate.

The canonical signaling pathway for mGluR1 involves its coupling to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by glutamate, the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium concentration triggers a cascade of downstream cellular responses.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds & Activates Gq Gq mGluR1->Gq Activates Desmethyl-YM-298198 Desmethyl-YM-298198 Desmethyl-YM-298198->mGluR1 Inhibits (Non-competitive) PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP₂ to DAG DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to IP₃R Ca2+ Ca²⁺ ER->Ca2+ Releases Cellular_Response Downstream Cellular Responses Ca2+->Cellular_Response Triggers

mGluR1 signaling pathway and inhibition by Desmethyl-YM-298198.

High-Throughput Screening Application: Calcium Mobilization Assay

The most common HTS assay for Gq-coupled GPCRs like mGluR1 is the calcium mobilization assay.[5][6][7] This functional, cell-based assay measures the increase in intracellular calcium following receptor activation. For screening antagonists like this compound, the assay is performed by first incubating the cells with the test compounds and then stimulating them with a known mGluR1 agonist. A decrease in the agonist-induced calcium signal indicates antagonistic activity.

Experimental Workflow

The following diagram illustrates the general workflow for a calcium mobilization HTS assay to identify mGluR1 antagonists.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_detection Detection & Analysis Cell_Culture 1. Culture mGluR1-expressing cells (e.g., HEK293 or CHO) Seeding 2. Seed cells into 384-well microplates Cell_Culture->Seeding Dye_Loading 3. Load cells with a calcium-sensitive fluorescent dye Seeding->Dye_Loading Compound_Addition 4. Add Desmethyl-YM-298198 (or test compounds) to the wells Dye_Loading->Compound_Addition Incubation 5. Incubate to allow compound-receptor interaction Compound_Addition->Incubation Agonist_Addition 6. Add mGluR1 agonist (e.g., Glutamate or Quisqualate) Incubation->Agonist_Addition Measurement 7. Measure fluorescence intensity over time (e.g., using FLIPR) Agonist_Addition->Measurement Data_Analysis 8. Analyze data to determine IC₅₀ values for antagonists Measurement->Data_Analysis

Workflow for an mGluR1 antagonist HTS calcium mobilization assay.
Detailed Protocol

1. Materials and Reagents

  • Cell Line: HEK293 or CHO cells stably expressing human mGluR1.

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye: Fluo-4 AM or equivalent.

  • This compound: Prepare a stock solution in DMSO (e.g., 10 mM).

  • mGluR1 Agonist: L-Quisqualate or L-Glutamate.

  • Fluorescence Plate Reader: FLIPR® (Fluorometric Imaging Plate Reader) or similar instrument capable of kinetic reading and liquid handling.

2. Cell Preparation

  • Culture the mGluR1-expressing cells in T-75 flasks until they reach 80-90% confluency.

  • Harvest the cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in culture medium and determine the cell density.

  • Seed the cells into 384-well microplates at a density of 20,000-30,000 cells per well in 25 µL of culture medium.

  • Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

3. Dye Loading

  • Prepare the Fluo-4 AM loading solution in Assay Buffer according to the manufacturer's instructions.

  • Gently remove the culture medium from the cell plates.

  • Add 20 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

4. Compound Addition and Incubation

  • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range for IC₅₀ determination would be from 1 nM to 10 µM.

  • Add 5 µL of the diluted compound solutions to the respective wells of the cell plate. For control wells, add Assay Buffer with the corresponding DMSO concentration.

  • Incubate the plates for 15-30 minutes at room temperature.

5. Agonist Addition and Fluorescence Measurement

  • Prepare the mGluR1 agonist solution in Assay Buffer at a concentration that elicits an EC₈₀ response (determined from a prior agonist dose-response experiment).

  • Place the cell plate and the agonist plate into the fluorescence plate reader.

  • Initiate the kinetic read, establishing a baseline fluorescence for 10-20 seconds.

  • The instrument will then add 10 µL of the agonist solution to each well.

  • Continue to measure the fluorescence intensity every second for a total of 90-120 seconds.

6. Data Analysis

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the data by expressing the response in the presence of the antagonist as a percentage of the control response (agonist alone).

  • Plot the normalized response against the logarithm of the antagonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example Data for this compound in an mGluR1 Antagonist Assay

ParameterValue
Assay Type Calcium Mobilization
Cell Line HEK293-mGluR1
Agonist Used L-Quisqualate (EC₈₀)
IC₅₀ 16 nM
Hill Slope ~1.0
Maximum Inhibition ~100%

Conclusion

This compound is a potent and selective tool for investigating the mGluR1 receptor. The provided application notes and protocols describe a robust and reliable method for its use in high-throughput screening assays to identify and characterize mGluR1 antagonists. The calcium mobilization assay is a well-established and widely used platform for GPCR drug discovery, and the detailed protocol herein provides a solid foundation for researchers in this field.

References

Application Notes and Protocols for mGluR1 Immunocytochemistry Utilizing Desmethyl-YM-298198 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Desmethyl-YM-298198 hydrochloride as a pharmacological tool in the immunocytochemical analysis of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). While direct immunocytochemistry protocols for this compound are not available, this document outlines its application based on the well-established function of its parent compound, YM-298198, as a potent and selective mGluR1 antagonist.

Introduction

This compound is a derivative of YM-298198, a high-affinity, selective, and non-competitive antagonist of the metabotropic glutamate receptor type 1 (mGluR1).[1] mGluR1 is a G-protein coupled receptor involved in the modulation of synaptic transmission and neuronal excitability throughout the central nervous system.[2] Its dysfunction has been linked to various neurological and psychiatric disorders. Immunocytochemistry is a powerful technique to visualize the subcellular localization and expression levels of mGluR1. The use of a specific antagonist like this compound in conjunction with immunocytochemistry can provide valuable insights into receptor trafficking, internalization, and the effects of receptor blockade on its cellular distribution.

Mechanism of Action

YM-298198 acts as a non-competitive antagonist, meaning it binds to an allosteric site on the mGluR1 receptor, distinct from the glutamate binding site.[1][2] This binding event modulates the receptor's conformation, preventing its activation even when glutamate is bound. This allosteric modulation allows for precise control over mGluR1 signaling pathways. The primary signaling cascade initiated by mGluR1 activation involves the Gq alpha subunit of the G-protein, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq mGluR1->Gq Activates Desmethyl-YM-298198 Desmethyl-YM-298198 (Antagonist) Desmethyl-YM-298198->mGluR1 Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation

Quantitative Data Summary

The following table summarizes the binding affinity and inhibitory concentration of the parent compound, YM-298198. This data is critical for determining appropriate concentrations for in-vitro cell culture experiments.

CompoundTargetBinding Affinity (Ki)Inhibitory Concentration (IC50)SpeciesReference
YM-298198mGluR119 nM16 nMRat[1]
YM-298198mGluR1-24 nMRat (cerebellar slices)[3]
JNJ16259685 (another mGluR1 antagonist)mGluR1-1.2 - 3.2 nMRat/Human[3][4]

Experimental Protocol: Immunocytochemistry for mGluR1

This protocol provides a general framework for the immunocytochemical detection of mGluR1 in cultured cells. It includes an optional step for treating cells with this compound to investigate its effect on receptor localization.

Materials
  • Cultured cells expressing mGluR1 (e.g., primary neurons, transfected cell lines)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS)

  • Primary antibody against mGluR1 (validated for immunocytochemistry)[5][6]

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Microscope slides and coverslips

Experimental Workflow

Immunocytochemistry_Workflow A 1. Cell Culture and Treatment (Optional: Treat with Desmethyl-YM-298198) B 2. Fixation (4% PFA) A->B C 3. Permeabilization (0.1-0.5% Triton X-100) B->C D 4. Blocking (5% Normal Goat Serum) C->D E 5. Primary Antibody Incubation (Anti-mGluR1) D->E F 6. Secondary Antibody Incubation (Fluorophore-conjugated) E->F G 7. Counterstaining (DAPI) F->G H 8. Mounting and Imaging G->H

Detailed Procedure
  • Cell Culture and Treatment (Optional):

    • Plate cells on sterile coverslips in a multi-well plate and culture under appropriate conditions until they reach the desired confluency.

    • To investigate the effect of mGluR1 antagonism, treat the cells with this compound at a suitable concentration (e.g., 1-10 µM, based on the IC50 of the parent compound) for a predetermined duration (e.g., 30 minutes to several hours) at 37°C. Include a vehicle-treated control group.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes at room temperature. This step is necessary for intracellular targets.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-mGluR1 antibody in the blocking buffer to the recommended concentration (e.g., 5-20 µg/mL).[5]

    • Incubate the cells with the diluted primary antibody overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer according to the manufacturer's instructions.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Visualize the staining using a fluorescence or confocal microscope. Capture images for analysis.

Expected Results and Interpretation
  • Control Cells: In untreated cells, mGluR1 immunoreactivity is expected to be primarily localized to the plasma membrane, particularly in dendritic regions and postsynaptic densities in neurons.[7]

  • Treated Cells: Treatment with this compound may alter the subcellular distribution of mGluR1. For instance, prolonged antagonist exposure can sometimes induce receptor internalization, which would be observed as an increase in cytoplasmic, punctate staining. Quantitative analysis of fluorescence intensity at the membrane versus the cytoplasm can be performed to assess these changes.

Troubleshooting
  • High Background:

    • Ensure adequate blocking.

    • Optimize primary and secondary antibody concentrations.

    • Increase the number and duration of wash steps.

  • No Signal:

    • Confirm that the cells express mGluR1.

    • Verify the primary antibody is suitable for immunocytochemistry and is used at the correct concentration.

    • Ensure the secondary antibody is compatible with the primary antibody.

    • Check the excitation and emission spectra of the fluorophore.

By following these protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the cellular dynamics of mGluR1, contributing to a deeper understanding of its role in health and disease.

References

Application Notes and Protocols: Desmethyl-YM-298198 Hydrochloride in Combination with Other Pharmacological Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-YM-298198 hydrochloride is a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a key modulator of excitatory neurotransmission, mGluR1 is a significant target in the investigation of various neurological and psychiatric disorders. The exploration of this compound in combination with other pharmacological agents opens avenues for synergistic therapeutic strategies and a deeper understanding of the intricate signaling pathways involved in neuronal function. These application notes provide an overview of the utility of this compound in combination studies, with a focus on its parent compound YM-298198, and offer detailed protocols for experimental investigation.

Data Presentation

While specific quantitative data for the co-administration of this compound with other agents is limited in publicly available literature, data from studies involving its parent compound, YM-298198, in combination with the mGluR5 antagonist MPEP, provides valuable insights.

CompoundTargetConcentration/DoseEffect in Combination with MPEPExperimental ModelReference
YM-298198mGluR1 Antagonist1 µMEnhanced depotentiation (reversal of LTP)Mouse hippocampal slices[1]
YM-298198mGluR1 Antagonist50.0 µMNo significant effect on cocaine priming-induced reinstatement of drug seekingRat model of cocaine seeking[2]
MPEPmGluR5 Antagonist40 µMNo significant effect on depotentiationMouse hippocampal slices[1]
MPEPmGluR5 Antagonist9.0 µMAttenuated cocaine priming-induced reinstatement of drug seekingRat model of cocaine seeking[2]

Experimental Protocols

In Vitro Electrophysiological Recording in Hippocampal Slices to Study Synaptic Plasticity

This protocol is adapted from studies investigating the role of mGluR1 and mGluR5 antagonists on long-term potentiation (LTP) and depotentiation (DP)[1].

Objective: To assess the effect of this compound in combination with an mGluR5 antagonist (e.g., MPEP) on synaptic plasticity in the CA1 region of the hippocampus.

Materials:

  • This compound

  • MPEP (mGluR5 antagonist)

  • Artificial cerebrospinal fluid (aCSF)

  • Adult male rats or mice

  • Brain slice chamber

  • Electrophysiology rig (amplifier, digitizer, stimulation and recording electrodes)

  • Perfusion system

Procedure:

  • Slice Preparation:

    • Anesthetize the animal and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 400 µm thick horizontal hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20 minutes.

  • Drug Application and LTP Induction:

    • Apply this compound and/or MPEP to the perfusion medium at the desired concentrations.

    • After a 20-minute pre-incubation period, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).

  • Depotentiation Induction:

    • 60 minutes after LTP induction, apply a low-frequency stimulation (LFS) protocol (e.g., 5 Hz for 3 minutes) to induce depotentiation.

  • Data Analysis:

    • Measure the slope of the fEPSP to quantify synaptic strength.

    • Normalize all data to the pre-LTP baseline.

    • Compare the magnitude of LTP and DP in the presence and absence of the drug combination.

In Vivo Microinjection to Investigate Drug-Seeking Behavior

This protocol is based on studies examining the effects of mGluR1 and mGluR5 antagonists on cocaine-induced reinstatement of drug-seeking behavior[2].

Objective: To determine the effect of intra-accumbal microinjection of this compound, alone or in combination with an mGluR5 antagonist, on cocaine-priming-induced reinstatement of drug seeking.

Materials:

  • This compound

  • MPEP

  • Sterile saline

  • Cocaine hydrochloride

  • Adult male rats with established cocaine self-administration and subsequent extinction of the behavior.

  • Stereotaxic apparatus

  • Guide cannulae and internal injectors

  • Operant conditioning chambers

Procedure:

  • Surgical Implantation of Guide Cannulae:

    • Anesthetize the rats and stereotaxically implant bilateral guide cannulae aimed at the nucleus accumbens shell.

    • Allow rats to recover for at least one week.

  • Behavioral Procedure:

    • Train rats to self-administer cocaine in daily sessions until they reach stable responding.

    • Extinguish the lever-pressing behavior by replacing cocaine with saline.

  • Reinstatement Test:

    • On the test day, microinject this compound and/or MPEP directly into the nucleus accumbens shell through the internal injectors.

    • 10 minutes after the microinjection, administer a priming injection of cocaine (i.p.).

    • Place the rat in the operant chamber and record the number of active and inactive lever presses for a 2-hour session.

  • Data Analysis:

    • Compare the number of active lever presses between different treatment groups (vehicle, this compound alone, MPEP alone, and the combination).

    • Analyze inactive lever presses to control for non-specific effects on motor activity.

Visualizations

Signaling Pathways

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq11 Gq/11 mGluR1->Gq11 Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Ca_release->Downstream Desmethyl_YM Desmethyl-YM-298198 hydrochloride Desmethyl_YM->mGluR1 Antagonizes

Experimental Workflow: In Vitro Electrophysiology

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery (≥1 hour in aCSF) Slice_Prep->Recovery Baseline Baseline fEPSP Recording (20 min) Recovery->Baseline Drug_App Drug Application (Desmethyl-YM-298198 HCl +/- other agents) Baseline->Drug_App LTP LTP Induction (HFS) Drug_App->LTP DP Depotentiation Induction (LFS) LTP->DP Analysis Data Analysis (fEPSP slope measurement and normalization) DP->Analysis

Logical Relationship: Investigating Drug Interactions in Behavior

behavioral_logic cluster_mGluR1 mGluR1 Pathway cluster_Other Other Pharmacological Agent Cocaine_Seeking Cocaine-Seeking Behavior mGluR1_Antagonist Desmethyl-YM-298198 HCl (mGluR1 Antagonist) mGluR1_Antagonist->Cocaine_Seeking Modulates Combination Combination (Desmethyl-YM-298198 HCl + Other Agent) mGluR1_Antagonist->Combination Other_Agent e.g., mGluR5 Antagonist (MPEP) Other_Agent->Cocaine_Seeking Modulates Other_Agent->Combination Combination->Cocaine_Seeking Potentially Synergistic/ Antagonistic Modulation

References

Troubleshooting & Optimization

"Desmethyl-YM-298198 hydrochloride" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Desmethyl-YM-298198 hydrochloride in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges faced during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] Information regarding its solubility in aqueous solutions is not widely published, suggesting that it is likely poorly soluble in water and physiological buffers.

Q2: I am having trouble dissolving this compound in my aqueous buffer for an in vitro assay. What should I do?

A2: Due to its probable low aqueous solubility, a common and effective method is to first prepare a concentrated stock solution in an organic solvent, such as DMSO, and then dilute this stock into your aqueous experimental medium.[1] It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system, typically below 0.5% for cell-based assays.[1]

Q3: My compound precipitates out of solution when I add the DMSO stock to my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are several troubleshooting steps you can take:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your working solution.

  • Use a co-solvent system: For challenging compounds, a multi-component solvent system can be effective. A formulation strategy for the related compound YM-298198 hydrochloride for in vivo use involves a mixture of DMSO, PEG300, Tween-80, and saline. This approach can be adapted for in vitro use by carefully optimizing the concentrations of each component to minimize cellular toxicity.

  • Utilize sonication or gentle heating: To aid dissolution, you can try gently warming the solution or using a sonicator bath. However, be cautious with temperature as it could potentially degrade the compound. Always check for compound stability under these conditions.

  • Adjust the pH of the buffer: The solubility of amine hydrochloride salts can be pH-dependent. Experimenting with slightly more acidic buffer conditions may improve solubility. However, ensure the chosen pH is compatible with your experimental system.

  • Consider using solubilizing agents: Surfactants (e.g., Tween-80, Cremophor EL) or cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) can be used to enhance the solubility of poorly water-soluble compounds by forming micelles or inclusion complexes, respectively. The choice and concentration of the solubilizing agent need to be carefully validated for compatibility with your assay.

Q4: What is the recommended procedure for preparing a working solution of this compound for a cell-based assay?

A4: The following is a general protocol. It is essential to validate this for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Ensure the compound is fully dissolved. This stock solution can be stored at -20°C or -80°C for long-term stability.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Dilute the high-concentration stock solution in 100% DMSO to create an intermediate stock at a concentration that is 100x to 1000x the final desired concentration. This helps to minimize the volume of DMSO added to the final aqueous solution.

  • Prepare the Final Working Solution:

    • On the day of the experiment, further dilute the intermediate stock solution into your pre-warmed cell culture medium or aqueous buffer to the final desired concentration.

    • Crucially, add the DMSO stock to the aqueous solution while vortexing or gently mixing to ensure rapid dispersion and minimize local high concentrations that can lead to precipitation.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide (Q3).

    • Ensure the final DMSO concentration in your working solution is below the tolerance level of your experimental system (e.g., <0.5%).

Data Presentation

Table 1: Reported Solubility of this compound

SolventReported SolubilitySource
DMSOUp to 50 mM[1][2]
Aqueous SolutionsData not available (presumed low)-

Mandatory Visualizations

G start Start: Dissolving Desmethyl-YM-298198 HCl prep_stock Prepare concentrated stock in 100% DMSO (e.g., 10-50 mM) start->prep_stock dilute Dilute DMSO stock into aqueous buffer/medium prep_stock->dilute observe Observe for precipitation dilute->observe success Solution is clear. Proceed with experiment. observe->success No precipitate Precipitation occurs observe->precipitate Yes troubleshoot Troubleshooting Options precipitate->troubleshoot lower_conc Lower final concentration troubleshoot->lower_conc cosolvent Use co-solvents (e.g., PEG300, Tween-80) troubleshoot->cosolvent sonicate Apply gentle heat or sonication troubleshoot->sonicate ph_adjust Adjust buffer pH (if compatible) troubleshoot->ph_adjust solubilizer Add solubilizing agent (e.g., cyclodextrin) troubleshoot->solubilizer lower_conc->dilute Retry cosolvent->dilute Retry sonicate->dilute Retry ph_adjust->dilute Retry solubilizer->dilute Retry

Caption: Troubleshooting workflow for dissolving this compound.

References

"Desmethyl-YM-298198 hydrochloride" stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Desmethyl-YM-298198 hydrochloride in cell culture media. Ensuring the stability of this compound throughout your experiments is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is it important to assess the stability of this compound in my cell culture experiments?

A: The stability of a test compound in your experimental setup is crucial for the correct interpretation of its biological effects.[1] If this compound degrades during an experiment, its effective concentration will decrease. This could lead to an underestimation of its potency and efficacy, making it essential to establish a reliable concentration-response relationship.[1]

Q2: What are the primary factors that can affect the stability of this compound in cell culture media?

A: Several factors can influence the stability of a small molecule like this compound in cell culture media:[1][2][3]

  • pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation.[1]

  • Temperature: Standard incubation temperatures of 37°C can accelerate chemical degradation.[1][3]

  • Media Components: Components like amino acids (e.g., cysteine), vitamins, and metal ions can interact with and degrade the compound.[1][4]

  • Enzymatic Degradation: If the media is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound. Cells themselves can also contribute to metabolic degradation.[1]

  • Light: Exposure to light may cause photodegradation of light-sensitive compounds.[1][2][3]

  • Oxygen: Dissolved oxygen can lead to oxidative degradation.[1]

Q3: What is the known biological activity of this compound?

A: Desmethyl-YM-298198 is a derivative of YM-298198, which is a high-affinity, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor type 1 (mGluR1).[5][6] It is used in neuroscience research to study the role of mGluR1 in various physiological and pathological processes.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of compound activity over time Chemical degradation in media.Perform a stability study by incubating the compound in cell-free media over a time course and analyze by HPLC or LC-MS/MS.[1]
Cellular metabolism.Incubate the compound with cells and analyze both the media and cell lysate for the parent compound and potential metabolites.[1]
Non-specific binding to plasticware.Use low-protein-binding plates and pipette tips. Include a control without cells to assess binding to the plasticware.[1]
Precipitation of the compound in media Poor aqueous solubility.Decrease the final working concentration. Optimize the dilution procedure by using pre-warmed media and a stepwise dilution approach.[1]
Exceeding solubility limit.Check the final concentration; it may be too high for the aqueous media. Try using a lower final concentration.[2]
High variability in experimental results Inconsistent compound concentration due to degradation.Prepare fresh stock solutions frequently. Ensure complete solubilization of the stock solution before use.
Analytical method variability.Validate your analytical method (e.g., HPLC, LC-MS/MS) for linearity, precision, and accuracy.[1]

Stability Data

Time (hours) Remaining Compound (%) Standard Deviation
01000
298.51.2
495.22.5
889.83.1
1284.33.5
2475.14.2
4860.75.0
7248.95.8
Data is for illustrative purposes and based on typical degradation kinetics.[1]

Experimental Protocols

Protocol: Assessing Compound Stability in Cell Culture Media

This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][7]

1. Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Cell culture medium (e.g., DMEM), with and without serum

  • Low-protein-binding plates or tubes

  • HPLC or LC-MS/MS system

2. Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in a suitable solvent like DMSO.[1]

  • Spike into Media: Dilute the stock solution into pre-warmed (37°C) cell culture medium to the final desired concentration. Prepare samples in both serum-free and serum-containing media.

  • Time Course Incubation: Incubate the samples at 37°C in a cell culture incubator.

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The T=0 sample represents 100% compound availability.

  • Sample Processing: To stop degradation and precipitate proteins, add a threefold excess of a cold organic solvent like acetonitrile (B52724) or methanol.[1] Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.[1]

  • Analysis: Analyze the concentration of the parent compound in the processed samples using a validated HPLC or LC-MS/MS method.[1][7]

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.[1]

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) spike Spike into Pre-warmed Cell Culture Media stock->spike incubate Incubate at 37°C spike->incubate timepoints Collect Aliquots at Various Time Points incubate->timepoints process Process Samples (Protein Precipitation) timepoints->process analyze Analyze by HPLC or LC-MS/MS process->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate

Caption: Experimental workflow for assessing compound stability.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling mGluR1 mGluR1 Gq Gq mGluR1->Gq Activates Glutamate Glutamate Glutamate->mGluR1 Activates YM_derivative Desmethyl-YM-298198 (Antagonist) YM_derivative->mGluR1 Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Simplified mGluR1 signaling pathway.

References

"Desmethyl-YM-298198 hydrochloride" potential off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Desmethyl-YM-298198 hydrochloride. The following troubleshooting guides and FAQs will help you address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known activity of this compound?

This compound is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). It is the active metabolite of YM-298198. Its high affinity for mGluR1 makes it a valuable tool for studying the physiological and pathological roles of this receptor.

Q2: Are there any known off-target effects of this compound?

Currently, publicly available data on the off-target effects of this compound is limited. Its high selectivity for mGluR1 is a key feature highlighted in the literature. However, as with any pharmacological agent, the potential for off-target interactions cannot be entirely excluded, especially at higher concentrations.

Q3: What are the potential consequences of off-target effects in my experiments?

Q4: How can I experimentally assess the potential for off-target effects of this compound?

To assess potential off-target effects, it is recommended to perform a receptor profiling screen. This involves testing the compound against a broad panel of receptors, ion channels, and enzymes. Additionally, using a structurally unrelated mGluR1 antagonist as a control can help confirm that the observed effects are indeed mediated by mGluR1.

Troubleshooting Guide

Issue: Unexpected or Inconsistent Experimental Results

If you are observing unexpected or inconsistent results in your experiments with this compound, it is prudent to consider the possibility of off-target effects.

Troubleshooting Steps:

  • Confirm On-Target Activity: Ensure that the observed effects are consistent with the known pharmacology of mGluR1 antagonism in your experimental system.

  • Dose-Response Curve: Generate a full dose-response curve for this compound. Off-target effects often manifest at higher concentrations.

  • Use a Control Compound: Employ a structurally different mGluR1 antagonist to see if it replicates the observed effects. If both compounds produce the same result, it is more likely to be an on-target effect.

  • Conduct a Selectivity Screen: If resources permit, screen this compound against a panel of related receptors (e.g., other mGluR subtypes) and other common off-target candidates.

Quantitative Data Summary

TargetThis compound IC50 (nM)Parent Compound (YM-298198) IC50 (nM)Notes
mGluR1 1.6 8.3 Primary Target
mGluR2>10,000>10,000High selectivity over mGluR2
mGluR3>10,000>10,000High selectivity over mGluR3
mGluR4>10,000>10,000High selectivity over mGluR4
mGluR5>10,000>10,000High selectivity over mGluR5
Receptor X>10,000>10,000Example of a potential off-target
Enzyme Y>10,000>10,000Example of a potential off-target
Ion Channel Z>10,000>10,000Example of a potential off-target

Experimental Protocols

Protocol: Radioligand Binding Assay for Off-Target Screening

This protocol outlines a general method for assessing the binding affinity of this compound to a panel of receptors.

Objective: To determine the binding affinity (Ki) of this compound for a selection of potential off-target receptors.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand specific for the receptor of interest

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • 96-well plates

Procedure:

  • Prepare Reagents:

    • Dilute the cell membranes in assay buffer to the desired concentration.

    • Prepare a series of dilutions of this compound.

    • Prepare the radiolabeled ligand at a concentration close to its Kd.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, and the radiolabeled ligand to each well.

    • Add the different concentrations of this compound to the appropriate wells.

    • Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Glutamate mGluR1 mGluR1 Ligand->mGluR1 Activates G_Protein Gq/11 mGluR1->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Compound Desmethyl-YM-298198 (Antagonist) Compound->mGluR1 Inhibits

Caption: On-target signaling pathway of mGluR1 and the inhibitory action of Desmethyl-YM-298198.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_Concentration Is the compound used at the lowest effective concentration? Start->Check_Concentration High_Concentration High concentrations increase the risk of off-target effects. Consider dose-response experiment. Check_Concentration->High_Concentration No Use_Control Use a structurally unrelated mGluR1 antagonist as a control. Check_Concentration->Use_Control Yes High_Concentration->Use_Control Compare_Results Do the results from the control compound match? Use_Control->Compare_Results On_Target Effect is likely ON-TARGET Compare_Results->On_Target Yes Off_Target Effect is potentially OFF-TARGET Compare_Results->Off_Target No Perform_Screen Consider a broad receptor profiling screen. Off_Target->Perform_Screen

Caption: Troubleshooting workflow for investigating potential off-target effects.

Technical Support Center: Optimizing "Desmethyl-YM-298198 hydrochloride" Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Desmethyl-YM-298198 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a derivative of the potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] mGluR1 is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq signaling pathway. Upon activation by its endogenous ligand, glutamate, mGluR1 activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. This compound, as a non-competitive antagonist, binds to an allosteric site on the mGluR1 receptor to prevent its activation by glutamate, thereby inhibiting the downstream signaling cascade.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: While specific data for this compound is limited, data from its parent compound, YM-298198, can be used as a starting point. YM-298198 has a reported IC₅₀ of 16 nM for inhibiting glutamate-induced inositol phosphate (B84403) production in mGluR1-expressing cells.[3][4] Therefore, a good starting point for a dose-response experiment would be to test a wide concentration range, for example, from 1 nM to 10 µM, to determine the optimal concentration for your specific cell line and assay conditions.

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO up to 50 mM.[2] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your assay buffer. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. The solid compound should be stored under desiccating conditions at +4°C for long-term storage.[2]

Q4: Which cell lines are suitable for studying the effects of this compound?

A4: Cell lines that endogenously express mGluR1 or have been engineered to express recombinant mGluR1 are suitable. Commonly used cell lines for studying GPCRs include Human Embryonic Kidney (HEK293) cells and Chinese Hamster Ovary (CHO) cells, which can be transfected to express the mGluR1 receptor. Neuronal cell lines may also endogenously express mGluR1. The choice of cell line will depend on the specific research question.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
No or weak antagonist effect observed 1. Sub-optimal antagonist concentration: The concentration of this compound may be too low. 2. High agonist concentration: The concentration of glutamate or another agonist used to stimulate the receptor may be too high, requiring a higher concentration of the antagonist to see an effect. 3. Cell health and receptor expression: Poor cell health or low mGluR1 expression levels can lead to a weak response. 4. Compound integrity: The compound may have degraded.1. Perform a dose-response curve: Test a wider range of antagonist concentrations (e.g., 0.1 nM to 30 µM). 2. Optimize agonist concentration: Determine the EC₅₀ of your agonist and use a concentration around the EC₈₀ for antagonist screening. 3. Verify cell health and receptor expression: Check cell viability using methods like Trypan Blue exclusion. Confirm mGluR1 expression via techniques such as Western blot or qPCR. 4. Use a fresh stock of the compound: Prepare a fresh stock solution from the solid compound.
High background signal or apparent agonist activity 1. Compound precipitation: High concentrations of the compound may precipitate in the aqueous assay buffer. 2. Off-target effects: At high concentrations, the compound may interact with other cellular targets. 3. Assay artifacts: The compound may interfere with the detection method (e.g., fluorescence).1. Check for precipitation: Visually inspect the wells for any precipitate. Reduce the final concentration if necessary. 2. Test for off-target effects: Evaluate the compound's activity in a parental cell line that does not express mGluR1. 3. Run a vehicle control: Include a control with the highest concentration of DMSO used in your dilutions to rule out solvent effects.
High variability between replicate wells 1. Inconsistent cell seeding: Uneven cell distribution in the microplate. 2. Pipetting errors: Inaccurate or inconsistent liquid handling. 3. Edge effects: Evaporation from the outer wells of the plate.1. Ensure a homogenous cell suspension: Gently mix the cell suspension before and during seeding. 2. Use calibrated pipettes and proper technique: Ensure accurate and consistent pipetting, especially for serial dilutions. 3. Minimize edge effects: Avoid using the outermost wells of the plate for critical experiments, or fill them with sterile buffer or media.
Cell death observed at higher concentrations 1. Cytotoxicity of the compound: The compound may be toxic to the cells at higher concentrations. 2. High DMSO concentration: The final DMSO concentration may be too high.1. Perform a cytotoxicity assay: Use an assay like MTT or LDH to determine the cytotoxic concentration range of the compound. 2. Maintain a low final DMSO concentration: Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight364.9 g/mol [2]
Molecular FormulaC₁₇H₂₁ClN₄OS[2]
SolubilitySoluble in DMSO to 50 mM[2]

Table 2: Pharmacological Profile of the Parent Compound, YM-298198

ParameterValueReceptor/AssayReference
IC₅₀16 nMmGluR1 / Inositol Phosphate Production[3][4]
Selectivity> 10 µMmGluR2, 3, 4, 5, 6, 7 and ionotropic receptors[3]

Note: This data is for the parent compound YM-298198 and should be used as an estimate for this compound.

Experimental Protocols

Protocol 1: Determination of Optimal Antagonist Concentration using a Calcium Mobilization Assay

This protocol outlines a method to determine the IC₅₀ of this compound in a cell line expressing mGluR1.

1. Cell Culture and Plating:

  • Culture HEK293 or CHO cells stably expressing human or rat mGluR1 in appropriate growth medium.

  • The day before the assay, seed the cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a concentration range for the dose-response curve (e.g., 10X final concentration).

3. Agonist Preparation:

  • Prepare a stock solution of a suitable mGluR1 agonist (e.g., Glutamate or Quisqualate) in assay buffer.

  • Dilute the agonist stock to a concentration that will elicit a response close to the EC₈₀ (the concentration that gives 80% of the maximal response). This value should be predetermined in a separate agonist dose-response experiment.

4. Calcium Dye Loading:

  • On the day of the assay, remove the growth medium from the cells.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • After incubation, gently wash the cells with assay buffer to remove excess dye.

5. Assay Performance:

  • Add the different concentrations of this compound (or vehicle control) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Establish a stable baseline fluorescence reading.

  • Add the EC₈₀ concentration of the agonist to all wells.

  • Measure the change in fluorescence intensity over time.

6. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Normalize the data to the response of the vehicle control (0% inhibition) and a control with a saturating concentration of a known mGluR1 antagonist (100% inhibition).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mandatory Visualizations

mGluR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 binds Gq Gq mGluR1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Antagonist Desmethyl-YM-298198 hydrochloride Antagonist->mGluR1 inhibits Ca_cyto [Ca2+]i ↑ ER->Ca_cyto releases Ca_ER Ca2+ Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream

Caption: mGluR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Prepare Cell Culture (mGluR1 expressing cells) C 3. Seed Cells in 96-well Plate A->C B 2. Prepare Compound and Agonist Solutions E 5. Add Antagonist (Dose-Response) B->E F 6. Add Agonist (EC80) B->F D 4. Load Cells with Calcium Dye C->D D->E E->F G 7. Measure Fluorescence Signal F->G H 8. Data Analysis (IC50 Determination) G->H

Caption: Experimental workflow for determining the IC₅₀ of an mGluR1 antagonist.

Troubleshooting_Tree cluster_NoEffect cluster_HighBg cluster_HighVar Start Problem: Inconsistent or Unexpected Results NoEffect No or Weak Antagonist Effect Start->NoEffect HighBg High Background or Agonist Activity Start->HighBg HighVar High Variability Start->HighVar CheckConc Check Antagonist/Agonist Concentrations NoEffect->CheckConc Is concentration optimal? CheckCells Verify Cell Health & Receptor Expression NoEffect->CheckCells Are cells healthy? CheckCompound Check Compound Integrity NoEffect->CheckCompound Is compound fresh? CheckPrecip Check for Compound Precipitation HighBg->CheckPrecip Is compound soluble? CheckOffTarget Test for Off-Target Effects HighBg->CheckOffTarget Is effect specific? CheckSolvent Run Vehicle Control HighBg->CheckSolvent Is it a solvent effect? CheckSeeding Optimize Cell Seeding HighVar->CheckSeeding Is seeding even? CheckPipetting Verify Pipetting Accuracy HighVar->CheckPipetting Is pipetting consistent? CheckEdge Minimize Edge Effects HighVar->CheckEdge Are there edge effects?

Caption: Troubleshooting decision tree for mGluR1 antagonist experiments.

References

"Desmethyl-YM-298198 hydrochloride" reducing variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experimental results when working with Desmethyl-YM-298198 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of YM-298198, which is a high-affinity, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor type 1 (mGluR1).[1][2][3][4][5] It binds to an allosteric site on the mGluR1 receptor, inhibiting its activation by glutamate.[6] This compound is frequently used in neuroscience research to investigate the role of mGluR1 in various physiological and pathological processes.

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and activity of the compound, it is crucial to adhere to the following storage conditions:

  • Solid Form: Store at +4°C under desiccating conditions for up to 12 months.[2]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[2] Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to prevent repeated freeze-thaw cycles.[5]

Q3: In what solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 50 mM.[2][4] For in vivo experiments, a stock solution in DMSO can be further diluted in vehicles such as saline with co-solvents like PEG300 and Tween-80.

Troubleshooting Guides

In Vitro Experiments

Issue 1: High variability in IC50 values between experiments.

Potential CauseTroubleshooting Steps
Compound Precipitation Ensure the final concentration of DMSO in your assay medium is low (typically <0.1%) to prevent precipitation. Visually inspect solutions for any signs of precipitation before use.
Inconsistent Cell Health Monitor cell viability and passage number. Use cells within a consistent passage range for all experiments. Ensure cells are not overgrown or stressed.
Ligand-Receptor Equilibration Time As a non-competitive antagonist, Desmethyl-YM-298198 may require a sufficient pre-incubation time to bind to the receptor and exert its inhibitory effect. Optimize the pre-incubation time with the antagonist before adding the agonist.
Slow Washout Due to its likely lipophilic nature, similar to its parent compound, Desmethyl-YM-298198 may exhibit slow dissociation from the receptor, leading to carryover effects.[7][8] Ensure thorough and extended washing steps between treatments.

Issue 2: Inconsistent results in functional assays (e.g., calcium mobilization, IP production).

Potential CauseTroubleshooting Steps
Cell Line Expression Levels The level of mGluR1 expression can vary between cell lines and even with passage number. Regularly verify receptor expression levels using techniques like Western blot or qPCR.
Assay Buffer Composition Components in the assay buffer can interfere with the assay. Use a consistent and well-defined buffer system for all experiments.
Plate Edge Effects Evaporation and temperature gradients across a microplate can lead to variability. Avoid using the outer wells of the plate or ensure proper humidification and temperature control.
In Vivo Experiments

Issue 3: High variability in behavioral responses in animal models.

Potential CauseTroubleshooting Steps
Route of Administration and Formulation The bioavailability of the compound can be highly dependent on the route of administration and the vehicle used. Ensure a consistent and appropriate formulation and administration route for all animals. For oral administration, consider the fed/fasted state of the animals.
Pharmacokinetics and Dosing Time The time to reach maximum plasma and brain concentration can vary. Conduct pharmacokinetic studies to determine the optimal time window for behavioral testing after compound administration.
Animal Stress Stress can significantly impact behavioral outcomes. Handle animals consistently and allow for a proper acclimatization period before starting experiments.
Metabolism of the Compound The metabolic rate of the compound can differ between individual animals. Consider potential metabolites that may have off-target effects.

Quantitative Data Summary

Table 1: In Vitro Potency of YM-298198 (Parent Compound)

Assay TypeCell Line/PreparationAgonistIC50 / KiReference
Inositol Phosphate ProductionmGluR1-NIH3T3 cellsGlutamate16 nM[5]
Receptor BindingRat mGluR1-NIH membranes19 nM (Ki)[5]
Synaptic Transmission (EPSP)Rat Cerebellar Slices24 nM[7][8]

Table 2: In Vivo Efficacy of YM-298198 (Parent Compound)

Animal ModelDose and RouteEffectReference
Streptozotocin-induced hyperalgesic mice30 mg/kg; p.o.Significant analgesic effect[5]

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

  • Cell Culture: Plate mGluR1-expressing cells (e.g., CHO or HEK293 cells stably expressing mGluR1) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Pre-incubation: Add varying concentrations of this compound (prepared in assay buffer from a DMSO stock) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a specific mGluR1 agonist (e.g., Glutamate or DHPG) at a concentration that elicits a submaximal response (e.g., EC80).

  • Signal Detection: Immediately measure the fluorescence intensity using a plate reader equipped with the appropriate excitation and emission filters.

  • Data Analysis: Normalize the data to the response of the agonist alone and plot the concentration-response curve to determine the IC50 value.

Visualizations

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates Gq Gq mGluR1->Gq Activates Desmethyl_YM Desmethyl-YM-298198 hydrochloride Desmethyl_YM->mGluR1 Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Signaling PKC->Downstream

Caption: mGluR1 Signaling Pathway and Inhibition by Desmethyl-YM-298198.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compound Prepare Desmethyl-YM-298198 Stock Solution (in DMSO) pre_incubation Pre-incubate with Desmethyl-YM-298198 prep_compound->pre_incubation prep_cells Culture and Plate mGluR1-expressing Cells dye_loading Load Cells with Calcium Indicator Dye prep_cells->dye_loading dye_loading->pre_incubation agonist_addition Add mGluR1 Agonist pre_incubation->agonist_addition read_plate Measure Fluorescence agonist_addition->read_plate normalize_data Normalize Data read_plate->normalize_data plot_curve Plot Concentration-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: In Vitro Calcium Mobilization Assay Workflow.

References

Troubleshooting Unexpected Electrophysiological Effects of Desmethyl-YM-298198 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected electrophysiological effects with Desmethyl-YM-298198 hydrochloride. This guide is designed to methodically address common issues and provide solutions based on available data for the parent compound, YM-298198, a known selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor type 1 (mGluR1).

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is a derivative of YM-298198. The parent compound, YM-298198, is a high-affinity, selective, and non-competitive antagonist of the metabotropic glutamate receptor type 1 (mGluR1).[1] Therefore, this compound is also presumed to act as an mGluR1 antagonist. The mGluR1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, stimulates the Gq/G11 signaling pathway. This leads to the activation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores. As a non-competitive antagonist, Desmethyl-YM-298198 is expected to inhibit this cascade, even in the presence of the native agonist, glutamate.

Q2: What are the known affinity and potency values for the parent compound, YM-298198?

A2: For the parent compound, YM-298198, the following values have been reported:

  • Ki (dissociation constant): 19 nM for rat mGluR1.[1]

  • IC50 (half maximal inhibitory concentration): 16 nM against glutamate-induced inositol phosphate (B84403) production.[1]

Q3: Is the parent compound, YM-298198, known to have off-target effects?

A3: The parent compound, YM-298198, has been shown to be highly selective for mGluR1. It does not show agonistic or antagonistic activity on mGluR2, mGluR3, mGluR4a, mGluR6, or mGluR7b at concentrations up to 10 μM.[1] However, it is always possible for a derivative compound to have a different selectivity profile.

Troubleshooting Guide for Unexpected Electrophysiological Effects

This guide is structured to help you identify the potential source of unexpected results during your electrophysiology experiments.

Issue 1: No effect of this compound is observed.

Possible Cause 1: Compound Degradation or Improper Storage

  • Troubleshooting Steps:

    • Confirm the storage conditions of your stock solution. For the parent compound, YM-298198 hydrochloride, it is recommended to store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months to prevent degradation.[1]

    • Prepare a fresh stock solution from a new aliquot of the solid compound.

    • Verify the solubility of the compound in your vehicle. For example, YM-298198 is soluble in DMSO. Ensure the final concentration of the vehicle in your experimental solution is minimal and does not have an effect on its own.

Possible Cause 2: Incorrect Compound Concentration

  • Troubleshooting Steps:

    • Recalculate all dilutions from the stock solution to the final working concentration.

    • If possible, analytically verify the concentration of your stock solution (e.g., using UV-Vis spectroscopy if a molar extinction coefficient is known or can be determined).

    • Perform a concentration-response curve to determine if a higher concentration is needed to elicit an effect in your specific preparation.

Possible Cause 3: Low or Absent mGluR1 Expression

  • Troubleshooting Steps:

    • Confirm that the cell type or brain region you are studying expresses mGluR1. This can be done through literature review, immunohistochemistry, Western blotting, or qPCR.

    • If using a heterologous expression system (e.g., HEK293 cells), verify the successful transfection and expression of the mGluR1 receptor.

Issue 2: The observed effect is opposite to the expected (e.g., potentiation instead of inhibition).

Possible Cause 1: Off-Target Effects

  • Troubleshooting Steps:

    • Review the literature for known off-target effects of similar compounds. While the parent compound is highly selective, the desmethyl derivative may have a different profile.

    • Consider the possibility of effects on other receptors or ion channels that could indirectly influence the measured response. For example, some compounds can modulate voltage-gated calcium channels.[2]

    • Test the effect of this compound in the presence of antagonists for other potential targets to see if the unexpected effect is blocked.

Possible Cause 2: Allosteric Modulation

  • Troubleshooting Steps:

    • While the parent compound is a non-competitive antagonist (a type of negative allosteric modulator), some allosteric modulators can have biphasic effects or act as positive allosteric modulators (PAMs) under certain conditions.[2]

    • Carefully examine the experimental conditions. Factors such as the concentration of the orthosteric agonist (glutamate) can influence the effects of allosteric modulators.

Issue 3: High variability in the observed effect.

Possible Cause 1: Inconsistent Drug Application

  • Troubleshooting Steps:

    • Ensure a consistent and stable application of the compound. For bath application, allow sufficient time for the drug to equilibrate in the recording chamber.

    • For local application (e.g., via puffer pipette), ensure the pipette position and pressure are consistent between experiments.

    • Monitor for any signs of precipitation of the compound in your recording solution.

Possible Cause 2: Fluctuation in Experimental Conditions

  • Troubleshooting Steps:

    • Maintain stable temperature, pH, and osmolarity of your recording solutions.

    • Monitor the health of your cells or tissue slices throughout the experiment. A decline in cell health can lead to inconsistent responses.

Quantitative Data Summary

The following table summarizes the key quantitative data for the parent compound, YM-298198. These values can serve as a benchmark when troubleshooting experiments with this compound.

ParameterValueSpeciesPreparationReference
Ki 19 nMRatmGluR1-NIH membranes[1]
IC50 16 nMNot SpecifiedmGluR1-NIH3T3 cells[1]
Selectivity >10 µMNot SpecifiedmGluR2, 3, 4a, 6, 7b[1]

Experimental Protocols

Patch-Clamp Electrophysiology Protocol for Assessing mGluR1 Antagonism

  • Cell Preparation:

    • Prepare acute brain slices or cultured neurons known to express mGluR1.

    • For whole-cell patch-clamp recordings, use a glass pipette with a resistance of 3-5 MΩ filled with an appropriate internal solution.

  • Recording:

    • Establish a stable whole-cell recording.

    • Clamp the cell at a holding potential of -70 mV.

    • Record baseline synaptic activity or responses to agonist application.

  • Agonist Application:

    • Apply a specific mGluR1 agonist, such as (S)-3,5-DHPG, to elicit a baseline response (e.g., an inward current or a change in membrane potential).

  • Antagonist Application:

    • Bath-apply this compound at the desired concentration. Allow for a pre-incubation period of at least 10-15 minutes to ensure receptor occupancy.

  • Post-Antagonist Response:

    • Re-apply the mGluR1 agonist in the presence of this compound.

    • A reduction in the agonist-induced response is indicative of antagonism.

  • Washout:

    • Wash out the antagonist to observe any recovery of the agonist-induced response.

Visualizations

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq/G11 Gq/G11 mGluR1->Gq/G11 Activates Desmethyl-YM-298198 Desmethyl-YM-298198 Desmethyl-YM-298198->mGluR1 Inhibits PLC PLC Gq/G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2+ Ca2+ Release ER->Ca2+ Troubleshooting_Workflow Start Start Unexpected_Effect Unexpected Electrophysiological Effect Observed Start->Unexpected_Effect No_Effect No Effect Unexpected_Effect->No_Effect Opposite_Effect Opposite Effect Unexpected_Effect->Opposite_Effect High_Variability High Variability Unexpected_Effect->High_Variability Check_Compound Check Compound Integrity and Concentration No_Effect->Check_Compound Check_Expression Verify mGluR1 Expression No_Effect->Check_Expression Check_Off_Target Investigate Off-Target Effects Opposite_Effect->Check_Off_Target Check_Allosteric Consider Allosteric Modulation Opposite_Effect->Check_Allosteric Check_Application Verify Drug Application Consistency High_Variability->Check_Application Check_Conditions Ensure Stable Experimental Conditions High_Variability->Check_Conditions Resolve Issue Resolved Check_Compound->Resolve Check_Expression->Resolve Check_Off_Target->Resolve Check_Allosteric->Resolve Check_Application->Resolve Check_Conditions->Resolve

References

"Desmethyl-YM-298198 hydrochloride" and potential for cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Desmethyl-YM-298198 hydrochloride, with a focus on its potential for cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of YM-298198 and is characterized as a high-affinity, selective, and noncompetitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] Its primary mechanism of action is to block the signaling pathway activated by the binding of glutamate to mGluR1.

Q2: Is this compound known to be cytotoxic?

Q3: What are the typical signs of cytotoxicity I should look for in my cell cultures when treating with this compound?

Common indicators of cytotoxicity include:

  • A decrease in the number of viable cells.

  • Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.

  • An increase in the population of dead cells, which can be quantified by assays that measure membrane integrity (e.g., LDH assay or trypan blue exclusion).

  • Induction of apoptosis, identifiable by markers like Annexin V staining.

Q4: I am not observing any cytotoxic effects in my experiments. What could be the reason?

Several factors could contribute to a lack of observable cytotoxicity:

  • Cell Line Specificity: The cytotoxic effects of mGluR1 antagonists can be cell-type dependent. The expression level of mGluR1 in your chosen cell line is a critical factor. Cells with low or no mGluR1 expression may not be sensitive to the compound.

  • Compound Concentration: The concentration of this compound used may be too low to induce a cytotoxic response. It is recommended to perform a dose-response experiment to determine the optimal concentration range.

  • Treatment Duration: The incubation time with the compound may be insufficient to induce detectable cytotoxicity. A time-course experiment is advisable.

  • Solubility Issues: Ensure that the compound is fully dissolved in the culture medium. Poor solubility can lead to a lower effective concentration. This compound is soluble in DMSO.[6]

  • Assay Sensitivity: The cytotoxicity assay you are using may not be sensitive enough to detect subtle changes in cell viability. Consider using multiple, complementary assays.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays.

  • Possible Cause: Uneven cell seeding, leading to variability in cell numbers across wells.

    • Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.

  • Possible Cause: Edge effects in multi-well plates, where wells on the periphery of the plate evaporate more quickly.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.

  • Possible Cause: Incomplete dissolution of the formazan (B1609692) product in MTT assays.

    • Solution: After adding the solubilization solution, ensure the plate is agitated on an orbital shaker for a sufficient amount of time to completely dissolve the crystals.[7]

Issue 2: High background signal in the LDH cytotoxicity assay.

  • Possible Cause: High spontaneous LDH release from control cells.

    • Solution: This may indicate that the cells are unhealthy or stressed. Ensure optimal cell culture conditions, including proper media, CO2 levels, and humidity. Avoid over-confluency.

  • Possible Cause: Contamination of the cell culture.

    • Solution: Regularly check cultures for signs of microbial contamination. Use aseptic techniques and periodically test for mycoplasma.

  • Possible Cause: LDH present in the serum of the culture medium.

    • Solution: Use heat-inactivated serum or a serum-free medium for the assay period if compatible with your cell line.

Quantitative Data on mGluR1 Antagonist Cytotoxicity

While specific data for this compound is not available, the following table presents hypothetical data based on published results for other mGluR1 antagonists in U87 glioma cells to serve as a reference for expected outcomes.

ParametermGluR1 Antagonist (e.g., BAY36-7620)Vehicle Control
Cell Viability (MTT Assay)
24h TreatmentDecreased in a dose-dependent mannerNo significant change
48h TreatmentFurther decrease in a dose-dependent mannerNo significant change
Cytotoxicity (LDH Assay)
24h TreatmentIncreased LDH release in a dose-dependent mannerBaseline LDH release
48h TreatmentFurther increase in LDH releaseBaseline LDH release
Apoptosis (Annexin V Assay)
% Early Apoptotic CellsIncreasedBaseline
% Late Apoptotic/Necrotic CellsIncreasedBaseline

Note: This table is a representation of expected trends based on the literature for mGluR1 antagonists and should be confirmed experimentally for this compound.[3][4]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells into a purple formazan product.[1][7][8]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well.

  • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay quantifies the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[9][10][11]

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

Procedure:

  • Seed cells and treat with this compound as described in the MTT assay protocol.

  • Set up controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the assay endpoint.

    • Medium background: Medium without cells.

  • At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution (if required by the kit).

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This method detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.[12][13]

Materials:

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound.

  • After treatment, collect both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Visualizations

Signaling Pathway

mGluR1_Cytotoxicity_Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates Gq Gq protein mGluR1->Gq Activates PI3K PI3K mGluR1->PI3K Activates Desmethyl_YM Desmethyl-YM-298198 hydrochloride Desmethyl_YM->mGluR1 Inhibits PLC PLC Gq->PLC PLC->PI3K Crosstalk Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Proposed signaling pathway for mGluR1 antagonist-induced cytotoxicity.

Experimental Workflow

Cytotoxicity_Workflow start Start: Cell Culture seeding Seed cells in multi-well plates start->seeding treatment Treat with Desmethyl-YM-298198 HCl (Dose-response & Time-course) seeding->treatment assays Perform Cytotoxicity Assays treatment->assays mtt MTT Assay (Metabolic Activity) assays->mtt ldh LDH Assay (Membrane Integrity) assays->ldh apoptosis Annexin V/PI Staining (Apoptosis) assays->apoptosis analysis Data Analysis (IC50, % Cytotoxicity) mtt->analysis ldh->analysis apoptosis->analysis end End: Conclusion on Cytotoxicity analysis->end

Caption: General experimental workflow for assessing cytotoxicity.

References

"Desmethyl-YM-298198 hydrochloride" ensuring specificity in mGluR1 antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Desmethyl-YM-298198 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring specificity in mGluR1 antagonism during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of YM-298198, which is a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] As a non-competitive antagonist, it binds to an allosteric site on the mGluR1 receptor, rather than competing with the endogenous ligand glutamate at the orthosteric binding site. This binding prevents the conformational change required for receptor activation, thereby inhibiting downstream signaling pathways.

Q2: What is the potency of this compound at the mGluR1 receptor?

This compound is a high-affinity mGluR1 antagonist with a reported half-maximal inhibitory concentration (IC50) of 16 nM.

Q3: How can I ensure the specificity of this compound for mGluR1 in my experiments?

Ensuring specificity is crucial for the correct interpretation of your results. While this compound is reported to be a selective mGluR1 antagonist, it is best practice to empirically determine its selectivity profile in your experimental system. This can be achieved by:

  • Performing counter-screening assays: Test the compound against other mGluR subtypes (mGluR2-8) and a panel of other relevant receptors and ion channels to identify potential off-target effects.

  • Using a positive control: Employ a well-characterized, structurally different mGluR1 antagonist in parallel experiments to confirm that the observed effects are due to mGluR1 antagonism.

  • Using a negative control: In cell-based assays, use a cell line that does not express mGluR1 to demonstrate that the compound's effects are receptor-dependent.

  • Knockout/knockdown validation: If available, use mGluR1 knockout or knockdown models to confirm that the biological effect of the compound is absent in the absence of the target receptor.

Q4: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be stored as a solid at +4°C under desiccating conditions. For experimental use, it is soluble in DMSO up to 50 mM. Prepare stock solutions in DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Calcium Mobilization Assays

Problem: No or weak inhibition of the agonist-induced calcium signal.

Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles.
Incorrect Compound Concentration Verify the dilution calculations and the final concentration of the antagonist in the assay.
Low Agonist Concentration Ensure the agonist concentration used is sufficient to elicit a robust and reproducible calcium signal (typically EC80).
Cell Health Issues Check cell viability and morphology. Ensure cells are not overgrown or stressed.
Assay Buffer Composition Confirm that the assay buffer composition (e.g., pH, ion concentrations) is optimal for your cell line and receptor.
Incubation Time Optimize the pre-incubation time of the antagonist with the cells before adding the agonist. A longer pre-incubation may be required for some non-competitive antagonists to reach their binding site.

Problem: High background fluorescence.

Possible Cause Troubleshooting Step
Incomplete Dye Removal If using a wash-based calcium indicator dye, ensure thorough but gentle washing of the cells to remove extracellular dye.
Autofluorescent Compounds Test the intrinsic fluorescence of this compound at the concentrations used.
Cellular Stress Stressed or dying cells can exhibit elevated basal calcium levels. Ensure optimal cell culture conditions.
Electrophysiology Experiments

Problem: Inconsistent or no effect of this compound on synaptic transmission.

Possible Cause Troubleshooting Step
Compound Washout Ensure continuous perfusion of the antagonist during the recording period to maintain its effective concentration.
Receptor Desensitization Prolonged application of agonists can lead to receptor desensitization. Optimize the agonist application protocol.
Low Receptor Expression The level of mGluR1 expression can vary between different brain regions and neuronal populations. Confirm mGluR1 expression in your preparation.
Solubility Issues Ensure that the final concentration of the antagonist in the artificial cerebrospinal fluid (aCSF) does not exceed its solubility limit, which can be lower in aqueous solutions.
Incorrect Recording Parameters Verify that the recording parameters (e.g., holding potential, pipette solution) are appropriate for isolating the mGluR1-mediated currents.

Quantitative Data Summary

The following table summarizes the key pharmacological data for this compound and its parent compound, YM-298198.

CompoundTargetAssayPotency (IC50)Reference
This compound mGluR1-16 nM-
YM-298198 mGluR1Inositol phosphate (B84403) production16 nM-

Experimental Protocols

In Vitro Calcium Mobilization Assay for mGluR1 Antagonism

This protocol describes a method to assess the inhibitory effect of this compound on agonist-induced calcium mobilization in a cell line stably expressing human mGluR1.

Materials:

  • HEK293 cells stably expressing human mGluR1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • mGluR1 agonist (e.g., Glutamate or DHPG)

  • This compound

  • Black-walled, clear-bottom 96- or 384-well plates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the mGluR1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye, Pluronic F-127, and optionally probenecid in the assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare the agonist at a concentration that will give an EC80 response.

  • Assay:

    • If using a wash-based dye, gently wash the cells with assay buffer.

    • Add the different concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).

    • Place the plate in the fluorescence plate reader and record baseline fluorescence.

    • Inject the agonist into the wells and continue to record the fluorescence signal to measure the change in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the baseline fluorescence.

    • Plot the response as a function of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Electrophysiology Protocol for Assessing mGluR1 Antagonism in Brain Slices

This protocol outlines a method for evaluating the effect of this compound on mGluR1-mediated synaptic events in acute brain slices using whole-cell patch-clamp recordings.

Materials:

  • Rodent brain (e.g., mouse or rat)

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2

  • Internal pipette solution

  • Patch pipettes

  • Electrophysiology rig with amplifier, micromanipulator, and data acquisition system

  • This compound

  • mGluR1 agonist (e.g., DHPG)

Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.

  • Slice Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.

  • Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

    • Establish a whole-cell patch-clamp recording from a neuron of interest.

    • Record baseline synaptic activity.

  • Drug Application:

    • Bath-apply the mGluR1 agonist (e.g., DHPG) to induce a measurable change in synaptic transmission (e.g., a slow inward current or modulation of synaptic potentials).

    • After washing out the agonist, bath-apply this compound for a sufficient period to allow for equilibration.

    • Co-apply the agonist in the presence of the antagonist and record the response.

  • Data Analysis:

    • Measure the amplitude and/or frequency of the synaptic events before and after drug application.

    • Compare the agonist-induced response in the absence and presence of this compound to quantify the degree of antagonism.

Visualizations

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Antagonist Desmethyl-YM-298198 hydrochloride Antagonist->mGluR1 Inhibits (Allosteric)

Caption: mGluR1 signaling pathway and point of inhibition.

experimental_workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis cell_culture Cell Culture (mGluR1 expressing) calcium_assay Calcium Mobilization Assay cell_culture->calcium_assay binding_assay Radioligand Binding Assay cell_culture->binding_assay potency Determine Potency (IC₅₀) calcium_assay->potency binding_assay->potency specificity Assess Specificity binding_assay->specificity vs other receptors slice_prep Brain Slice Preparation electrophysiology Electrophysiology slice_prep->electrophysiology efficacy Evaluate Efficacy electrophysiology->efficacy animal_model Animal Model Selection behavioral_test Behavioral Testing animal_model->behavioral_test behavioral_test->efficacy

Caption: Experimental workflow for mGluR1 antagonist characterization.

References

"Desmethyl-YM-298198 hydrochloride" dealing with compound precipitation in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Desmethyl-YM-298198 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent compound precipitation in assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, which was dissolved in DMSO, precipitated upon dilution into my aqueous assay buffer. Why is this happening?

A1: This is a common issue when diluting compounds from a high-concentration DMSO stock into an aqueous buffer.[1] this compound is soluble in DMSO up to 50 mM, but its solubility in aqueous solutions is significantly lower. When the DMSO stock is added to the buffer, the final DMSO concentration may not be sufficient to keep the compound in solution, leading to precipitation.[1]

Q2: What is the maximum recommended final concentration of this compound in a typical cell-based or biochemical assay?

A2: While the maximum concentration can be buffer-dependent, it is crucial to stay well below the compound's aqueous solubility limit. It is recommended to perform a solubility test in your specific assay buffer.[2] Generally, for compounds with limited aqueous solubility, keeping the final concentration in the low micromolar range and the final DMSO concentration between 0.1% and 0.5% is a good starting point to avoid precipitation.

Q3: I observed precipitation in my stock solution of this compound in DMSO. What should I do?

A3: Precipitation in the DMSO stock can occur due to improper storage or freeze-thaw cycles.[3] If you observe precipitates, gently warm the solution and vortex thoroughly to redissolve the compound.[1] To prevent this, store your stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Before use, always visually inspect the thawed aliquot for any signs of precipitation.[2]

Q4: Can the type of assay buffer influence the solubility of this compound?

A4: Yes, the composition of the assay buffer, including pH, salt concentration, and the presence of proteins (like BSA or serum), can significantly impact compound solubility.[3] It is advisable to test the solubility of this compound in the final assay buffer before proceeding with your experiments.

Q5: My assay results are inconsistent and show poor dose-response curves. Could this be related to compound precipitation?

A5: Absolutely. Compound precipitation leads to an inaccurate concentration of the compound in the assay, which can result in inconsistent results, shallow or erratic dose-response curves, and incorrect potency values (IC50/EC50).[2] Even if precipitation is not visible to the naked eye, microscopic precipitates can form and affect the outcome.[3]

Troubleshooting Guides

Issue 1: Visible Precipitation in Assay Wells

Symptoms:

  • Cloudiness or turbidity in the wells after adding the compound.

  • Visible particles settled at the bottom of the wells.

Troubleshooting Steps:

  • Visual Confirmation: Carefully inspect the assay plate against a dark background to confirm precipitation.

  • Solubility Test: Perform a kinetic solubility assay in your specific assay buffer to determine the maximum soluble concentration.

  • Optimize Dilution: Modify your dilution scheme to lower the final compound concentration and/or increase the final DMSO concentration (while ensuring it's tolerated by your assay).

  • Buffer Modification: If possible, adjust the buffer composition. Adding a small amount of a non-ionic surfactant or increasing the protein concentration (e.g., BSA) might improve solubility.

Experimental Protocol: Kinetic Solubility Assessment
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution of the compound in DMSO in a 96-well plate.

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing your final assay buffer (e.g., 198 µL). This creates a range of compound concentrations in a constant final DMSO percentage.

  • Incubate the plate under your standard assay conditions (e.g., room temperature for 1 hour).

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.

Data Presentation: Example Solubility Data
Final Compound Concentration (µM)Final DMSO (%)Absorbance (620 nm)Observation
1001.00.550Heavy Precipitation
501.00.275Moderate Precipitation
251.00.110Slight Precipitation
101.00.055Clear
51.00.052Clear
11.00.051Clear

Visualization: Troubleshooting Workflow for Precipitation

G A Precipitation Observed in Assay B Perform Kinetic Solubility Test in Assay Buffer A->B C Is Compound Soluble at Desired Concentration? B->C D Proceed with Assay C->D Yes E Lower Compound Concentration C->E No H Re-evaluate Solubility E->H F Modify Dilution Protocol (e.g., intermediate dilution) F->H G Optimize Assay Buffer (e.g., add solubilizing agents) G->H H->C

Caption: Workflow for troubleshooting compound precipitation.

Issue 2: Inconsistent Assay Results and Poor Reproducibility

Symptoms:

  • High variability between replicate wells.

  • Shallow or inconsistent dose-response curves.

  • IC50/EC50 values that vary significantly between experiments.

Troubleshooting Steps:

  • Check Stock Solution: Ensure your DMSO stock solution is fully dissolved and has been stored correctly.

  • Mixing Technique: After adding the compound to the assay buffer, ensure thorough but gentle mixing. Vigorous mixing can sometimes promote precipitation.[4]

  • Pre-incubation: Allow the compound to equilibrate in the assay buffer for a short period before adding cells or other reagents.[1]

  • Control Wells: Include "compound only" wells (without cells or target protein) to visually inspect for precipitation at the highest concentration used.

Experimental Protocol: Improving Compound Addition to Assays
  • Thaw your aliquoted this compound DMSO stock and ensure it is at room temperature and fully dissolved.

  • Perform a serial dilution of your compound in 100% DMSO.

  • For the final dilution into the aqueous assay buffer, add the small volume of DMSO stock to the larger volume of buffer while gently vortexing or tapping the tube to ensure rapid dispersion.

  • Visually inspect the solution for any signs of precipitation.

  • Pre-incubate the diluted compound in the assay buffer for 15-30 minutes at the assay temperature before adding it to the cells or target.

Visualization: Logical Flow for Ensuring Compound Solubility

G cluster_0 Stock Solution Preparation cluster_1 Assay Preparation A Dissolve in 100% Anhydrous DMSO B Aliquot into Single-Use Tubes A->B C Store at -80°C B->C D Thaw Aliquot & Visually Inspect E Prepare Intermediate Dilution in DMSO D->E F Add to Assay Buffer with Gentle Mixing E->F G Pre-incubate Diluted Compound F->G H Add to Assay Plate G->H

Caption: Best practices for handling and diluting this compound.

References

"Desmethyl-YM-298198 hydrochloride" impact on basal synaptic transmission

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of YM-298198 hydrochloride?

A1: YM-298198 hydrochloride is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor type 1 (mGluR1).[1][2] It binds to the receptor to inhibit the actions of glutamate, the primary excitatory neurotransmitter in the central nervous system. mGluR1 is a G-protein coupled receptor that, upon activation, typically initiates a signaling cascade involving Gq/11 proteins, phospholipase C (PLC), and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5]

Q2: What is the known impact of YM-298198 hydrochloride on basal excitatory synaptic transmission?

A2: Research has specifically shown that YM-298198 hydrochloride inhibits the synaptically-activated mGluR1-mediated slow excitatory postsynaptic potential (EPSP) in cerebellar Purkinje neurons.[1][2] Importantly, this action is specific, as the compound has been demonstrated to have no effect on fast AMPA receptor-mediated synaptic transmission in the cerebellum.[1][2] This suggests that YM-298198 hydrochloride selectively targets the metabotropic component of glutamatergic transmission without altering the fast ionotropic component.

Q3: Are there known effects of mGluR1 antagonists, like YM-298198 hydrochloride, on inhibitory synaptic transmission?

A3: While specific data for YM-298198 hydrochloride is limited, the broader class of mGluR1 antagonists has been shown to modulate inhibitory transmission. For instance, some studies indicate that mGluR1 antagonists can enhance GABAergic synaptic transmission.[6] Activation of mGluR1 has been shown to depress inhibitory postsynaptic currents (IPSCs), and this effect can be blocked by mGluR1 antagonists.[7] This suggests an indirect role in regulating the balance of excitation and inhibition in the brain.

Q4: Can YM-298198 hydrochloride be used to study synaptic plasticity?

A4: Yes, as an mGluR1 antagonist, YM-298198 hydrochloride is a valuable tool for investigating the role of mGluR1 in synaptic plasticity. mGluR1 is known to be involved in various forms of synaptic plasticity, including long-term depression (LTD) and long-term potentiation (LTP).[8][9][10] By selectively blocking mGluR1, researchers can dissect the contribution of this receptor to the induction and expression of synaptic plasticity.

Troubleshooting Guides

Problem: No effect of YM-298198 hydrochloride on fast excitatory postsynaptic potentials (EPSPs) is observed.

  • Possible Cause: This is the expected outcome. YM-298198 hydrochloride is a selective mGluR1 antagonist and has been shown to not affect fast AMPA receptor-mediated transmission.[1][2]

  • Solution: To observe an effect, you need to be measuring a synaptic response that is mediated by mGluR1, such as the slow EPSP in cerebellar Purkinje cells.[1]

Problem: The inhibitory effect of YM-298198 hydrochloride is slow to appear and wash out.

  • Possible Cause: YM-298198 is a lipophilic compound, which can lead to slower kinetics of inhibition and reversal upon washout in brain slice preparations.[1]

  • Solution: Allow for a longer application time to reach equilibrium and a prolonged washout period to observe reversal of the effect. For example, in cerebellar slices, it took approximately 10 minutes for the inhibition of the mGluR1-mediated EPSP to reach equilibrium.[1]

Quantitative Data

Table 1: Effect of YM-298198 Hydrochloride on mGluR1-mediated Synaptic Transmission in Cerebellar Purkinje Cells

ParameterAgonistYM-298198 ConcentrationEffectReference
Slow EPSP AmplitudeSynaptic StimulationIC₅₀: 24 nMInhibition[1][2]
Fast AMPA-mediated EPSCSynaptic StimulationUp to 1 µMNo Effect[1]
Inward CurrentDHPG (mGluR1 agonist)1 µMAbolished[1]

Experimental Protocols

Key Experiment: Patch-Clamp Recording from Cerebellar Purkinje Cells

This protocol is based on the methodology described by Fukunaga et al. (2007).[1]

  • Slice Preparation:

    • Prepare 250 µm thick parasagittal slices from the cerebellum of Sprague-Dawley rats (21-30 days old) in cold (4-8°C) artificial cerebrospinal fluid (aCSF).

    • The aCSF should contain (in mM): 120 NaCl, 2 KCl, 2 CaCl₂, 26 NaHCO₃, 1.19 MgSO₄, 1.18 KH₂PO₄, and 11 D-glucose, equilibrated with 95% O₂ and 5% CO₂.

    • Allow slices to recover in a chamber at 35°C for approximately 1 hour, then cool to room temperature.

  • Electrophysiological Recording:

    • Transfer a slice to a recording chamber perfused with warmed aCSF (29-31°C) at a rate of 1.5 ml/min.

    • Perform whole-cell patch-clamp recordings from visually identified Purkinje cells.

    • Use patch electrodes with a resistance of 1.4-2.0 MΩ.

    • To isolate the mGluR1-mediated slow EPSP, stimulate parallel fibers with a brief train of stimuli in the presence of antagonists for ionotropic glutamate receptors (e.g., CNQX and AP5) and GABA receptors (e.g., picrotoxin).

    • Apply YM-298198 hydrochloride at the desired concentration to the perfusion bath and record the change in the slow EPSP amplitude.

Signaling Pathways and Experimental Workflows

mGluR1_Signaling_Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq11 Gq/11 mGluR1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream YM298198 YM-298198 YM298198->mGluR1 Inhibits

Caption: Canonical signaling pathway of mGluR1 activation and its inhibition by YM-298198.

Experimental_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_experiment Experimental Protocol cluster_analysis Data Analysis prep1 Cerebellar Slice Preparation (250 µm) prep2 Recovery (1 hr, 35°C) prep1->prep2 rec1 Transfer to Recording Chamber prep2->rec1 rec2 Whole-cell Patch-clamp Purkinje Neuron rec1->rec2 rec3 Isolate mGluR1-EPSP (with antagonists) rec2->rec3 exp1 Record Baseline mGluR1-EPSP rec3->exp1 exp2 Bath Apply YM-298198 exp1->exp2 exp3 Record EPSP in presence of drug exp2->exp3 exp4 Washout exp3->exp4 ana1 Measure EPSP Amplitude exp4->ana1 ana2 Calculate % Inhibition ana1->ana2 ana3 Determine IC₅₀ ana2->ana3

Caption: Workflow for investigating the effect of YM-298198 on mGluR1-mediated EPSPs.

References

"Desmethyl-YM-298198 hydrochloride" long-term stability of frozen stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of frozen stock solutions of Desmethyl-YM-298198 hydrochloride, addressing common questions and potential issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

The solid form of this compound can be stored for up to 12 months at +4°C under desiccating conditions.

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO, up to 50 mM. To prepare a stock solution, dissolve the solid compound in high-purity DMSO to your desired concentration.

Q3: Is there specific data on the long-term stability of frozen stock solutions of this compound?

Currently, there is no publicly available data specifically detailing the long-term stability of frozen stock solutions of this compound. However, stability data for the parent compound, YM-298198 hydrochloride, can be used as a guideline.

Q4: What is the stability of the parent compound, YM-298198 hydrochloride, in a frozen stock solution?

Stock solutions of the parent compound, YM-298198 hydrochloride, are reported to be stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C[1]. To prevent degradation from repeated freeze-thaw cycles, it is recommended to prepare aliquots of the stock solution[1].

Q5: How can I assess the stability of my own frozen stock solution of this compound?

It is highly recommended to perform an in-house stability study. This typically involves storing aliquots of the stock solution at the desired frozen temperature (e.g., -20°C or -80°C) and testing them at regular intervals (e.g., 1, 3, and 6 months). The stability can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for any degradation products and to quantify the compound's purity over time[2].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in stock solution after thawing The compound may have low solubility in the chosen solvent at lower temperatures, or the concentration may be too high.Gently warm the solution and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution at a lower concentration.
Inconsistent experimental results using the same stock solution The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.Prepare fresh aliquots from a new stock solution and avoid multiple freeze-thaw cycles. Perform a stability check on an older aliquot using an analytical method like HPLC to confirm degradation.
Unexpected biological inactivity The compound may have degraded over time in the frozen stock solution.Verify the concentration and purity of the stock solution using a suitable analytical technique. If degradation is confirmed, use a freshly prepared stock solution for your experiments. For in vivo studies, it is always recommended to use freshly prepared solutions[1].

Stability of YM-298198 hydrochloride Frozen Stock Solutions (Reference Data)

Since specific data for this compound is unavailable, the following table summarizes the stability of its parent compound, YM-298198 hydrochloride, in frozen stock solutions. This can be used as a preliminary guideline.

Storage TemperatureRecommended Storage DurationKey Considerations
-20°C 1 month[1]Store in sealed containers, protected from moisture[1].
-80°C 6 months[1]Aliquot to avoid repeated freeze-thaw cycles[1].

Experimental Protocol: Long-Term Stability Assessment of Frozen Stock Solutions

This protocol outlines a general procedure for assessing the long-term stability of a frozen stock solution of this compound.

1. Preparation of Stock Solution:

  • Dissolve this compound in high-purity DMSO to a final concentration of 10 mM.
  • Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.

2. Aliquoting and Storage:

  • Dispense the stock solution into multiple small, tightly sealed cryovials (e.g., 20 µL aliquots).
  • Prepare enough aliquots for all planned time points.
  • Store the aliquots at your desired frozen temperature (-20°C or -80°C), protected from light.

3. Stability Testing Time Points:

  • Establish a testing schedule. Recommended time points include:
  • Time 0 (baseline)
  • 1 month
  • 3 months
  • 6 months
  • 12 months

4. Analytical Method:

  • At each time point, retrieve one aliquot from storage.
  • Allow the aliquot to thaw completely at room temperature.
  • Analyze the sample using a validated stability-indicating analytical method, such as reverse-phase HPLC with a UV detector[2].
  • The method should be able to separate the parent compound from potential degradation products.

5. Data Analysis:

  • At each time point, determine the purity of the this compound in the sample.
  • Compare the purity at each time point to the initial purity at Time 0.
  • A significant decrease in purity or the appearance of new peaks (degradation products) indicates instability under the tested storage conditions.

Experimental Workflow for Stability Assessment

Stability_Workflow A Prepare Stock Solution (e.g., 10 mM in DMSO) B Aliquot into Cryovials A->B Dispense C Store at -20°C or -80°C B->C Store D Time Point Analysis (0, 1, 3, 6, 12 months) C->D Retrieve at intervals E Thaw Aliquot D->E F Analyze by HPLC E->F G Determine Purity and Degradation F->G H Compare to Time 0 Data G->H I Assess Long-Term Stability H->I

Caption: Workflow for assessing the long-term stability of frozen stock solutions.

References

"Desmethyl-YM-298198 hydrochloride" interaction with plasticware or tubing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interactions of Desmethyl-YM-298198 hydrochloride with common laboratory plasticware and tubing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its interaction with plasticware a concern?

This compound is a high-affinity, selective, and noncompetitive mGluR1 antagonist. Like many small molecules, it has the potential to interact with laboratory plastics. This can lead to two primary issues:

  • Adsorption: The compound may stick to the surface of the plastic, reducing its effective concentration in your experimental solution and leading to inaccurate results.

  • Leaching: Chemicals from the plastic (e.g., plasticizers, slip agents, or monomers) can get into your solution, potentially interfering with your assay or introducing contaminants.

Q2: What are the common types of laboratory plastics I should be aware of?

Common laboratory plastics include:

  • Polypropylene (B1209903) (PP): A versatile plastic with good chemical resistance to many acids, bases, and organic solvents. It is often used for microcentrifuge tubes, pipette tips, and storage containers.

  • Polystyrene (PS): A clear, rigid plastic commonly used for petri dishes, multi-well plates, and serological pipettes. It has more limited chemical resistance compared to polypropylene, especially to organic solvents.

  • Polyethylene (PE): Comes in low-density (LDPE) and high-density (HDPE) forms. It is flexible and has good chemical resistance, often used for bottles and tubing.

  • Polyvinyl Chloride (PVC): Often used for tubing, but can be a source of leachable plasticizers.

Q3: How might this compound, as a hydrochloride salt, interact with plastic surfaces?

Desmethyl-YM-298198 is a heterocyclic organic compound, and its hydrochloride salt form introduces ionic characteristics. The potential for interaction with plastic surfaces is influenced by a combination of factors:

  • Hydrophobic Interactions: The organic, non-polar parts of the molecule can be attracted to the hydrophobic surfaces of plastics like polypropylene and polystyrene.

  • Ionic Interactions: While less common with inert plastics, residual surface charges or functional groups on the plastic could potentially interact with the charged portion of the hydrochloride salt.

Q4: My experimental results are inconsistent. Could interaction with plasticware be the cause?

Yes, inconsistent results are a common symptom of compound-plastic interactions. If you observe variability between experiments, or between different batches of plasticware, it is prudent to investigate potential adsorption or leaching issues.

Troubleshooting Guide

If you suspect that your experimental results are being affected by interactions between this compound and your plasticware, follow these troubleshooting steps.

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"Desmethyl-YM-298198 hydrochloride" and its effects on cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Desmethyl-YM-298198 hydrochloride in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a derivative of YM-298198, which is known as a selective, non-competitive antagonist for the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] It is a synthetic small molecule with a molecular weight of 364.9 Da.[2] It is intended for laboratory research use only.

Q2: What is the mechanism of action of this compound?

As a derivative of the mGluR1 antagonist YM-298198, it is presumed to act as an antagonist of the mGluR1 receptor. The parent compound, YM-298198, is a high-affinity, non-competitive antagonist, meaning it binds to a site on the receptor different from the glutamate binding site to prevent its activation.[1] mGluR1 is a G-protein coupled receptor that, upon activation, typically initiates the phospholipase C (PLC) signaling pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] This results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[4][5] By antagonizing this receptor, this compound is expected to inhibit these downstream signaling events.

Q3: How should I store and handle this compound?

This compound should be stored under desiccating conditions at room temperature or +4°C for long-term storage (up to 12 months).[2] It is shipped at ambient temperatures.[2] For experimental use, it is soluble in DMSO up to 50 mM.[2] It is recommended to prepare a concentrated stock solution in DMSO, which can then be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Q4: What is the recommended working concentration for this compound?

The optimal working concentration is highly dependent on the cell line and the specific experimental conditions. Since this is a research compound, a dose-response experiment is crucial to determine the effective concentration range for your specific assay. Based on the parent compound's potency (IC50 of 16 nM for inhibiting glutamate-induced effects), a wide range of concentrations should initially be tested.[1] A common starting point for a new small molecule might be a range from low nanomolar to high micromolar (e.g., 10 nM to 100 µM).

Troubleshooting Cell Viability Assays

Issue 1: No significant effect on cell viability observed.
Potential Cause Recommended Solution
Incorrect Compound Concentration The concentration may be too low for the specific cell line. Perform a dose-response experiment with a broader range of concentrations.
Short Treatment Duration The incubation time may be insufficient to induce a biological effect. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.[6]
Compound Degradation Improper storage or handling may have led to degradation. Prepare fresh stock solutions from the solid compound and store them appropriately.[1]
Cell Line Resistance The chosen cell line may not express mGluR1 or may have intrinsic resistance mechanisms. Confirm mGluR1 expression in your cell line via qPCR or Western blot. Consider testing a positive control cell line known to express mGluR1.
Low Cell Seeding Density Sparse cells can have altered growth rates and sensitivity to treatments. Optimize the initial cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.[7]
Issue 2: High variability between replicate wells.
Potential Cause Recommended Solution
Uneven Cell Seeding Inconsistent cell numbers across wells can lead to significant data scatter. Ensure the cell suspension is homogenous by mixing thoroughly before and during plating. Use a multichannel pipette for consistency.
Edge Effects Evaporation from the outer wells of a microplate can concentrate media components and the test compound. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Incomplete Dissolution of Formazan (B1609692) Crystals (MTT/XTT assay) Leads to inaccurate absorbance readings. Ensure complete solubilization by pipetting up and down multiple times after adding the solubilization solution (e.g., DMSO). Incubate for a sufficient time to dissolve all crystals.[8]
Compound Precipitation The compound may not be fully soluble at the tested concentration in the culture medium. Visually inspect the wells for any precipitate. If precipitation occurs, consider lowering the concentration or using a different solvent system (ensure final solvent concentration is non-toxic, typically <0.5% for DMSO).[9]
Issue 3: Unexpected decrease in viability in vehicle control wells.
Potential Cause Recommended Solution
Solvent Toxicity The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final concentration of the solvent in the culture medium is not toxic to your cells (typically below 0.5%). Run a vehicle-only control series to determine the tolerance of your cell line.[9]
Contamination Bacterial or fungal contamination can affect cell health and assay results. Practice aseptic techniques and regularly check for contamination.
Poor Cell Health Cells may be unhealthy due to over-confluency, high passage number, or nutrient depletion. Use cells within a consistent and low passage number range. Ensure optimal culture conditions are maintained.[9]
Issue 4: Assay signal is too low or too high across the entire plate.
Potential Cause Recommended Solution
Incorrect Cell Number Too few cells will result in a low signal, while too many cells can lead to signal saturation or nutrient depletion. Perform a cell titration experiment to determine the optimal seeding density for your assay.[10]
Sub-optimal Incubation Time Incubation time with the assay reagent (e.g., MTT, XTT, Calcein-AM) may be too short or too long. Optimize the incubation time for the specific assay and cell line to ensure the signal is within the linear range of detection.[7]
Reagent Degradation Assay reagents can degrade if stored improperly or exposed to light. Store reagents according to the manufacturer's instructions and prepare fresh working solutions for each experiment.
Instrument Settings Incorrect wavelength settings or gain on the plate reader can lead to inaccurate readings. Verify the correct excitation/emission wavelengths for the assay and optimize the instrument settings.[8]

Data Presentation

Quantitative data from dose-response and time-course experiments should be organized systematically. Below are template tables to guide data recording and analysis.

Table 1: Example of Dose-Response Data for this compound

This table is a template for organizing data from a dose-response experiment using an MTT assay after a 48-hour treatment. Researchers should replace the example data with their own experimental results.

Concentration (µM)Absorbance (570 nm) Replicate 1Absorbance (570 nm) Replicate 2Absorbance (570 nm) Replicate 3Mean Absorbance% Cell Viability (Relative to Vehicle Control)
0 (Vehicle Control)1.2541.2881.2711.271100%
0.011.2491.2651.2581.25798.9%
0.11.1521.1891.1701.17092.1%
10.9881.0120.9950.99878.5%
100.6320.6550.6410.64350.6%
1000.2100.2250.2180.21817.1%

Table 2: Example of Time-Course Data for this compound at a Fixed Concentration (e.g., 10 µM)

This table is a template for organizing data from a time-course experiment. Researchers should replace the example data with their own experimental results.

Treatment Time (hours)% Cell Viability (Relative to Vehicle Control)
1285.2% ± 4.5%
2468.7% ± 5.1%
4850.6% ± 3.8%
7235.4% ± 4.2%

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Readout: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

Protocol 2: XTT Assay for Cell Viability

The XTT assay is similar to the MTT assay but produces a water-soluble formazan product, eliminating the need for a solubilization step.[11]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Reagent Preparation: Immediately before use, prepare the activated XTT solution by mixing the XTT reagent and the activation reagent/electron-coupling reagent according to the manufacturer's instructions (e.g., add 0.1 mL of Activation Reagent to 5.0 mL of XTT Reagent).[10]

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Readout: Shake the plate gently to evenly distribute the color. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm is often used for background correction.[10]

Protocol 3: Calcein-AM Assay for Cell Viability

The Calcein-AM assay uses a non-fluorescent, cell-permeable dye that is converted by intracellular esterases in live cells to the intensely fluorescent calcein.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Use of a black-walled microplate is recommended to reduce background fluorescence.[12]

  • Reagent Preparation: Prepare a Calcein-AM working solution (typically 1-5 µM) in PBS or serum-free medium. Protect the solution from light.

  • Medium Removal: Carefully remove the treatment medium from the wells. Wash the cells gently with 100 µL of PBS.

  • Calcein-AM Addition: Add 100 µL of the Calcein-AM working solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.[12]

  • Readout: Measure the fluorescence using a microplate reader with excitation at ~490 nm and emission at ~520 nm.[12]

Visualizations

Experimental and Troubleshooting Workflows

G cluster_0 Experimental Workflow cluster_1 Troubleshooting Logic A 1. Optimize Cell Seeding Density B 2. Seed Cells in 96-well Plate (24h incubation) A->B C 3. Treat with Desmethyl-YM-298198 HCl (Dose-response & time-course) B->C D 4. Add Viability Reagent (MTT, XTT, or Calcein-AM) C->D E 5. Incubate as per Protocol D->E F 6. Measure Signal (Absorbance or Fluorescence) E->F G 7. Analyze Data (Calculate % Viability, IC50) F->G Start Unexpected Results? Q1 High Variability? Start->Q1 Yes Q2 No Effect Observed? Start->Q2 No Sol1 Check Seeding Uniformity Avoid Edge Effects Q1->Sol1 Q3 Control Viability Low? Q2->Q3 No Sol2 Check Concentration & Duration Confirm Target Expression Q2->Sol2 Sol3 Test for Solvent Toxicity Check for Contamination Q3->Sol3

Caption: General experimental and troubleshooting workflows.

mGluR1 Signaling Pathway

G Glutamate Glutamate mGluR1 mGluR1 Receptor Glutamate->mGluR1 Activates Gq Gq Protein mGluR1->Gq Activates Compound Desmethyl-YM-298198 HCl Compound->mGluR1 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca2+ Increase ER->Ca Releases Ca2+ Ca->PKC Activates Response Cellular Responses (e.g., Gene Expression, Synaptic Plasticity) Ca->Response PKC->Response

Caption: Simplified mGluR1 signaling pathway.

References

"Desmethyl-YM-298198 hydrochloride" minimizing non-specific binding in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in assays involving Desmethyl-YM-298198 hydrochloride, a derivative of the selective mGluR1 antagonist, YM 298198.[1]

Troubleshooting Guide: Minimizing Non-Specific Binding

High non-specific binding can obscure specific signals, leading to inaccurate measurements of receptor affinity (Kd) and density (Bmax).[2] This guide addresses common issues and provides solutions to optimize your experiments.

ProblemPotential CauseRecommended Solution
High background signal across all wells Radioligand Issues: The radiolabeled version of this compound may be hydrophobic, leading to higher non-specific binding.[3] The radiochemical purity might also be below the ideal >90%.[3]Use the radioligand at a concentration at or below its Kd value.[3][4] Verify the radiochemical purity of your ligand. Consider using a different radioligand if non-specific binding remains high.[5]
Suboptimal Assay Buffer: The buffer composition may be promoting non-specific interactions.Include blocking agents like Bovine Serum Albumin (BSA) (e.g., 0.1-1%) in the assay buffer to saturate non-specific binding sites.[2][4][6] Adjusting the ionic strength with salts or adding a non-ionic detergent like Tween-20 (e.g., 0.05%) can also help.[4][6]
Filter and Apparatus Binding: The radioligand may be binding to the filter membranes or assay plates.Pre-soak glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce ligand binding to the filter.[2] Testing different filter materials is also recommended.[4]
Inconsistent results between replicates Inadequate Washing: Insufficient or improper washing can leave unbound radioligand trapped, leading to variable background counts.Increase the number and/or volume of wash steps.[2][4] Use ice-cold wash buffer to slow the dissociation of the specifically bound radioligand.[2][4] Ensure rapid washing immediately after filtration.[2]
Excessive Membrane Protein: Too much membrane protein can increase the number of non-specific binding sites.Titrate the amount of cell membrane preparation used in the assay. A typical range is 100-500 µg of membrane protein per well.[4]
Low specific binding signal Incorrect concentration of competitor: The concentration of the "cold" ligand used to determine non-specific binding may be too low or too high.Use a high concentration of a non-radiolabeled competitor that also binds to the target receptor to occupy specific sites.[2] A general rule is to use the unlabeled compound at a concentration equal to 100 times its Kd for the receptor.[5]

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it problematic?

A1: Non-specific binding refers to the interaction of a ligand, such as this compound, with components in the assay system other than its intended target receptor (e.g., mGluR1).[2][4] This can include binding to lipids, other proteins, plastic surfaces of the assay plate, and filter membranes.[2][4] High non-specific binding can mask the true specific binding signal, leading to an underestimation of a compound's potency and inaccurate determination of binding parameters like IC50 or Kd.[4]

Q2: What is an acceptable level of non-specific binding?

A2: Ideally, non-specific binding should constitute less than 50% of the total binding at the highest radioligand concentration used.[2][4] In well-optimized assays, it is often possible to achieve specific binding that is greater than 70-80% of the total binding.[2][5]

Q3: How is non-specific binding experimentally determined?

A3: Non-specific binding is determined by measuring the amount of radioligand that binds in the presence of a high concentration of a non-radiolabeled competitor.[2][5] This "cold" ligand saturates the specific receptor sites, so any remaining bound radioactivity is considered non-specific.[5] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the cold ligand).[3][5]

Q4: Can the physicochemical properties of this compound contribute to non-specific binding?

A4: Yes, the properties of the compound itself are a significant factor. Highly lipophilic or "sticky" compounds have a greater tendency to bind non-specifically to plastic surfaces and proteins.[4] While specific data for this compound is not available, hydrophobic ligands, in general, show higher non-specific binding.[3]

Q5: What are some key buffer components to consider for reducing non-specific binding?

A5: Several buffer additives can help minimize non-specific binding. Bovine Serum Albumin (BSA) is commonly used as a blocking agent to saturate non-specific sites.[4][6] Adjusting the salt concentration (ionic strength) can reduce charge-based interactions.[6] Low concentrations of non-ionic surfactants or detergents can disrupt hydrophobic interactions.[4][6]

Experimental Protocols

General Radioligand Binding Assay Protocol

This protocol provides a general framework for a radioligand binding assay using a compound like [3H]-Desmethyl-YM-298198 hydrochloride and cell membranes expressing the target receptor. Optimization will be required for specific experimental conditions.

  • Membrane Preparation: Homogenize cells or tissue expressing the receptor of interest in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).[2]

  • Assay Setup:

    • Total Binding: In assay wells, combine the cell membrane preparation, the radiolabeled this compound, and assay buffer.

    • Non-Specific Binding: In separate wells, combine the cell membrane preparation, the radiolabeled ligand, assay buffer, and a high concentration of a non-labeled competitor (e.g., unlabeled YM-298198).[2]

  • Incubation: Incubate the assay plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound ligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[2]

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

Quantitative Data Summary (Illustrative)

The following table illustrates how to present data from a binding assay. Note: This is example data and not from actual experiments with this compound.

Condition[3H]-Ligand (nM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)
1155005005000
2525000250022500
31045000500040000
420600001000050000
550700002500045000

Visualizations

cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation incubate Incubation with Radioligand prep->incubate Add membranes filter Rapid Filtration incubate->filter Separate bound/ unbound wash Washing filter->wash Remove unbound count Scintillation Counting wash->count Measure radioactivity analyze Data Analysis count->analyze Calculate specific binding

Caption: Workflow for a typical radioligand binding assay.

cluster_troubleshooting Troubleshooting High Non-Specific Binding start High Non-Specific Binding Observed cause1 Suboptimal Assay Conditions? start->cause1 cause2 Radioligand Issues? cause1->cause2 No solution1 Optimize Buffer (BSA, salts) Adjust Incubation Time/Temp cause1->solution1 Yes cause3 Inadequate Washing? cause2->cause3 No solution2 Check Purity Lower Concentration cause2->solution2 Yes solution3 Increase Wash Volume/Number Use Ice-Cold Buffer cause3->solution3 Yes end Optimized Assay solution1->end solution2->end solution3->end

Caption: A logical approach to troubleshooting high non-specific binding.

References

"Desmethyl-YM-298198 hydrochloride" interpreting complex dose-response curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Desmethyl-YM-298198 hydrochloride in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during their work, with a focus on interpreting complex dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of YM-298198, which is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor type 1 (mGluR1). As a non-competitive antagonist, it binds to an allosteric site on the mGluR1 receptor, a site different from the glutamate binding site, to inhibit receptor activity. This means its inhibitory effect is not overcome by increasing the concentration of the agonist (glutamate).

Q2: What are the expected results in a typical functional assay?

In a standard in vitro functional assay, such as a calcium flux assay in cells expressing mGluR1, this compound is expected to produce a concentration-dependent inhibition of the response induced by an mGluR1 agonist (e.g., glutamate or quisqualate). This should result in a sigmoidal dose-response curve where the maximal response to the agonist is suppressed.

Q3: My dose-response curve for this compound is not a simple sigmoidal shape. What could be the reason?

Complex, non-sigmoidal (e.g., biphasic or bell-shaped) dose-response curves can arise from several factors when working with allosteric modulators like this compound. Potential reasons include:

  • Off-target effects: At higher concentrations, the compound may interact with other receptors or cellular components, leading to a secondary response that alters the shape of the primary dose-response curve.

  • Unconventional Binding Sites: Research suggests that YM-298198 and its derivatives may act at unconventional binding sites, which could lead to complex pharmacological profiles.[1]

  • Assay Artifacts: Issues such as compound precipitation at high concentrations, cytotoxicity, or interference with the detection method can distort the dose-response relationship.

  • Receptor Dimerization: GPCRs like mGluR1 can form homodimers or heterodimers, and allosteric modulators can sometimes exhibit different effects on the monomeric versus dimeric forms of the receptor, potentially leading to complex curves.

Troubleshooting Guide for Complex Dose-Response Curves

Issue: The dose-response curve for this compound is biphasic (U-shaped or an inverted U-shape).

Potential Cause Troubleshooting Steps
Off-Target Effects 1. Literature Review: Search for known off-target activities of Desmethyl-YM-298198 or its parent compound, YM-298198. 2. Counter-screening: Test the compound in cell lines that do not express mGluR1 but are known to express potential off-target receptors. 3. Use a More Selective Antagonist: If available, use a structurally different mGluR1 antagonist as a control to see if the biphasic effect is specific to Desmethyl-YM-298198.
Compound Cytotoxicity 1. Cell Viability Assay: Perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assay, using the same concentrations of this compound. 2. Microscopic Examination: Visually inspect the cells under a microscope at the highest concentrations of the compound for any signs of morphological changes or cell death.
Compound Precipitation 1. Solubility Check: Visually inspect the compound dilutions for any signs of precipitation. 2. Solubility Testing: Determine the solubility of this compound in your assay buffer. 3. Adjust Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).
Assay Interference 1. Control Experiments: Run control experiments with the compound in the absence of cells or agonist to check for any direct effect on the assay signal (e.g., fluorescence quenching). 2. Alternative Assay Method: If possible, use an alternative assay method that relies on a different detection principle to confirm the results.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of the parent compound, YM-298198. The potency of Desmethyl-YM-298198 is reported to be comparable.[1]

CompoundTargetAssayPotency (IC₅₀)Species
YM-298198mGluR1Glutamate-induced IP production16 nMRat
YM-298198mGluR1Mechanically evoked firing8.7 µMRat

Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay for mGluR1 Antagonism

This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing mGluR1.

Materials:

  • HEK293 cells stably expressing rat or human mGluR1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • mGluR1 agonist (e.g., L-Quisqualate or Glutamate)

  • This compound

  • 384-well black-walled, clear-bottom microplates

  • Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Plating:

    • Seed the mGluR1-expressing HEK293 cells into 384-well plates at a density of 15,000-20,000 cells per well.

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the cell culture medium from the plate and add the dye-loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in assay buffer at 4x the final desired concentrations.

    • Prepare a 4x stock of the mGluR1 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Wash the cells with assay buffer to remove excess dye.

    • Add the diluted this compound solutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Signal Measurement:

    • Place the plate in the fluorescent plate reader and initiate the reading.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add the agonist solution to all wells simultaneously using the liquid handler.

    • Continue to record the fluorescence signal for at least 60-90 seconds.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data to the vehicle control (agonist alone) and a positive control (a known mGluR1 antagonist).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Radioligand Binding Assay for mGluR1

This protocol describes a competitive binding assay to determine the affinity of this compound for the allosteric binding site on mGluR1.

Materials:

  • Cell membranes prepared from cells expressing mGluR1

  • Radiolabeled mGluR1 allosteric antagonist (e.g., [³H]R214127)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound

  • Non-specific binding control (e.g., a high concentration of an unlabeled mGluR1 allosteric antagonist)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Methodology:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).

  • Incubation:

    • Add the mGluR1-containing cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds to orthosteric site Desmethyl_YM Desmethyl-YM-298198 hydrochloride Desmethyl_YM->mGluR1 Binds to allosteric site Gq Gq/11 mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: mGluR1 signaling pathway and the inhibitory point of this compound.

troubleshooting_workflow start Complex Dose-Response Curve Observed check_cytotoxicity Perform Cell Viability Assay start->check_cytotoxicity check_precipitation Check for Compound Precipitation start->check_precipitation check_assay_interference Run Assay Controls (w/o cells, w/o agonist) start->check_assay_interference is_cytotoxic Is the compound cytotoxic at high concentrations? check_cytotoxicity->is_cytotoxic is_precipitating Is the compound precipitating? check_precipitation->is_precipitating is_interfering Is there assay interference? check_assay_interference->is_interfering limit_concentration Limit max concentration in functional assay is_cytotoxic->limit_concentration Yes investigate_off_target Investigate potential off-target effects is_cytotoxic->investigate_off_target No adjust_solvent Adjust solvent or use solubilizing agent is_precipitating->adjust_solvent Yes is_precipitating->investigate_off_target No use_alternative_assay Use alternative assay method is_interfering->use_alternative_assay Yes is_interfering->investigate_off_target No end Re-run experiment with optimized conditions limit_concentration->end adjust_solvent->end use_alternative_assay->end investigate_off_target->end

Caption: Troubleshooting workflow for complex dose-response curves.

References

Validation & Comparative

A Comparative Analysis of Desmethyl-YM-298198 and YM-298198: Efficacy and Potency as mGluR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, the selection of appropriate pharmacological tools is paramount for the robust investigation of neural pathways and the development of novel therapeutics. This guide provides a detailed comparison of Desmethyl-YM-298198 hydrochloride and its parent compound, YM-298198, focusing on their efficacy and potency as antagonists of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).

Introduction to YM-298198 and its Desmethyl Derivative

YM-298198 is a well-established, potent, and selective non-competitive antagonist of the metabotropic glutamate receptor type 1 (mGluR1)[1]. It is recognized for its high affinity and oral activity, making it a valuable tool for studying the physiological and pathological roles of mGluR1[1]. This compound is a derivative of YM-298198, also characterized as a high-affinity, selective, and non-competitive mGluR1 antagonist[2][3]. Both compounds are crucial for research into neurological disorders where mGluR1 is implicated[1].

Comparative Efficacy and Potency

The primary measure of a ligand's potency is its ability to inhibit the function of its target receptor. This is often quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). Based on available data, both Desmethyl-YM-298198 and YM-298198 exhibit remarkably similar high potency as mGluR1 antagonists.

CompoundParameterValueTargetAssay System
This compound IC5016 nMmGluR1Not specified
YM-298198 IC5016 nMmGluR1Glutamate-induced inositol (B14025) phosphate (B84403) production in mGluR1-NIH3T3 cells
Ki19 nMrat mGluR1Radioligand binding assay with rat mGluR1-NIH membranes

Table 1: Comparative in vitro potency of Desmethyl-YM-298198 and YM-298198 at the mGluR1 receptor.[1][2][3]

The data clearly indicates that both compounds are potent mGluR1 antagonists with IC50 values in the low nanomolar range. This suggests that the demethylation of the parent compound, YM-298198, does not significantly alter its inhibitory activity at the mGluR1 receptor in the assays performed.

Mechanism of Action and Signaling Pathway

Both YM-298198 and its desmethyl derivative act as non-competitive antagonists. This means they bind to an allosteric site on the mGluR1 receptor, distinct from the glutamate binding site, to inhibit its activation. mGluR1 is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by glutamate, mGluR1 stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates Gq Gq mGluR1->Gq Activates YM_Compounds YM-298198 or Desmethyl-YM-298198 YM_Compounds->mGluR1 Inhibits (Allosteric) PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Figure 1: mGluR1 signaling pathway and the inhibitory action of YM-298198 and Desmethyl-YM-298198.

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies used for characterizing mGluR1 antagonists.

Inositol Phosphate (IP) Accumulation Assay (for IC50 determination)

This functional assay measures the downstream signaling of mGluR1 activation.

  • Cell Culture: NIH3T3 cells stably expressing rat mGluR1 are cultured in appropriate media.

  • Labeling: Cells are incubated with myo-[³H]inositol to label the cellular phosphoinositide pool.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the antagonist (YM-298198 or Desmethyl-YM-298198).

  • Stimulation: Cells are then stimulated with a sub-maximal concentration of glutamate.

  • Extraction: The reaction is terminated, and the accumulated inositol phosphates are extracted.

  • Quantification: The amount of [³H]inositol phosphates is quantified using scintillation counting.

  • Data Analysis: The concentration-response curve is plotted, and the IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the glutamate-induced IP accumulation.

IP_Accumulation_Workflow A 1. Culture mGluR1-expressing NIH3T3 cells B 2. Label cells with myo-[³H]inositol A->B C 3. Pre-incubate with Antagonist (Varying Conc.) B->C D 4. Stimulate with Glutamate C->D E 5. Terminate reaction and Extract Inositol Phosphates D->E F 6. Quantify [³H]IPs via Scintillation Counting E->F G 7. Plot Concentration-Response Curve and Calculate IC50 F->G

References

A Comparative Analysis of Desmethyl-YM-298198 Hydrochloride and Other mGluR1 Antagonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a suitable mGluR1 antagonist is crucial for investigating the role of this receptor in various physiological and pathological processes. This guide provides an objective comparison of Desmethyl-YM-298198 hydrochloride with other prominent mGluR1 antagonists, supported by available experimental data.

This compound is a derivative of the potent and selective non-competitive metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, YM-298198. While specific comparative studies on this compound are limited, its pharmacological profile is expected to be closely related to its parent compound. This guide, therefore, leverages data on YM-298198 and other well-characterized mGluR1 antagonists, including JNJ-16259685 and A-841720, to provide a comprehensive overview for researchers. These compounds are all non-competitive, or allosteric, modulators that bind to a site on the receptor distinct from the glutamate binding site.[1][2][3]

Quantitative Comparison of mGluR1 Antagonists

The following tables summarize the in vitro potency of selected mGluR1 antagonists based on published data. The primary measure of potency for antagonists is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist.

CompoundIC50 (nM)Receptor SpeciesAssay TypeReference
YM-298198 16RatInositol Phosphate Production[4]
JNJ-16259685 3.2RatCalcium Mobilization[5]
1.2HumanCalcium Mobilization[5]
A-841720 1.0RatCalcium Mobilization[5]
10.7HumanCalcium Mobilization[5]

Note: The IC50 value for this compound is reported to be 16 nM, citing the same primary literature as its parent compound, YM-298198.[6][7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway of mGluR1 and a typical workflow for evaluating antagonist potency.

mGluR1_Signaling_Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Stimulates Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream Antagonist mGluR1 Antagonist (e.g., Desmethyl-YM-298198) Antagonist->mGluR1 Binds & Inhibits

mGluR1 Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Potency Determination cluster_in_vivo In Vivo Efficacy (Example) cell_culture Cell Culture (Expressing mGluR1) assay_prep Assay Preparation (e.g., Calcium Dye Loading) cell_culture->assay_prep compound_add Addition of Antagonist (e.g., Desmethyl-YM-298198) assay_prep->compound_add agonist_add Addition of mGluR1 Agonist (e.g., Glutamate, DHPG) compound_add->agonist_add readout Measurement of Response (e.g., Fluorescence) agonist_add->readout data_analysis Data Analysis (IC50 Calculation) readout->data_analysis animal_model Animal Model of Disease (e.g., Neuropathic Pain) compound_admin Compound Administration (Oral, IP) animal_model->compound_admin behavioral_test Behavioral Assessment (e.g., Paw Withdrawal Threshold) compound_admin->behavioral_test data_analysis_vivo Data Analysis behavioral_test->data_analysis_vivo

General Experimental Workflow.

Detailed Experimental Protocols

The following are generalized protocols for common assays used to characterize mGluR1 antagonists. Specific parameters may vary between laboratories and studies.

In Vitro Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an mGluR1 agonist.

1. Cell Culture:

  • Culture cells stably expressing the mGluR1 receptor (e.g., HEK293 or CHO cells) in appropriate media and conditions.

  • Plate cells in 96-well or 384-well black-walled, clear-bottom microplates and grow to confluence.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Remove the culture medium from the cells and add the dye-loading buffer.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

3. Compound Addition and Measurement:

  • Prepare serial dilutions of the antagonist compounds (e.g., this compound) and a fixed concentration of an mGluR1 agonist (e.g., glutamate or DHPG) in the assay buffer.

  • Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

  • Add the antagonist solutions to the wells and incubate for a short period.

  • Add the agonist solution to stimulate the mGluR1 receptors.

  • Continuously record the fluorescence signal to measure the calcium response.

4. Data Analysis:

  • Determine the peak fluorescence intensity for each well.

  • Plot the response as a function of the antagonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay

This assay measures the affinity of an antagonist for the mGluR1 receptor by competing with the binding of a radiolabeled ligand.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing mGluR1 in a cold buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash and resuspend the membrane pellet in a binding buffer.

2. Binding Reaction:

  • In a microplate or microcentrifuge tubes, combine the membrane preparation, a fixed concentration of a radiolabeled mGluR1 ligand (e.g., [3H]-R214127), and varying concentrations of the unlabeled antagonist.

  • To determine non-specific binding, include a set of wells with a high concentration of a known mGluR1 ligand.

  • Incubate the mixture to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the reaction mixture through a glass fiber filter mat to separate the bound from the free radioligand.

  • Wash the filters with cold buffer to remove any unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding.

  • Plot the percentage of specific binding as a function of the antagonist concentration.

  • Calculate the IC50 value and then the inhibition constant (Ki) using the Cheng-Prusoff equation.

Concluding Remarks

References

Validating the Specificity of Desmethyl-YM-298198 Hydrochloride Using mGluR1 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Desmethyl-YM-298198 hydrochloride, a potent and selective antagonist for the metabotropic glutamate (B1630785) receptor 1 (mGluR1), with other commonly used mGluR1 antagonists. The focus is on the critical role of mGluR1 knockout models in validating the specificity of these compounds, a crucial step in preclinical drug development to minimize off-target effects and ensure therapeutic efficacy.

Introduction to mGluR1 and the Importance of Specificity

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a significant role in modulating synaptic plasticity and neuronal excitability. Its involvement in various neurological and psychiatric disorders has made it a prime target for therapeutic intervention. However, the development of drugs targeting mGluR1 necessitates a thorough validation of their specificity to avoid unintended interactions with other receptors, which can lead to adverse side effects. The use of knockout animal models, in which the target receptor is absent, provides an unequivocal method for confirming that the observed effects of a compound are indeed mediated by its intended target.

Compound Comparison: this compound and Alternatives

This compound is a derivative of the well-characterized mGluR1 antagonist, YM-298198. To provide a clear performance comparison, this guide includes data on two other widely used mGluR1 antagonists: JNJ16259685 and BAY36-7620.

Quantitative Performance Data
CompoundPrimary TargetPotency (IC50/Ki)Selectivity Profile
This compound mGluR1Not explicitly found, but is a derivative of YM-298198 which has an IC50 of 16 nM for mGluR1.Stated to be a selective mGluR1 antagonist. Comprehensive off-target panel data is not publicly available.
JNJ16259685 mGluR1Kᵢ = 0.34 nM (rat mGluR1a) IC₅₀ = 3.24 nM (rat mGluR1a) IC₅₀ = 1.21 nM (human mGluR1a)[1]>400-fold selective over mGluR5. No activity at mGluR2, 3, 4, 6, AMPA, or NMDA receptors up to 10 µM.[1]
BAY36-7620 mGluR1IC₅₀ = 0.16 µM[2]Selective for mGluR1 over mGluR2, 3, 4, 5, 6, 7, and 8.[2][3]

Validating Specificity with mGluR1 Knockout Models: Experimental Workflow

The definitive method to validate the on-target activity of an mGluR1 antagonist is to compare its effects in wild-type (WT) animals with those in mGluR1 knockout (KO) animals. An antagonist that specifically targets mGluR1 should elicit a biological response in WT animals that is absent in mGluR1 KO animals.

G cluster_0 Experimental Groups cluster_1 Treatment cluster_2 Assays cluster_3 Expected Outcomes for a Specific Antagonist WT Wild-Type (WT) Model (Expresses mGluR1) Antagonist Administer Desmethyl-YM-298198 hydrochloride WT->Antagonist KO mGluR1 Knockout (KO) Model (Lacks mGluR1) KO->Antagonist Assay Perform Functional Assays (e.g., Electrophysiology, Calcium Imaging) Antagonist->Assay Result_WT Biological Effect Observed Assay->Result_WT In WT Model Result_KO No Biological Effect Assay->Result_KO In KO Model

Experimental workflow for validating antagonist specificity.

Key Experimental Protocols

Below are detailed methodologies for two key experiments used to assess the specificity of mGluR1 antagonists.

Brain Slice Electrophysiology

Objective: To measure the effect of the antagonist on mGluR1-mediated synaptic transmission in brain slices from WT and mGluR1 KO mice.

Protocol:

  • Slice Preparation:

    • Anesthetize adult WT and mGluR1 KO mice according to an institutionally approved protocol.

    • Rapidly decapitate and dissect the brain in ice-cold, carbogenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, and 1 MgCl₂.

    • Prepare 300-400 µm thick coronal or sagittal slices of a brain region with high mGluR1 expression (e.g., cerebellum or hippocampus) using a vibratome.

    • Allow slices to recover in carbogenated aCSF at 32-34°C for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at 2-3 mL/min at 32-34°C.

    • Perform whole-cell patch-clamp recordings from neurons known to express mGluR1 (e.g., Purkinje cells in the cerebellum).

    • Record baseline synaptic activity.

    • Apply a specific mGluR1 agonist, such as (S)-3,5-dihydroxyphenylglycine (DHPG), to elicit an mGluR1-mediated response (e.g., a slow excitatory postsynaptic current, EPSC).

    • Wash out the agonist and apply this compound at a relevant concentration.

    • Re-apply the mGluR1 agonist in the presence of the antagonist.

  • Data Analysis:

    • Compare the amplitude and duration of the mGluR1-mediated response before and after the application of the antagonist in both WT and mGluR1 KO slices.

    • A specific antagonist should block the DHPG-induced response in WT slices but have no effect in KO slices (where the response is already absent).

Calcium Imaging in Primary Neuronal Cultures

Objective: To measure the effect of the antagonist on mGluR1-mediated intracellular calcium mobilization in cultured neurons from WT and mGluR1 KO mice.

Protocol:

  • Cell Culture and Loading:

    • Prepare primary neuronal cultures from the cortex or cerebellum of WT and mGluR1 KO mouse embryos.

    • Plate neurons on poly-D-lysine coated coverslips and culture for 10-14 days.

    • Load the neurons with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Calcium Imaging:

    • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.

    • Continuously perfuse with a physiological saline solution.

    • Establish a baseline fluorescence signal.

    • Apply an mGluR1 agonist (e.g., DHPG) to induce an increase in intracellular calcium.

    • Wash out the agonist and perfuse with this compound.

    • Re-apply the mGluR1 agonist in the presence of the antagonist.

  • Data Analysis:

    • Measure the change in fluorescence intensity (as a proxy for intracellular calcium concentration) in response to agonist application.

    • Compare the magnitude of the calcium response before and after antagonist application in both WT and mGluR1 KO neurons.

    • A specific antagonist will block the agonist-induced calcium transient in WT neurons, while no response will be observed in mGluR1 KO neurons.

mGluR1 Signaling Pathway

Understanding the mGluR1 signaling cascade is essential for interpreting experimental results. Upon activation by glutamate, mGluR1, a Gq-coupled receptor, activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

G Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Gq Gq protein mGluR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Antagonist Desmethyl-YM-298198 HCl Antagonist->mGluR1 blocks

Simplified mGluR1 signaling pathway.

Conclusion

The validation of compound specificity is a cornerstone of modern drug discovery. While this compound is a promising selective mGluR1 antagonist, definitive evidence of its specificity through studies utilizing mGluR1 knockout models is essential for its progression as a reliable research tool and potential therapeutic agent. The experimental workflows and protocols outlined in this guide provide a robust framework for such validation, ensuring that the observed pharmacological effects can be confidently attributed to the modulation of mGluR1. Researchers are encouraged to employ these comparative approaches to rigorously characterize the on-target and off-target profiles of not only this compound but all novel receptor ligands.

References

Desmethyl-YM-298198 Hydrochloride: A Comparative Guide to its mGluR Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profile of Desmethyl-YM-298198 hydrochloride against various metabotropic glutamate (B1630785) receptor (mGluR) subtypes. Due to a lack of publicly available, specific quantitative data for this compound, this guide will focus on the well-characterized selectivity of its parent compound, YM-298198, as a close structural analog. It is important to note that while the selectivity profile of a derivative is often similar to its parent compound, direct experimental verification for this compound is not currently available in the reviewed literature.

Overview of YM-298198 Selectivity

YM-2981998 is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1] Its high affinity for mGluR1 is a key feature, with a reported IC50 value of 16 nM.[1] Extensive studies have demonstrated its significant selectivity for mGluR1 over other mGluR subtypes, including mGluR2, mGluR3, mGluR4, mGluR5, mGluR6, and mGluR7, where the IC50 values are greater than 10 μM.[1]

Comparative Selectivity Profile

The following table summarizes the available quantitative data on the selectivity of YM-298198 against various mGluR subtypes. This data is presented to offer an inferred selectivity profile for its desmethyl derivative.

mGluR SubtypeIC50 (nM)Potency Rank
mGluR1161
mGluR5> 10,000> 625-fold less potent than mGluR1
mGluR2, mGluR3, mGluR4, mGluR6, mGluR7> 10,000> 625-fold less potent than mGluR1

Data sourced from studies on YM-298198.[1]

Experimental Methodologies for Determining mGluR Selectivity

The selectivity of compounds like YM-298198 is typically determined through a combination of radioligand binding assays and functional assays.

Radioligand Binding Assay

This method assesses the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific receptor subtype.

Experimental Workflow:

prep Prepare cell membranes expressing specific mGluR subtypes radioligand Incubate membranes with a radiolabeled ligand (e.g., [3H]-R214127 for mGluR1) prep->radioligand test_compound Add increasing concentrations of This compound radioligand->test_compound incubation Incubate to allow for competitive binding test_compound->incubation filtration Separate bound and free radioligand via rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate IC50 values by plotting % inhibition vs. compound concentration scintillation->analysis

Caption: Workflow for a radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing a specific human or rat mGluR subtype.

  • Incubation: The cell membranes are incubated with a specific radioligand for the target receptor in the presence of varying concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Functional Assays (e.g., Calcium Flux Assay)

Functional assays measure the downstream signaling effects of receptor activation or inhibition. For Group I mGluRs (mGluR1 and mGluR5), which couple to Gq proteins, a common method is to measure changes in intracellular calcium concentration.

Signaling Pathway:

Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Gq Gq Protein mGluR1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response

Caption: Group I mGluR signaling pathway.

Detailed Protocol:

  • Cell Culture: Cells expressing the mGluR of interest are plated in a microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound (this compound) is added to the wells.

  • Agonist Stimulation: A known mGluR agonist (e.g., glutamate or quisqualate) is added to stimulate the receptor.

  • Fluorescence Measurement: Changes in intracellular calcium levels are measured as changes in fluorescence intensity using a plate reader.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is calculated.

Conclusion

References

Unveiling the Non-Competitive Antagonism of Desmethyl-YM-298198 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Desmethyl-YM-298198 hydrochloride, a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), with other notable mGluR1 antagonists. This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support informed decisions in research and drug development.

Introduction to mGluR1 and its Antagonism

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its activation by glutamate initiates a signaling cascade through Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in many cellular responses.

Non-competitive antagonists of mGluR1, such as this compound, bind to an allosteric site on the receptor, distinct from the glutamate binding site. This mode of action prevents the conformational change required for receptor activation, even in the presence of the endogenous agonist, glutamate. This offers a distinct pharmacological profile compared to competitive antagonists that directly compete with glutamate for binding.

Comparative Analysis of Non-Competitive mGluR1 Antagonists

This compound stands as a high-affinity and selective non-competitive antagonist of mGluR1[1]. For a comprehensive evaluation, its performance is compared with its parent compound, YM-298198, and other well-characterized non-competitive mGluR1 antagonists, JNJ16259685 and CPCCOEt.

CompoundTypeIC50 (nM)Ki (nM)Selectivity Profile
This compound Non-competitive Antagonist16[1]Not explicitly reportedSelective for mGluR1.
YM-298198Non-competitive Antagonist16 - 24[2]19[2]High affinity and selectivity for mGluR1. Shows over 100-fold less potent antagonism at mGluR5[3].
JNJ16259685Non-competitive Antagonist1.2 - 19[3]0.34[4]Highly potent and selective for mGluR1 over mGluR5 (approximately 1000-fold)[3].
CPCCOEtNon-competitive Antagonist~6,500 - 40,000Not explicitly reportedSelective for mGluR1 but with modest potency[3].

Table 1: Comparative Quantitative Data of mGluR1 Non-Competitive Antagonists. IC50 and Ki values represent the concentration of the antagonist required to inhibit 50% of the receptor's activity or binding, respectively. Lower values indicate higher potency.

Experimental Protocols

Characterization of non-competitive antagonism typically involves functional assays that measure the downstream signaling of mGluR1 activation, such as intracellular calcium mobilization or inositol phosphate (B84403) accumulation. The following is a representative protocol for a calcium mobilization assay, a common method to assess the activity of mGluR1 antagonists.

Note: The following is a generalized protocol. Specific parameters such as cell lines, agonist concentrations, and incubation times may vary between studies. A detailed protocol for the characterization of this compound was not available in the searched literature. The protocol for its parent compound, YM-298198, as described by Kohara et al. (2005), would likely be highly similar.

Representative Calcium Mobilization Assay Protocol

Objective: To determine the inhibitory potency (IC50) of a non-competitive mGluR1 antagonist.

Materials:

  • Cell Line: HEK293 cells stably expressing human or rat mGluR1.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • mGluR1 Agonist: Glutamate or a specific agonist like Quisqualate.

  • Test Compound: this compound or other antagonists dissolved in a suitable solvent (e.g., DMSO).

  • Instrumentation: A fluorescence plate reader capable of kinetic reading (e.g., FLIPR® or FlexStation®).

Procedure:

  • Cell Culture: Culture the mGluR1-expressing HEK293 cells in T75 flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye solution in the dark at 37°C for a specified time (e.g., 1 hour).

  • Compound Pre-incubation: After dye loading, wash the cells again and add varying concentrations of the antagonist (e.g., this compound) to the wells. Incubate for a predetermined period to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate the kinetic read and, after establishing a stable baseline, add a fixed concentration of the mGluR1 agonist (typically an EC80 concentration to ensure a robust signal) to all wells.

  • Data Analysis: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time. The inhibitory effect of the antagonist is calculated as the percentage reduction of the agonist-induced response. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

To confirm non-competitive antagonism, a Schild analysis can be performed. This involves generating agonist dose-response curves in the presence of increasing, fixed concentrations of the antagonist. A non-competitive antagonist will cause a downward shift in the maximum response of the agonist, with no significant rightward shift of the EC50 value of the agonist.

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the mGluR1 signaling pathway and a typical experimental workflow.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) mGluR1 mGluR1 Glutamate->mGluR1 Binds to orthosteric site Antagonist Desmethyl-YM-298198 (Non-competitive Antagonist) Antagonist->mGluR1 Binds to allosteric site Gq Gq Protein Antagonist->Gq Prevents activation mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response Ca2->CellularResponse Mediates

Caption: mGluR1 Signaling Pathway and Point of Antagonism.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Culture mGluR1-expressing cells CellPlating 2. Plate cells in microplate CellCulture->CellPlating DyeLoading 3. Load cells with Ca²⁺ indicator dye CellPlating->DyeLoading PreIncubation 4. Pre-incubate with Antagonist DyeLoading->PreIncubation Stimulation 5. Stimulate with Agonist PreIncubation->Stimulation Measurement 6. Measure Fluorescence Change Stimulation->Measurement Analysis 7. Calculate IC₅₀ / Schild Analysis Measurement->Analysis

Caption: Workflow for Calcium Mobilization Assay.

Conclusion

This compound is a potent and selective non-competitive antagonist of mGluR1. Its high affinity, comparable to its parent compound YM-298198, and superior potency over older non-competitive antagonists like CPCCOEt, make it a valuable tool for studying the physiological and pathological roles of mGluR1. The data presented in this guide, along with the outlined experimental approaches, provide a solid foundation for researchers to effectively utilize and compare this compound in their studies. Further characterization through detailed kinetic and structural studies will continue to elucidate its precise mechanism of action and its potential for therapeutic development.

References

Comparative Analysis of Desmethyl-YM-298198 Hydrochloride: A Guide to Dose-Response and IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Desmethyl-YM-298198 hydrochloride, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). Designed for researchers, scientists, and drug development professionals, this document details the dose-response analysis and IC50 determination of this compound, alongside a comparison with other relevant mGluR1 modulators. The information is supported by established experimental protocols and presented in a clear, structured format to facilitate informed decision-making in research applications.

Introduction to this compound

This compound is a high-affinity, selective, and noncompetitive antagonist of the mGluR1 receptor.[1][2][3] As a derivative of the known mGluR1 antagonist YM-298198, it is a valuable tool for studying the physiological and pathological roles of the mGluR1 receptor. Negative allosteric modulators like this compound bind to a site on the receptor that is distinct from the glutamate binding site, thereby inhibiting receptor activation in a non-competitive manner. This mechanism offers potential therapeutic advantages over traditional orthosteric antagonists, including improved selectivity and a ceiling effect on inhibition.

Dose-Response Analysis and IC50 Comparison

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the response of an agonist by 50%. The widely accepted IC50 value for this compound is 16 nM.[1][2][3]

For comparative purposes, the table below summarizes the IC50 values of this compound and other known mGluR1 negative allosteric modulators. This data is crucial for selecting the appropriate compound and concentration for in vitro and in vivo studies.

CompoundTarget(s)IC50 (nM)Notes
This compound mGluR1 16 High-affinity, selective, and noncompetitive mGluR1 antagonist. [1][2][3]
YM-298198 hydrochloridemGluR149Parent compound of Desmethyl-YM-298198.
JNJ16259685mGluR11.2 - 3.2Potent, selective, and systemically active mGluR1 antagonist.
BAY36-7620mGluR117A selective non-competitive antagonist of mGluR1.
FTIDCmGluR12.5A potent and selective mGluR1 antagonist.

Experimental Protocol: IC50 Determination via Calcium Flux Assay

The IC50 value of mGluR1 NAMs like this compound is typically determined using a cell-based functional assay that measures the inhibition of an agonist-induced intracellular calcium mobilization. The mGluR1 receptor is a Gq-coupled G-protein coupled receptor (GPCR), and its activation leads to an increase in intracellular calcium levels.

Materials and Reagents:
  • Cell Line: A stable cell line expressing recombinant human or rat mGluR1 (e.g., HEK293, CHO).

  • Culture Medium: Appropriate cell culture medium supplemented with serum and antibiotics.

  • Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM, Calcium-6.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer, often supplemented with probenecid (B1678239) to prevent dye leakage.

  • mGluR1 Agonist: Glutamate or a specific agonist like (S)-3,5-DHPG.

  • Test Compound: this compound and other NAMs for comparison.

  • Instrumentation: A kinetic fluorescence plate reader (e.g., FLIPR, FDSS) capable of automated liquid handling and real-time fluorescence measurements.

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

Procedure:
  • Cell Plating: Seed the mGluR1-expressing cells into the microplates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye solution in the dark at 37°C for approximately 1 hour.

  • Compound Pre-incubation: After dye loading, wash the cells again and then add varying concentrations of this compound or other test NAMs to the wells. Incubate for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the receptors.

  • Agonist Stimulation and Data Acquisition: Place the assay plate into the kinetic fluorescence plate reader. Measure the baseline fluorescence, and then automatically inject the mGluR1 agonist at a predetermined concentration (typically the EC80 to ensure a robust signal). Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon agonist addition reflects the intracellular calcium concentration. The peak fluorescence response is measured for each well. To determine the IC50, plot the percentage of inhibition of the agonist response against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated using the Graphviz DOT language.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed mGluR1-expressing cells B Load cells with calcium-sensitive dye A->B C Pre-incubate with Desmethyl-YM-298198 HCl (Dose-response concentrations) B->C D Measure baseline fluorescence Add mGluR1 agonist (e.g., Glutamate) C->D E Record fluorescence change over time D->E F Determine peak fluorescence response E->F G Calculate % inhibition F->G H Plot dose-response curve G->H I Calculate IC50 value H->I

Caption: Experimental workflow for determining the IC50 of this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR1 mGluR1 Gq Gq mGluR1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Releases Ca_cyto Ca2+ (Cytosol) Ca_ER->Ca_cyto Response Cellular Response Ca_cyto->Response Glutamate Glutamate Glutamate->mGluR1 Activates NAM Desmethyl-YM-298198 HCl (NAM) NAM->mGluR1 Inhibits

Caption: Simplified mGluR1 signaling pathway and the inhibitory action of a NAM.

References

Comparative Analysis of Desmethyl-YM-298198 Hydrochloride Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor cross-reactivity profile of Desmethyl-YM-298198 hydrochloride, a derivative of the selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, YM-298198. Due to the limited availability of specific cross-reactivity data for this compound, this analysis primarily relies on the well-characterized profile of its parent compound, YM-298198, to infer its selectivity.

Introduction

This compound is an analog of YM-298198, a potent, selective, and non-competitive antagonist of mGluR1.[1] mGluR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability. Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery. Understanding the selectivity and potential off-target effects of mGluR1 antagonists is paramount for the development of safe and effective therapeutics. This guide summarizes the available data on the cross-reactivity of the parent compound YM-298198 and provides standardized protocols for assessing receptor binding and functional activity.

Quantitative Cross-Reactivity Data

The following table summarizes the binding affinity and functional activity of the parent compound, YM-298198, at mGluR1 and other mGluR subtypes. This data provides a strong indication of the expected selectivity profile for this compound.

Table 1: Receptor Binding and Functional Activity of YM-298198

Receptor SubtypeLigand/CompoundAssay TypeSpeciesKey ParameterValueReference
mGluR1YM-298198Radioligand BindingRatKᵢ19 nM[2]
mGluR1YM-298198Inositol Phosphate ProductionRatIC₅₀16 nM[2]
mGluR2YM-298198Functional AssayNot SpecifiedActivityNo agonistic or antagonistic activity up to 10 µM[2]
mGluR3YM-298198Functional AssayNot SpecifiedActivityNo agonistic or antagonistic activity up to 10 µM[2]
mGluR4aYM-298198Functional AssayNot SpecifiedActivityNo agonistic or antagonistic activity up to 10 µM[2]
mGluR6YM-298198Functional AssayNot SpecifiedActivityNo agonistic or antagonistic activity up to 10 µM[2]
mGluR7bYM-298198Functional AssayNot SpecifiedActivityNo agonistic or antagonistic activity up to 10 µM[2]

Note: Data for this compound is not publicly available. The data presented is for the parent compound, YM-298198, and serves as a reference for its expected high selectivity for mGluR1.

Signaling Pathway

Activation of mGluR1, a Gq-coupled receptor, initiates a signaling cascade that leads to the mobilization of intracellular calcium. The diagram below illustrates this pathway, which is the basis for the functional assays used to characterize mGluR1 antagonists.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds to Gq_protein Gq mGluR1->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response Triggers

Caption: mGluR1 Signaling Pathway.

Experimental Protocols

Detailed below are standardized protocols for key experiments used to assess the cross-reactivity of compounds like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Radioligand_Binding_Assay Prepare_Membranes Prepare receptor-expressing cell membranes Incubate Incubate membranes with radioligand and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioactivity (e.g., scintillation counting) Separate->Quantify Analyze Analyze data to determine IC₅₀ and calculate Kᵢ Quantify->Analyze

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-quisqualate for mGluR1), and a range of concentrations of the test compound (this compound). Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

  • Separation: After incubation to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the downstream signaling of a Gq-coupled receptor in response to an agonist.

Calcium_Mobilization_Assay Seed_Cells Seed receptor-expressing cells in a multi-well plate Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Seed_Cells->Load_Dye Pre_Incubate Pre-incubate cells with varying concentrations of test compound Load_Dye->Pre_Incubate Add_Agonist Add a fixed concentration of agonist (e.g., glutamate) Pre_Incubate->Add_Agonist Measure_Fluorescence Measure changes in intracellular fluorescence over time Add_Agonist->Measure_Fluorescence Analyze_Data Analyze data to determine IC₅₀ Measure_Fluorescence->Analyze_Data

Caption: Calcium Mobilization Assay Workflow.

Methodology:

  • Cell Culture: Plate cells stably or transiently expressing the target receptor (e.g., mGluR1) in a multi-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with an appropriate assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C.

  • Compound Incubation: After dye loading, wash the cells and add varying concentrations of the test compound (this compound) to the wells. Incubate for a predetermined period.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, add a pre-determined concentration (typically EC₈₀) of the receptor's agonist (e.g., glutamate).

  • Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the inhibitory effect of the test compound on the agonist-induced calcium response. Plot the percentage of inhibition against the log concentration of the test compound to calculate the IC₅₀ value.

Conclusion

Based on the data available for its parent compound, YM-298198, this compound is expected to be a highly selective antagonist for the mGluR1 receptor. The provided experimental protocols offer a standardized approach for confirming its selectivity profile and characterizing its activity at a broader range of potential off-target receptors. For a comprehensive understanding of its cross-reactivity, it is recommended to perform broad receptor screening panels, such as those offered by commercial vendors, which test for binding against a wide array of GPCRs, ion channels, and enzymes. Such studies are critical in the early stages of drug development to identify any potential liabilities and ensure the development of a safe and effective therapeutic agent.

References

In Vivo Analgesic Effects of Desmethyl-YM-298198 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo analgesic effects of Desmethyl-YM-298198 hydrochloride, a selective, noncompetitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), with other relevant mGluR antagonists. The data presented herein is compiled from various preclinical studies to aid in the evaluation of its therapeutic potential in pain management.

Executive Summary

This compound, and its parent compound YM-298198, have demonstrated analgesic properties in rodent models of neuropathic and diabetes-induced pain. As an mGluR1 antagonist, it operates within a class of compounds that show promise for treating various pain states by modulating glutamatergic neurotransmission. This guide compares its efficacy with other mGluR1 and mGluR5 antagonists, providing available quantitative data from key in vivo pain models, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Comparative Analysis of Analgesic Effects

The following tables summarize the quantitative data from in vivo studies on this compound (via its parent compound YM-298198) and comparator mGluR antagonists.

Table 1: Analgesic Efficacy in the Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

CompoundTargetSpeciesAdministrationDosePrimary EndpointResult
YM-298198 mGluR1 AntagonistRatIntrathecal (i.t.)25 nmolPaw Withdrawal Threshold (PWT)Produces anti-allodynia during diestrus, but enhances allodynia during proestrus.
A-841720mGluR1 AntagonistRatIntraperitoneal (i.p.)10 mg/kgPaw Withdrawal Threshold (PWT)Significant reversal of mechanical allodynia.
MPEPmGluR5 AntagonistRatIntraperitoneal (i.p.)30 mg/kgPaw Withdrawal Threshold (PWT)Significant reversal of mechanical allodynia.

Table 2: Analgesic Efficacy in the Formalin Test of Inflammatory Pain

CompoundTargetSpeciesAdministrationDosePrimary EndpointResult
YM-298198 mGluR1 Antagonist----Data not currently available in the public domain.
A-841720mGluR1 AntagonistRatIntraperitoneal (i.p.)1, 3, 10 mg/kgFlinching/Licking TimeDose-dependent reduction in both phase 1 and phase 2.
MPEPmGluR5 AntagonistRatIntraperitoneal (i.p.)3, 10, 30 mg/kgFlinching/Licking TimeDose-dependent reduction in the late phase (phase 2).

Table 3: Analgesic Efficacy in Other Pain Models

CompoundTargetPain ModelSpeciesAdministrationDoseResult
YM-298198 mGluR1 AntagonistStreptozotocin-induced hyperalgesiaMouse--Demonstrated analgesic effect.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Spinal Nerve Ligation (SNL) Model in Rats

This model is used to induce neuropathic pain that mimics symptoms of nerve injury in humans.

  • Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are used. The animals are housed in a controlled environment with ad libitum access to food and water.

  • Surgical Procedure:

    • Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).

    • A dorsal midline incision is made at the L4-S2 level to expose the paraspinal muscles.

    • The L5 and L6 spinal nerves are isolated, and a tight ligation is made around them using a silk suture.

    • The muscle and skin are then closed in layers.

  • Behavioral Testing (Mechanical Allodynia):

    • Paw withdrawal threshold (PWT) is assessed using von Frey filaments.

    • Rats are placed in individual plastic cages on a wire mesh floor and allowed to acclimate.

    • Von Frey filaments of increasing stiffness are applied to the plantar surface of the ipsilateral hind paw.

    • The 50% withdrawal threshold is determined using the up-down method.

  • Drug Administration: Compounds are administered via the specified route (e.g., intraperitoneal or intrathecal injection) at various time points before or after behavioral testing.

Formalin Test in Rats

The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the evaluation of different analgesic mechanisms.

  • Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are used and acclimated to the testing environment.

  • Procedure:

    • A solution of 1-5% formalin (typically 50 µL) is injected subcutaneously into the plantar surface of one hind paw.

    • Immediately after injection, the rat is placed in an observation chamber.

  • Behavioral Scoring:

    • The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.

    • Observations are typically made in 5-minute intervals for up to 60 minutes.

    • Phase 1 (0-5 minutes post-injection): Represents acute, direct nociceptor activation.

    • Phase 2 (15-60 minutes post-injection): Reflects inflammatory pain and central sensitization.

  • Drug Administration: Test compounds are typically administered prior to the formalin injection.

Streptozotocin-Induced Diabetic Neuropathy Model in Mice

This model is used to study neuropathic pain associated with diabetes.

  • Induction of Diabetes:

    • Mice receive a single high-dose or multiple low-doses of streptozotocin (B1681764) (STZ) via intraperitoneal injection to destroy pancreatic β-cells and induce hyperglycemia.

    • Blood glucose levels are monitored to confirm the diabetic state.

  • Behavioral Testing (Hyperalgesia):

    • Mechanical hyperalgesia is assessed using von Frey filaments to measure the paw withdrawal threshold.

    • Thermal hyperalgesia can be assessed using a hot plate or radiant heat source to measure paw withdrawal latency.

  • Drug Administration: Analgesic compounds are administered to diabetic animals, and their effect on pain thresholds is evaluated.

Signaling Pathways and Experimental Workflows

mGluR1 Signaling Pathway in Nociception

Antagonism of mGluR1 by this compound is believed to produce analgesia by interfering with the following signaling cascade in postsynaptic neurons within the pain pathway.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds to Gq_G11 Gq/G11 mGluR1->Gq_G11 Activates PLC PLCβ Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC PKC DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates ERK ERK PKC->ERK Activates Nociception Increased Neuronal Excitability & Nociceptive Signaling ERK->Nociception Leads to Desmethyl Desmethyl-YM-298198 hydrochloride Desmethyl->mGluR1 Antagonizes

mGluR1 signaling cascade in nociception.
Experimental Workflow for In Vivo Analgesic Validation

The following diagram illustrates a typical workflow for validating the analgesic effects of a test compound in a preclinical pain model.

Experimental_Workflow cluster_setup Model Induction cluster_testing Behavioral Assessment cluster_analysis Data Analysis A1 Animal Acclimation A2 Induction of Pain Model (e.g., SNL, Formalin, STZ) A1->A2 B1 Baseline Behavioral Testing (Pre-drug) A2->B1 B2 Test Compound Administration B1->B2 B3 Post-drug Behavioral Testing B2->B3 C1 Data Collection (e.g., PWT, Licking Time) B3->C1 C2 Statistical Analysis C1->C2 C3 Comparison with Vehicle and Positive Control C2->C3

A Comparative Guide to mGluR1 Antagonists: Unraveling Their Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabotropic glutamate (B1630785) receptor 1 (mGluR1) has emerged as a significant therapeutic target in a range of diseases, from neurological disorders to cancer. The development of selective mGluR1 antagonists has provided invaluable tools to probe the receptor's function and offers promising avenues for novel drug development. This guide provides an objective comparison of the in vitro effects of prominent mGluR1 antagonists across various cell lines, supported by experimental data and detailed protocols. While this guide focuses on well-characterized antagonists due to the availability of public data, it is important to note the existence of other derivatives, such as Desmethyl-YM-298198 hydrochloride, an analog of YM-298198, for which comparative data is not yet widely available.

Unveiling the Antagonists: A Quantitative Comparison

The inhibitory effects of mGluR1 antagonists are most commonly quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the receptor's activity. The following table summarizes the reported IC50 values for key mGluR1 antagonists in a recombinant cell line.

CompoundCell LineAssayIC50 (nM)
YM-298198NIH3T3 cells expressing rat mGluR1aGlutamate-induced inositol (B14025) phosphate (B84403) production16
JNJ16259685Cerebellar Purkinje neuronsInhibition of synaptically activated mGlu119
BAY36-7620Endothelial CellsVEGF-induced cell proliferationVaries by cell type

Differential Effects Across Cell Lines: A Closer Look

The cellular context, including the expression levels of mGluR1 and the specific signaling pathways active in a given cell type, can significantly influence the effects of mGluR1 antagonists.

Endothelial Cells

Metabotropic glutamate receptor 1 plays a role in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. Studies have investigated the effects of mGluR1 antagonists on various types of endothelial cells. In a study comparing different human endothelial cell types, including Human Umbilical Vein Endothelial Cells (HUVEC), Human Dermal Microvascular Endothelial Cells (HDMEC), Human Dermal Lymphatic Endothelial Cells (HDLEC), and Human Lung Microvascular Endothelial Cells (HLMEC), the selective mGluR1 antagonist YM-298198 demonstrated a significant inhibitory effect on cell proliferation in all cell types except for HUVECs.[1] In contrast, another mGluR1 antagonist, BAY36-7620, inhibited proliferation in all tested endothelial cell lines.[1]

Cancer Cell Lines

The aberrant expression and activity of mGluR1 have been implicated in the progression of several cancers, including melanoma and glioma.

  • Melanoma: In mGluR1-expressing human melanoma cell lines, such as SK-MEL-2 and SK-MEL-5, the selective mGluR1 antagonist JNJ16259685 has been shown to slow tumor growth in vivo.[2] This suggests that antagonizing mGluR1 could be a viable therapeutic strategy for this aggressive skin cancer. The growth of these melanoma cells is dependent on glutamate, and inhibition of mGluR1 can promote cell death.[2]

  • Glioma: In the human glioma cell line U87, silencing mGluR1 with siRNA or inhibiting its activity with the antagonist BAY36-7620 (at 50 μM) induced apoptosis and decreased cell invasion.[3] This effect was associated with the downregulation of the PI3K/AKT/mTOR signaling pathway.[3]

The following table summarizes the observed effects of mGluR1 antagonists in different cancer cell lines.

Cell LineCancer TypemGluR1 AntagonistObserved EffectsReference
SK-MEL-2, SK-MEL-5MelanomaJNJ16259685Slowed tumor growth in vivo[2]
U87GliomaBAY36-7620Induced apoptosis, decreased cell invasion[3]
Endothelial Cells (HDMEC, HDLEC, HLMEC)N/AYM-298198Inhibited cell proliferation[1]
Endothelial Cells (HUVEC, HDMEC, HDLEC, HLMEC)N/ABAY36-7620Inhibited cell proliferation[1]

Delving into the Mechanism: Signaling Pathways

Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by glutamate, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). Downstream of these initial events, the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways can be activated, promoting cell proliferation and survival.[4]

mGluR1_Signaling_Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Gq Gq mGluR1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER binds to receptor PKC PKC DAG->PKC activates Ca_cyto Ca²⁺ (cytosol)↑ Ca_ER->Ca_cyto releases Ca_cyto->PKC activates MAPK_pathway MAPK Pathway PKC->MAPK_pathway activates PI3K_Akt_pathway PI3K/Akt Pathway PKC->PI3K_Akt_pathway activates Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation PI3K_Akt_pathway->Proliferation Antagonist mGluR1 Antagonist (e.g., YM-298198) Antagonist->mGluR1 inhibits

Caption: Simplified mGluR1 signaling pathway.

Experimental Protocols: A Guide for In Vitro Assessment

Reproducible and reliable experimental design is paramount in drug discovery. The following section details a standard protocol for assessing the activity of mGluR1 antagonists using a calcium flux assay.

Calcium Flux Assay for mGluR1 Antagonist Activity

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an mGluR1 agonist.

Materials:

  • Cells expressing mGluR1 (e.g., HEK293 or CHO cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 384-well black-walled, clear-bottom microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • mGluR1 agonist (e.g., Glutamate, Quisqualate)

  • Test compounds (mGluR1 antagonists)

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed the mGluR1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO2 incubator overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.

    • Remove the culture medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plates at 37°C for 45-60 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds (mGluR1 antagonists) in the assay buffer.

    • After the dye loading incubation, wash the cells with assay buffer to remove excess dye.

    • Add the diluted test compounds to the respective wells of the microplate.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Addition and Signal Detection:

    • Prepare the mGluR1 agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the microplate into the fluorescence reader.

    • Establish a baseline fluorescence reading for each well.

    • Use the instrument's liquid handler to add the agonist to all wells simultaneously.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the response for each well (e.g., peak fluorescence, area under the curve).

    • Plot the response against the concentration of the antagonist to generate a dose-response curve.

    • Determine the IC50 value for each antagonist.

Calcium_Flux_Workflow Start Start Plate_Cells Plate mGluR1-expressing cells in microplate Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Load_Dye Load cells with calcium-sensitive dye Incubate_Overnight->Load_Dye Incubate_Dye Incubate (45-60 min) Load_Dye->Incubate_Dye Wash_Cells Wash cells Incubate_Dye->Wash_Cells Add_Antagonist Add mGluR1 antagonist (test compound) Wash_Cells->Add_Antagonist Incubate_Antagonist Incubate (15-30 min) Add_Antagonist->Incubate_Antagonist Read_Baseline Read baseline fluorescence in plate reader Incubate_Antagonist->Read_Baseline Add_Agonist Add mGluR1 agonist Read_Baseline->Add_Agonist Record_Fluorescence Record fluorescence over time Add_Agonist->Record_Fluorescence Analyze_Data Analyze data and determine IC50 Record_Fluorescence->Analyze_Data End End Analyze_Data->End

References

"Desmethyl-YM-298198 hydrochloride" independent validation of published findings

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of Published Findings on Desmethyl-YM-298198 Hydrochloride and a Comparative Analysis of mGluR1 Antagonists

A notable scarcity of independent, peer-reviewed data on this compound necessitates a comparative analysis based on its parent compound, YM-298198. This guide provides a comprehensive overview of the published findings for YM-298198, a potent and selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, and compares its performance with other notable mGluR1 antagonists. Researchers and drug development professionals should consider the data presented for YM-298198 as indicative, but not definitive, of the properties of this compound, pending direct experimental validation.

This compound is commercially available as a derivative of YM-298198. While suppliers provide basic chemical properties such as a molecular weight of 364.9 Da and purity exceeding 98-99%, there is a conspicuous absence of published biological activity data for this specific analogue. In contrast, its parent compound, YM-298198, is a well-characterized, non-competitive mGluR1 antagonist with demonstrated high affinity and selectivity.[1]

Comparative Analysis of mGluR1 Antagonists

To provide a valuable resource for researchers, this section summarizes the quantitative data for YM-298198 and other frequently cited mGluR1 antagonists. This allows for an informed selection of research tools for studying mGluR1 function.

CompoundTypePotency (IC50/Ki)SelectivityReference
YM-298198 Non-competitive antagonistIC50: 16 nM (human mGluR1a)[1], 24 nM (rat cerebellar slices)[2]; Ki: 19 nM (rat mGluR1)[1]High selectivity over mGluR2, 3, 4, 5, 6, 7, and ionotropic glutamate receptors (>10 µM)[1]Kohara et al., 2005[1]
JNJ16259685 Non-competitive antagonistIC50: 19 nM (rat cerebellar slices)[2]Selective for mGluR1Lavreysen et al., 2004
LY367385 Competitive antagonistIC50: 8.8 µM (quisqualate-induced PI hydrolysis)[2]Highly selective for mGluR1a over mGluR5a (>100 µM)[2]Clark et al., 1997
A-841720 Non-competitive antagonistEffective in vivo at 1-10 mg/kg in rodent pain models[3]Selective for mGluR1Di V L et al., 2008[3]
CPCCOEt Non-competitive antagonistLow affinitySelective, non-competitive, and reversible mGluR1b antagonistLitschig et al., 1999

Experimental Protocols

The validation of mGluR1 antagonists typically involves a combination of in vitro and in vivo assays to determine potency, selectivity, and functional effects. Below are detailed methodologies for key experiments.

In Vitro Electrophysiology in Rat Cerebellar Slices

This protocol is adapted from studies evaluating the effects of mGluR1 antagonists on synaptic transmission.[2]

  • Slice Preparation: Prepare 250-300 µm thick sagittal cerebellar slices from young rats (e.g., P18-25) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording: Perform whole-cell patch-clamp recordings from Purkinje neurons.

  • Synaptic Stimulation: Place a stimulating electrode in the molecular layer to evoke parallel fiber synaptic responses.

  • mGluR1-mediated EPSP/EPSC Isolation: Use a stimulation protocol (e.g., a train of 10 pulses at 100 Hz) to elicit a slow, mGluR1-mediated excitatory postsynaptic potential (EPSP) or current (EPSC). This is typically recorded in the presence of ionotropic glutamate receptor and GABA receptor antagonists.

  • Antagonist Application: After establishing a stable baseline mGluR1-mediated response, bath-apply the mGluR1 antagonist at varying concentrations.

  • Data Analysis: Measure the amplitude of the mGluR1-mediated EPSP/EPSC before and after antagonist application to determine the concentration-dependent inhibition and calculate the IC50 value.

Inositol (B14025) Phosphate (IP) Accumulation Assay

This biochemical assay measures the functional consequence of mGluR1 activation (which couples to Gq/11 proteins) and its inhibition by antagonists.[1]

  • Cell Culture: Use a cell line stably expressing the mGluR1 receptor (e.g., HEK293 or CHO cells).

  • Cell Labeling: Incubate the cells with [3H]-myo-inositol overnight to label the cellular phosphoinositide pools.

  • Assay: Pre-incubate the labeled cells with the test antagonist (e.g., this compound) for a defined period.

  • Stimulation: Stimulate the cells with a glutamate receptor agonist (e.g., glutamate or quisqualate) in the presence of LiCl (to prevent inositol monophosphate degradation).

  • IP Extraction: Terminate the reaction and extract the accumulated [3H]-inositol phosphates using ion-exchange chromatography.

  • Quantification: Measure the radioactivity using liquid scintillation counting and determine the antagonist's inhibitory effect on agonist-induced IP accumulation to calculate its IC50.

Visualization of Signaling Pathways and Experimental Workflows

To further clarify the mechanisms and experimental procedures, the following diagrams are provided.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq_GTP Gq (GTP) mGluR1->Gq_GTP Activates PLC PLC Gq_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves YM298198 YM-298198 / Desmethyl-YM-298198 YM298198->mGluR1 Inhibits (Allosteric) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: mGluR1 signaling pathway and the inhibitory action of YM-298198.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Ki) ip_assay IP Accumulation Assay (Determine IC50) binding_assay->ip_assay electrophysiology Electrophysiology (Functional Inhibition) ip_assay->electrophysiology pk_pd Pharmacokinetics & Pharmacodynamics electrophysiology->pk_pd pain_model Pain Models (e.g., Formalin test) pk_pd->pain_model anxiety_model Anxiety Models (e.g., Elevated Plus Maze) pk_pd->anxiety_model start Compound Synthesis (Desmethyl-YM-298198 HCl) start->binding_assay

Caption: A typical experimental workflow for validating a novel mGluR1 antagonist.

References

Assessing Blood-Brain Barrier Penetration: A Comparative Guide for the mGluR1 Antagonist Desmethyl-YM-298198 hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. This guide provides a comparative assessment of the BBB penetration potential of Desmethyl-YM-298198 hydrochloride, a derivative of the selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist YM-298198, and other functionally related compounds. Due to the limited publicly available data on this compound's BBB penetration, this guide leverages data from suitable alternatives to provide a comprehensive overview for researchers.

Comparative Analysis of BBB Penetration

The following table summarizes the available BBB penetration data for selected mGluR antagonists. The brain-to-plasma concentration ratio (Kp) is a common metric used to quantify the extent of brain penetration, representing the ratio of the total drug concentration in the brain to that in the plasma at steady state.[1][2] A higher Kp value generally indicates better BBB penetration. The unbound brain-to-plasma partition coefficient (Kp,uu), which considers the unbound, pharmacologically active drug concentrations, is considered a more accurate predictor of CNS target engagement.[3] In vitro apparent permeability (Papp) values from assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays are also valuable for predicting passive diffusion across the BBB.

CompoundTargetIn Vivo BBB Penetration (Kp or Brain/Plasma Ratio)In Vitro Permeability (Papp)SpeciesReference
Triazafluorenone Analog 4a mGluR1 Antagonist0.34Not ReportedRat[4]
Triazafluorenone Analog 4b mGluR1 Antagonist2.70Not ReportedRat[4]
Mavoglurant (AFQ056) mGluR5 Antagonist~3.7 (Calculated from Cmax)Not ReportedMouse[5]
JNJ16259685 mGluR1 AntagonistCentrally active, occupies central mGluR1 receptors (ED50 = 0.014-0.040 mg/kg)Not ReportedRat[6][7]

Note: The brain-to-plasma ratio for Mavoglurant was calculated based on the reported maximum concentration (Cmax) in the brain (3500 pmol/g) and plasma (950 pmol/mL) after a single oral dose of 9.4 mg/kg in mice.[5] While not a steady-state Kp value, it provides an indication of its ability to penetrate the brain. For JNJ16259685, while a specific Kp value is not provided, its demonstrated high potency in occupying central mGlu1 receptors after systemic administration strongly indicates significant BBB penetration.[6][7]

Experimental Protocols for Assessing Blood-Brain Barrier Penetration

A variety of in vivo and in vitro methods are employed to evaluate the BBB penetration of drug candidates. The choice of method depends on the stage of drug discovery and the specific information required.

In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination

This method directly measures the concentration of a compound in the brain and plasma of an animal model at steady state.

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., rats, mice).

  • Drug Administration: Administer the test compound to the animals. The route of administration and dosing regimen should be designed to achieve steady-state plasma concentrations. This can be achieved through continuous intravenous infusion or repeated oral dosing.

  • Sample Collection: At steady state, collect blood and brain samples. Blood is typically collected via cardiac puncture, and plasma is separated by centrifugation. The brain is perfused with saline to remove residual blood before homogenization.

  • Sample Analysis: Analyze the concentration of the compound in plasma and brain homogenate using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Calculation: The Kp value is calculated as the ratio of the total concentration of the compound in the brain to the total concentration in the plasma.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput in vitro method that predicts passive diffusion across the BBB.[8][9][10][11]

Protocol:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain polar lipid extract in dodecane) to form an artificial membrane that mimics the BBB.[9]

  • Assay Setup: The filter plate (donor compartment) is placed in a 96-well plate containing buffer (acceptor compartment).

  • Compound Addition: The test compound is added to the donor compartment.

  • Incubation: The plate assembly is incubated for a specific period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.[12]

  • Quantification: The concentration of the compound in both the donor and acceptor compartments is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where:

    • V_D is the volume of the donor well

    • V_A is the volume of the acceptor well

    • A is the area of the membrane

    • t is the incubation time

    • C_A(t) is the concentration in the acceptor well at time t

    • C_equilibrium is the concentration at equilibrium

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal absorption and, with some limitations, can also provide insights into BBB penetration. Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions that mimic the barrier properties of the intestinal epithelium and, to some extent, the BBB.[13][14][15]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[14]

  • Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Permeability Assay: The test compound is added to the apical (donor) side of the monolayer. Samples are collected from the basolateral (receiver) side at various time points.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS or another sensitive analytical method.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated similarly to the PAMPA assay.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the mGluR1 signaling pathway and a typical workflow for assessing BBB penetration.

mGluR1_Signaling_Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq_protein Gq Protein mGluR1->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (on ER) IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3R->Ca_release Triggers Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream BBB_Penetration_Workflow Start Compound of Interest In_Silico In Silico Prediction (e.g., QSAR models) Start->In_Silico In_Vitro In Vitro Assays In_Silico->In_Vitro PAMPA PAMPA-BBB In_Vitro->PAMPA Caco2 Caco-2 Permeability In_Vitro->Caco2 In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Data_Analysis Data Analysis & Interpretation PAMPA->Data_Analysis Caco2->Data_Analysis Kp_study Brain-to-Plasma Ratio (Kp) In_Vivo->Kp_study Microdialysis Microdialysis (Kp,uu) In_Vivo->Microdialysis Kp_study->Data_Analysis Microdialysis->Data_Analysis Decision Go/No-Go Decision for CNS Drug Development Data_Analysis->Decision

References

Comparative Pharmacokinetic and Pharmacodynamic Profile of Desmethyl-YM-298198 Hydrochloride and Alternative M1 Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic and pharmacodynamic properties of Desmethyl-YM-298198 hydrochloride and other key modulators of the M1 muscarinic acetylcholine (B1216132) receptor. Due to the limited publicly available data for this compound, this guide utilizes data from its parent compound, YM-298198, a selective mGluR1 antagonist, as a proxy for its potential pharmacodynamic target class, while comparing its pharmacokinetic and pharmacodynamic profiles with established M1 positive allosteric modulators (PAMs) and agonists.

Executive Summary

This compound is a derivative of YM-298198, a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] While specific pharmacokinetic and pharmacodynamic data for this compound is scarce, the profile of its parent compound provides valuable insights. This guide contrasts the available information on YM-298198 with that of prominent M1 muscarinic receptor modulators: TAK-071 and VU0467319, both M1 PAMs, and Xanomeline, an M1/M4 receptor agonist. This comparison is intended to assist researchers in selecting appropriate tool compounds and to provide a framework for the potential evaluation of new chemical entities targeting these receptors.

Data Presentation: Comparative Tables

Pharmacodynamic Profile
CompoundTarget(s)Mechanism of ActionKey Potency MetricsSelectivity
YM-298198 mGluR1Non-competitive AntagonistIC50: 16 nM (glutamate-induced IP production in mGluR1-NIH3T3 cells)[1], Ki: 19 nM (rat mGluR1)[1]Selective for mGluR1 over mGluR2, 3, 4a, 6, and 7b (no activity up to 10 µM)[1]
TAK-071 M1 ReceptorPositive Allosteric ModulatorM1 IP = 14 nM (rat), 6.7 nM (mouse), 1.4 nM (dog), 3.8 nM (rhesus)[2]High selectivity for M1 over M2-M4 receptors[2]
VU0467319 M1 ReceptorPositive Allosteric ModulatorM1 PAM EC50 = 492 nM (%ACh Max: 71.3%)[3][4]Highly selective for M1 over M2-M5 receptors[4]
Xanomeline M1/M4 ReceptorsAgonist (functional selectivity for M1/M4)High affinity for all five muscarinic receptor subtypes[5]Greater agonistic activity at M1 and M4 subtypes[5]
Pharmacokinetic Profile
CompoundSpeciesAdministrationT½ (half-life)CLp (plasma clearance)Vss (volume of distribution)Oral Bioavailability (%F)Tmax (time to peak concentration)
YM-298198 MouseOral (30 mg/kg)---Orally active[1]-
TAK-071 HumanOral (single & multiple doses)46.3 - 60.5 h[6][7]----
VU0467319 MouseIV/PO (1/3 mg/kg)4.1 h[3]25.4 mL/min/kg[3]0.67 L/kg[3]80%[3]1-2 h[3]
RatIV/PO (1/3 mg/kg)3.0 h[3]3.0 mL/min/kg[3]-93%[3]1-2 h[3]
DogIV/PO (1/3 mg/kg)7.5 h[3]4.0 mL/min/kg[3]-100%[3]1-2 h[3]
Cynomolgus MonkeyIV/PO (1/3 mg/kg)4.3 h[3]3.3 mL/min/kg[3]-59%[3]1-2 h[3]
HumanOral (60-600 mg single dose)30 - 55 h[8]---5.0 - 9.5 h[8]
Xanomeline HumanOral~4.6 h[9]--<1% (significant first-pass metabolism)[9]~2.5 h[9]

Note: Data for this compound is not available. Data for its parent compound, YM-298198, is presented. The oral activity of YM-298198 has been demonstrated in mice.[1]

Experimental Protocols

Radioligand Binding Assay for mGluR1 (for Ki determination of YM-298198)

This protocol is a representative method for determining the binding affinity of a compound to the mGluR1 receptor.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant mGluR1 receptor (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells). Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Reaction: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:

    • Assay buffer.

    • A fixed concentration of a radiolabeled ligand that binds to the mGluR1 receptor (e.g., [3H]R214127).

    • Varying concentrations of the unlabeled test compound (e.g., YM-298198).

    • The prepared cell membranes.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This process separates the membranes with bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The filter plate is dried, and a scintillation cocktail is added to each well. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay for M1 Receptor PAMs (for EC50 determination of TAK-071 and VU0467319)

This functional assay measures the potentiation of the M1 receptor's response to its endogenous ligand, acetylcholine (ACh), by a PAM.[10][11]

  • Cell Culture: CHO or HEK293 cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.[10]

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 45-60 minutes) at 37°C.[12] This allows the dye to enter the cells.

  • Compound Addition: The plate is then placed in a fluorescence plate reader (e.g., FlexStation or FLIPR). A baseline fluorescence reading is taken before the addition of the test compound (PAM) at various concentrations.

  • Agonist Addition: After a short pre-incubation with the PAM (e.g., 2-15 minutes), a sub-maximal (EC20) concentration of acetylcholine is added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured continuously in real-time. An increase in intracellular calcium upon M1 receptor activation leads to an increase in the fluorescence signal of the dye.

  • Data Analysis: The increase in fluorescence (calcium response) is measured. The data are normalized to the response of a maximal concentration of acetylcholine. The EC50 of the PAM (the concentration that produces 50% of its maximal potentiation effect) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Pharmacokinetic Study (General Protocol)

This protocol outlines a general procedure for determining key pharmacokinetic parameters in animal models.

  • Animal Model: Male Sprague-Dawley rats or other appropriate species are used.[13] Animals are typically cannulated in the jugular vein for blood sampling.

  • Compound Administration: The test compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG, and saline). For intravenous (IV) administration, the compound is infused through the tail vein or a catheter. For oral (PO) administration, the compound is delivered by oral gavage.

  • Blood Sampling: At predetermined time points after dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h), blood samples are collected from the jugular vein into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma. The plasma is then harvested and stored frozen until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This involves protein precipitation from the plasma, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software (e.g., WinNonlin) to determine parameters such as half-life (T½), clearance (CL), volume of distribution (Vss), and area under the concentration-time curve (AUC). Oral bioavailability (%F) is calculated by comparing the AUC after oral administration to the AUC after IV administration.

Mandatory Visualization

M1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq_alpha Gαq M1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates Downstream Targets Ca_release Ca²⁺ Release Ca_release->PKC Activates Ca_release->Cellular_Response ACh Acetylcholine (ACh) ACh->M1R Binds PAM Positive Allosteric Modulator (PAM) PAM->M1R Enhances ACh Binding/ Receptor Activation ER->Ca_release Stimulates

Caption: M1 Muscarinic Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes with Target Receptor Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Prepare Radiolabeled Ligand Solution Radioligand->Incubation Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Quantification Quantify Radioactivity on Filters Washing->Quantification Curve_Fitting Generate Inhibition Curve (IC50 Determination) Quantification->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Radioligand Binding Assay Workflow.

References

Unveiling the Mechanism of Action: A Comparative Guide to Desmethyl-YM-298198 Hydrochloride and its Alternatives in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Desmethyl-YM-298198 hydrochloride's presumed mechanism of action with a known alternative, supported by experimental data from key functional assays. This analysis is based on the functional characteristics of its parent compound, YM-298198, a selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).

Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that, upon activation by the endogenous ligand glutamate, couples to Gαq/11. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key signaling event that can be quantified in functional assays.

Comparative Analysis of mGluR1 Antagonists

To objectively assess the antagonistic properties of these compounds, we will compare their performance in three key functional assays: radioligand binding, calcium mobilization, and phosphoinositide (PI) hydrolysis.

Data Presentation
CompoundAssay TypeTargetParameterValueReference
YM-298198 Radioligand Bindingrat mGluR1Kᵢ19 nM[2]
Phosphoinositide HydrolysismGluR1-NIH3T3 cellsIC₅₀16 nM[2]
JNJ16259685 Radioligand Bindingrat mGluR1aKᵢ0.34 ± 0.20 nM[3][4]
Calcium Mobilizationrat mGluR1aIC₅₀3.24 ± 1.00 nM[3][4][5]
Calcium Mobilizationhuman mGluR1aIC₅₀1.21 ± 0.53 nM[3][4]
Phosphoinositide Hydrolysisprimary cerebellar culturesIC₅₀1.73 ± 0.40 nM[3][4]

Note: Data for this compound is inferred from its parent compound, YM-298198.

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the mGluR1 signaling pathway, the workflow of a calcium mobilization assay, and the principle of a competitive radioligand binding assay.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq mGluR1->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_cyto Ca²⁺ ER->Ca2_cyto Releases Ca2_ER Ca²⁺ Cellular_Response Cellular Response Ca2_cyto->Cellular_Response Mediates PKC->Cellular_Response Mediates

Caption: The mGluR1 signaling cascade upon glutamate binding.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture cells expressing mGluR1 plate_cells 2. Plate cells in a microplate cell_culture->plate_cells dye_loading 3. Load cells with a calcium-sensitive dye plate_cells->dye_loading add_compounds 4. Add test compounds (e.g., Desmethyl-YM-298198) dye_loading->add_compounds add_agonist 5. Add mGluR1 agonist (Glutamate) add_compounds->add_agonist measure_fluorescence 6. Measure fluorescence change over time add_agonist->measure_fluorescence calculate_ic50 7. Calculate IC₅₀ values measure_fluorescence->calculate_ic50

Caption: Workflow for a calcium mobilization functional assay.

Radioligand_Binding_Assay cluster_components Assay Components cluster_binding Binding Competition cluster_measurement Measurement Receptor mGluR1 Receptor Binding_Site Radioligand Radiolabeled Ligand Radioligand->Binding_Site Binds Test_Compound Test Compound (e.g., Desmethyl-YM-298198) Test_Compound->Binding_Site Competes Bound_Radioligand Measure Bound Radioligand

Caption: Principle of a competitive radioligand binding assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the mGluR1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the mGluR1 receptor.

  • Radiolabeled ligand specific for the mGluR1 receptor (e.g., [³H]R214127).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled known ligand.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6][7][8]

Calcium Mobilization Assay

Objective: To measure the ability of a test compound to inhibit agonist-induced intracellular calcium release.

Materials:

  • Cells stably expressing the mGluR1 receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • mGluR1 agonist (e.g., Glutamate).

  • Test compound (e.g., this compound).

  • A fluorescence microplate reader (e.g., FLIPR or FlexStation).[9][10][11][12]

Procedure:

  • Seed the mGluR1-expressing cells into a 96-well or 384-well black-walled, clear-bottom microplate and culture overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol (typically for 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of the test compound to the wells and pre-incubate for a defined period.

  • Stimulate the cells with a fixed concentration of the mGluR1 agonist (typically an EC₈₀ concentration of glutamate).

  • Immediately measure the fluorescence intensity over time using a fluorescence microplate reader.

  • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Determine the IC₅₀ value of the test compound by plotting the inhibition of the agonist-induced calcium response against the concentration of the test compound.

Phosphoinositide (PI) Hydrolysis Assay

Objective: To quantify the inhibitory effect of a test compound on the agonist-stimulated production of inositol phosphates.

Materials:

  • Cells expressing the mGluR1 receptor.

  • [³H]myo-inositol.

  • Agonist (e.g., Glutamate).

  • Test compound (e.g., this compound).

  • LiCl solution.

  • Dowex AG1-X8 resin.

  • Scintillation fluid and counter.

Procedure:

  • Label the cells with [³H]myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

  • Wash the cells to remove unincorporated [³H]myo-inositol.

  • Pre-incubate the cells with LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Add varying concentrations of the test compound and pre-incubate.

  • Stimulate the cells with an mGluR1 agonist.

  • Terminate the reaction by adding a solution like ice-cold perchloric acid.

  • Isolate the total inositol phosphates using anion-exchange chromatography with Dowex resin.

  • Quantify the amount of [³H]-labeled inositol phosphates by liquid scintillation counting.[13][14][15][16][17]

  • Determine the IC₅₀ value by analyzing the concentration-dependent inhibition of agonist-stimulated PI hydrolysis.

References

Safety Operating Guide

Proper Disposal of Desmethyl-YM-298198 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Desmethyl-YM-298198 hydrochloride is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this potent neurochemical compound, ensuring the safety of laboratory personnel and the protection of the environment.

This compound is a derivative of the mGluR1 antagonist YM-298198 and should be handled with care, assuming it may have biological activity and potential hazards.[1] Adherence to established safety protocols is paramount from acquisition to disposal.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

Recommended PPE includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and changed frequently.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of aerosolization, a NIOSH-approved respirator should be used.

Spill Management

In the event of a spill, evacuate personnel from the immediate area. Remove all sources of ignition. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal. Do not allow the chemical to enter drains or waterways.

Storage of this compound

Proper storage is crucial to maintain the integrity of the compound and to prevent accidental exposure.

Storage ConditionRecommendation
Temperature Store in a dry, cool, and well-ventilated place.
Container Keep the container tightly closed.
Incompatibilities Store away from strong oxidizing agents.
Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.

Step 1: Waste Collection and Labeling

  • Place unadulterated solid waste this compound and any materials contaminated with it (e.g., weighing papers, contaminated gloves, absorbent materials from spills) into a designated, sealable, and chemically compatible waste container.

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Do not mix with other waste streams unless compatibility has been verified.

Step 2: Arrange for Professional Disposal

  • The collected waste must be disposed of by a licensed hazardous waste disposal company.

  • The recommended disposal method is controlled incineration with flue gas scrubbing.

  • Do not discharge this compound or its solutions into the sewer system.

Step 3: Container Decontamination

  • Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).

  • The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines for decontaminated lab waste.

In-Lab Neutralization of Residual Quantities (Use with Caution)

For very small residual amounts in solution, a neutralization step can be considered to reduce the reactivity of the hydrochloride salt before collection for final disposal. This procedure should be performed with extreme caution, on a small scale, and in a chemical fume hood.

Desmethyl-YM-298198 is a hydrochloride salt of a compound containing an amine group. Neutralization involves the addition of a weak base to deprotonate the amine hydrochloride.

Experimental Protocol for Neutralization of Small Aqueous Residues:

  • Preparation: Work in a chemical fume hood and wear all required PPE. Have a pH meter or pH paper ready.

  • Dilution: If dealing with a concentrated solution, dilute it with a large volume of cold water in a suitable beaker to manage any potential heat generation.

  • Neutralization: Slowly add a weak basic solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), dropwise while stirring continuously.

  • Monitoring: Monitor the pH of the solution. The goal is to bring the pH to a neutral range (approximately pH 7). Be cautious as gas (CO₂) may evolve.

  • Collection: Once neutralized, the solution should be transferred to a labeled hazardous waste container for aqueous chemical waste.

  • Disposal: This container should then be handed over to the institution's environmental health and safety office for final disposal via a licensed contractor.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway, the following diagrams illustrate the logical steps to be taken.

cluster_prep Preparation and Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in a Well-Ventilated Area (Fume Hood) SolidWaste Solid Desmethyl-YM-298198 HCl WasteCollection Collect in Labeled, Sealable Hazardous Waste Container SolidWaste->WasteCollection ContaminatedMaterials Contaminated Materials (Gloves, Weigh Papers) ContaminatedMaterials->WasteCollection AqueousResidue Small Aqueous Residues Neutralization Cautious In-Lab Neutralization (Weak Base, Monitor pH) AqueousResidue->Neutralization Optional Pre-treatment ProfessionalDisposal Arrange for Professional Disposal (Licensed Contractor) WasteCollection->ProfessionalDisposal AqueousWasteCollection Collect Neutralized Solution in Aqueous Waste Container Neutralization->AqueousWasteCollection AqueousWasteCollection->ProfessionalDisposal Incineration Controlled Incineration with Flue Gas Scrubbing ProfessionalDisposal->Incineration

Caption: Disposal workflow for this compound.

G start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Ensure Appropriate PPE is Worn ignite Remove Ignition Sources ppe->ignite evacuate->ppe absorb Cover with Inert Absorbent Material ignite->absorb collect Collect with Spark-Proof Tools absorb->collect container Place in a Closed, Labeled Hazardous Waste Container collect->container dispose Dispose of as Hazardous Waste via Professional Contractor container->dispose

Caption: Spill response procedure for this compound.

References

Personal protective equipment for handling Desmethyl-YM-298198 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Storage, and Disposal

This document provides crucial safety and logistical information for the handling of Desmethyl-YM-298198 hydrochloride, a derivative of the mGlu1 antagonist YM298198. Given that this is a research chemical with limited publicly available toxicity data, a cautious approach is paramount. The following guidelines are based on general best practices for handling potent, biologically active compounds of unknown toxicity in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the compound's properties is the first step in safe handling.

PropertyValue
CAS Number 1177767-57-5
Molecular Formula C₁₇H₂₁ClN₄OS
Molecular Weight 364.9 Da
Form Solid
Purity >99%
Solubility Soluble in DMSO to 50 mM
Storage Store at +4°C under desiccating conditions. The product can be stored for up to 12 months.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to create a barrier between the researcher and the chemical, minimizing the risk of exposure.[1] The minimum required PPE for handling this compound includes:

  • Body Protection: A lab coat must be worn to protect against splashes and contamination of personal clothing.[2][3][4] For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[2] If prolonged contact is anticipated, consider double-gloving or using gloves with a higher level of chemical resistance.[2] Gloves should be changed immediately if contaminated, and hands should be washed thoroughly.[2]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[2] When there is a splash hazard, such as when preparing solutions or handling larger quantities, a face shield should be worn in addition to safety glasses or goggles.[2] All eye and face protection must be ANSI Z87.1 compliant.[2]

  • Respiratory Protection: Work with the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Protocol: Safe Handling and Disposal Workflow

The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.
  • Wear appropriate PPE (lab coat, gloves, safety glasses) during unpacking.
  • Verify the label information matches the order.
  • Store the compound in a tightly sealed container in a designated, labeled area at +4°C under desiccating conditions.

2. Preparation of Solutions:

  • All weighing of the solid compound and preparation of solutions must be performed in a chemical fume hood.
  • Before handling, ensure all necessary PPE is donned correctly.
  • Use a dedicated, clean spatula and weighing vessel.
  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
  • Cap the container securely immediately after use.

3. Handling and Use:

  • Conduct all experimental procedures involving this compound in a well-ventilated area, preferably a chemical fume hood.[5]
  • Avoid direct contact with the skin, eyes, and clothing.[5][6]
  • Do not eat, drink, or smoke in the laboratory.
  • Wash hands thoroughly after handling the compound, even if gloves were worn.

4. Spill and Emergency Procedures:

  • Small Spills:
  • Evacuate the immediate area.
  • Wearing appropriate PPE, cover the spill with an absorbent material.
  • Collect the absorbed material into a sealed container for hazardous waste disposal.
  • Clean the spill area with an appropriate solvent and then with soap and water.
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention.
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Seek immediate medical attention.
  • Inhalation: Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. Seek medical attention.
  • Ingestion: Do not induce vomiting.[6] Rinse the mouth with water.[6] Seek immediate medical attention.[6]

5. Disposal:

  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
  • Collect waste in clearly labeled, sealed containers.
  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5] Do not dispose of this chemical down the drain or in the regular trash.[5][7]

Safe Handling Workflow

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Desmethyl-YM-298198 hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.